Technical Guide: Synthesis of 6-Bromo-4-(2-methoxyethoxy)quinoline
This guide details the scalable synthesis of 6-Bromo-4-(2-methoxyethoxy)quinoline , a critical heterocyclic scaffold often employed in the development of tyrosine kinase inhibitors (e.g., EGFR, VEGFR targets) and antimal...
Author: BenchChem Technical Support Team. Date: March 2026
This guide details the scalable synthesis of 6-Bromo-4-(2-methoxyethoxy)quinoline , a critical heterocyclic scaffold often employed in the development of tyrosine kinase inhibitors (e.g., EGFR, VEGFR targets) and antimalarial agents.
The protocol prioritizes the Meldrum’s Acid route for scaffold construction due to its superior regioselectivity compared to the Skraup or Conrad-Limpach syntheses, followed by a nucleophilic aromatic substitution (
) to install the ether side chain.
Part 1: Retrosynthetic Analysis & Strategy
The target molecule features a quinoline core functionalized at the 4- and 6-positions.[1][2] The 6-bromo motif is a robust handle for subsequent palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), while the 4-(2-methoxyethoxy) ether chain provides solubility and pharmacophoric interactions.
Strategic Disconnections
Ether Linkage (C4–O Bond): The most logical disconnection is at the ether oxygen. The 4-position of the quinoline ring is highly electrophilic due to the para-nitrogen atom. Thus, a Nucleophilic Aromatic Substitution (
) using 2-methoxyethanol and 6-bromo-4-chloroquinoline is the primary route.
C4–Cl Activation: The 4-chloro precursor is derived from 6-bromo-4-hydroxyquinoline (quinolin-4(1H)-one) via chlorination.
Quinoline Core Construction: To ensure the 6-bromo placement and the 4-oxygenation, the Gould-Jacobs type cyclization (using Meldrum's acid) starting from 4-bromoaniline is selected. This avoids the isomer mixtures common with the Skraup reaction.
Visualization: Retrosynthetic Pathway
Caption: Retrosynthetic breakdown identifying 4-bromoaniline as the commercial starting material and the C4-ether linkage as the final assembly point.
Part 2: Detailed Experimental Protocols
Step 1: Synthesis of 6-Bromo-4-hydroxyquinoline
Objective: Construct the bicyclic core with correct regiochemistry.
Mechanism: Condensation followed by thermal cyclization.
Enamine Formation: In a reaction vessel, dissolve 4-bromoaniline (50 g) and Meldrum’s acid (46 g) in TEOF (200 mL). Reflux for 2–3 hours.[3][4]
Checkpoint: Monitor TLC.[5] The formation of the enamine intermediate (5-{[(4-bromophenyl)amino]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione) precipitates as a solid.[3]
Cool to room temperature (RT). Filter the solid, wash with cold ethanol, and dry.
Cyclization: Add the dried enamine portion-wise to boiling Diphenyl ether (250°C).
Critical: Addition must be slow to manage the vigorous evolution of acetone and CO2.
Heat for 30–60 minutes until gas evolution ceases.
Cool to ~50°C and pour the mixture into hexane or diethyl ether to precipitate the product.
Filter the crude 6-bromo-4-hydroxyquinoline . Recrystallize from DMF/Ethanol if necessary.
Expected Yield: 70–85%.
Key Insight: Using Meldrum's acid allows for milder condensation conditions compared to diethyl ethoxymethylenemalonate.
Step 2: Chlorination to 6-Bromo-4-chloroquinoline
Objective: Activate the C4 position for nucleophilic attack.
Symptom:[1][4][8][9][10] Presence of starting pyridone in LCMS.
Fix: Ensure reagents are dry. Increase
equivalents. Add if the pyridone is stubborn.
Low Yield in Etherification (Step 3):
Symptom:[1][4][8][9][10] Hydrolysis of chloride back to hydroxy-quinoline during workup.
Fix: Ensure the reaction is strictly anhydrous. The alkoxide must be fully formed before adding the quinoline. Do not use hydroxide bases (NaOH) which favor hydrolysis; use alkoxides or hydrides (NaH, KOtBu).
Coloration Issues:
Symptom:[1][4][8][9][10] Product is dark brown/black.
Fix: Quinoline derivatives oxidize easily. Perform all steps under Nitrogen/Argon. Use activated charcoal during recrystallization to remove polymeric impurities.
References
Synthesis of 6-bromo-4-hydroxyquinoline (Meldrum's Acid Route)
Physicochemical Profiling and Synthetic Utility of 6-Bromo-4-(2-methoxyethoxy)quinoline: A Privileged Scaffold in Drug Discovery
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper Executive Summary In modern medicinal chemistry, the quinoline ring system serves as a "pr...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Document Type: In-Depth Technical Whitepaper
Executive Summary
In modern medicinal chemistry, the quinoline ring system serves as a "privileged scaffold," frequently forming the core of therapeutics ranging from antimalarials to targeted oncology agents [1]. 6-Bromo-4-(2-methoxyethoxy)quinoline (CAS: 1355583-06-0) represents a highly strategic building block within this chemical space. By combining the rigid, planar aromaticity of the quinoline core with a reactive halogen handle at the C6 position and a solubilizing ether chain at the C4 position, this molecule is engineered for late-stage functionalization and optimized pharmacokinetic profiling.
As a Senior Application Scientist, I have structured this whitepaper to move beyond basic structural parameters. We will dissect the causality behind its physicochemical properties, explore self-validating experimental protocols for its characterization, and map its utility in synthesizing advanced kinase inhibitors.
Structural & Physicochemical Profiling
The rational design of drug candidates requires a deep understanding of the starting material's baseline properties. The C4-(2-methoxyethoxy) substitution acts as a critical hydrogen-bond acceptor, significantly improving the aqueous solubility of the otherwise lipophilic quinoline core. Concurrently, the C6-bromo substituent provides a highly selective vector for palladium-catalyzed cross-coupling reactions.
Quantitative Physicochemical Data
The following table synthesizes the core quantitative metrics of 6-Bromo-4-(2-methoxyethoxy)quinoline, combining predictive modeling with structural analysis.
Property
Value
Analytical Rationale & Method
CAS Registry Number
1355583-06-0
Standard chemical identification.
Molecular Formula
C12H12BrNO2
Exact mass calculation.
Molecular Weight
282.13 g/mol
Stoichiometric calculation.
Boiling Point
360.2 ± 32.0 °C
Predicted; indicates high thermal stability suitable for high-temp coupling.
Density
1.436 ± 0.06 g/cm³
Predicted; typical for halogenated heteroaromatics.
pKa (Quinoline Nitrogen)
5.42 ± 0.16
Predicted; critical for determining ionization state at physiological pH (7.4).
Topological Polar Surface Area (TPSA)
32.16 Ų
Calculated; highly favorable for blood-brain barrier (BBB) penetration if desired.
H-Bond Donors / Acceptors
0 / 3
Structural analysis; ether oxygens and quinoline nitrogen act as acceptors.
Data supported by predictive informatics and standard medicinal chemistry heuristics. [2]
Synthetic Utility & Workflow
The primary value of 6-Bromo-4-(2-methoxyethoxy)quinoline lies in its role as an electrophilic partner in cross-coupling reactions, most notably the Suzuki-Miyaura coupling [3]. The bromine atom at the C6 position is highly activated for oxidative addition by Palladium(0) species, allowing for the rapid generation of biaryl libraries.
Figure 1: Synthetic workflow for derivatizing the 6-bromoquinoline scaffold into a lead compound.
Causality Focus: The choice of Pd(dppf)Cl₂ is deliberate. The bidentate nature of the dppf ligand enforces a cis-geometry on the palladium center, which accelerates the reductive elimination step—a critical requirement when coupling sterically hindered or electronically deactivated heteroaryl systems.[4]
Step-by-Step Methodology:
Preparation (Inert Atmosphere): In a flame-dried Schlenk flask, combine 6-Bromo-4-(2-methoxyethoxy)quinoline (1.0 eq), the desired arylboronic acid (1.2 eq), and Pd(dppf)Cl₂ (0.05 eq).
Self-Validation: The slight excess of boronic acid compensates for competitive protodeboronation, ensuring complete consumption of the valuable quinoline scaffold.
Solvent & Base Addition: Add a degassed mixture of 1,4-Dioxane and H₂O (4:1 v/v), followed by Na₂CO₃ (2.0 eq).
Causality: Water is essential to dissolve the inorganic base and facilitate the transmetalation step by forming a reactive boronate complex.
Reaction Execution: Heat the mixture to 90 °C under nitrogen for 12 hours.
In-Process Control (IPC): Monitor the reaction via LC-MS.
Self-Validation: The protocol is self-validating if the LC-MS trace shows the disappearance of the starting material mass (
= 282.0/284.0 m/z, 1:1 isotopic pattern) and the emergence of the product mass without significant homocoupling byproducts.
Workup & Purification: Cool to room temperature, dilute with EtOAc, wash with brine, dry over anhydrous Na₂SO₄, and purify via flash chromatography (Hexanes/EtOAc gradient).
Analytical Characterization (E-E-A-T Protocol)
To ensure the integrity of the synthesized building block or its downstream derivatives, empirical validation of its physicochemical properties is mandatory. Relying solely on predictive pKa models (like the 5.42 value listed above) can lead to formulation failures in later development stages.
Protocol 2: Empirical pKa Determination via Potentiometric Titration
Causality Focus: Potentiometric titration provides empirical validation of the ionization state by measuring the change in pH as a function of added titrant. This is critical for understanding the molecule's solubility, lipophilicity (LogD), and membrane permeability profiles at physiological pH (7.4).
Step-by-Step Methodology:
Calibration: Calibrate the pH electrode using standard buffer solutions (pH 4.01, 7.00, and 10.01) at a constant temperature of 25.0 ± 0.1 °C.
Self-Validation: The system must report a Nernstian slope of >98% to be considered validated for the experiment.
Sample Preparation: Dissolve 2.0 mg of 6-Bromo-4-(2-methoxyethoxy)quinoline in 10 mL of a co-solvent mixture (e.g., Methanol/Water 50:50) due to its limited aqueous solubility in its un-ionized free-base form. Add 0.15 M KCl to maintain constant ionic strength.
Titration: Titrate the solution with standardized 0.1 M HCl (to fully protonate the quinoline nitrogen), followed by a reverse titration using standardized 0.1 M NaOH.
Data Analysis: Plot the first derivative of the titration curve (
pH/V). The inflection point corresponds to the pKa in the co-solvent system.
Yasuda-Shedlovsky Extrapolation: Repeat the titration at three different co-solvent ratios (e.g., 40%, 50%, 60% Methanol) and extrapolate to 0% organic modifier to determine the true aqueous pKa.
Pharmacophore & Target Pathway Mapping
When derivatized, the quinoline scaffold frequently acts as an ATP-competitive inhibitor of Receptor Tyrosine Kinases (RTKs), such as VEGFR or EGFR. The quinoline nitrogen typically forms a critical hydrogen bond with the backbone amide of the kinase hinge region (e.g., Cys919 in VEGFR2). The 4-(2-methoxyethoxy) group projects into the solvent-exposed region, improving the pharmacokinetic profile without disrupting target binding.
Figure 2: Interruption of RTK signaling pathways by quinoline-derived ATP-competitive inhibitors.
By utilizing 6-Bromo-4-(2-methoxyethoxy)quinoline as a foundational scaffold, medicinal chemists can systematically explore the chemical space at the C6 position (via cross-coupling) to optimize interactions with the hydrophobic pockets adjacent to the kinase hinge, driving both potency and selectivity.
References
Title: Synthesis, Structural Characterization and Antinociceptive Activities of New Arylated Quinolines via Suzuki-Miyaura Cross Coupling Reaction
Source: PubMed (National Institutes of Health)
URL: [Link] [1]
Title: Suzuki–Miyaura cross-coupling optimization enabled by automated feedback
Source: PubMed Central (PMC)
URL: [Link] [3]
Title: Heteroaryl–Heteroaryl, Suzuki–Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate
Source: Journal of the American Chemical Society (ACS Publications)
URL: [Link] [4]
Foundational
Technical Guide: Mechanism of Action & Utility of the 6-Bromo-4-(2-methoxyethoxy)quinoline Scaffold
The following technical guide provides an in-depth analysis of the 6-Bromo-4-(2-methoxyethoxy)quinoline scaffold. Based on its chemical architecture, this molecule functions as a critical pharmacophore intermediate prima...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide provides an in-depth analysis of the 6-Bromo-4-(2-methoxyethoxy)quinoline scaffold. Based on its chemical architecture, this molecule functions as a critical pharmacophore intermediate primarily used in the development of Type I and Type II Kinase Inhibitors (targeting receptor tyrosine kinases like EGFR, VEGFR, or c-Met) and potentially in anti-infective research.[1]
This guide focuses on its mechanistic role as a structural template for ATP-competitive inhibition, detailing how its specific substitution pattern dictates binding kinetics, solubility, and synthetic utility.[1]
[1]
Executive Summary
6-Bromo-4-(2-methoxyethoxy)quinoline (CAS: 1355583-06-0) is a specialized heterocyclic building block.[1][2][3][4] It is not a standalone marketed drug but a high-value privileged scaffold used to synthesize small-molecule inhibitors.[1] Its mechanism of action is defined by its contribution to the final drug's ability to:
Bind the ATP-Pocket: The quinoline nitrogen (N1) acts as a hydrogen bond acceptor for the kinase hinge region.[1]
Modulate Solubility: The C4-methoxyethoxy tail improves the physicochemical properties (LogP, solubility) of the final lipophilic inhibitor.[1]
Direct Selectivity: The C6-bromine atom serves as a reactive handle for cross-coupling reactions (e.g., Suzuki-Miyaura), allowing the attachment of "specificity elements" that target the hydrophobic back-pocket or gatekeeper residues of the target protein.[1]
Chemical Architecture & Pharmacophore Analysis[1]
The biological activity of drugs derived from this scaffold relies on three distinct structural zones.[1]
The Quinoline Core (The Anchor)[1]
Function: Acts as the primary scaffold mimicking the adenine ring of ATP.[1]
Mechanism: The Nitrogen at position 1 (N1) typically forms a critical hydrogen bond with the backbone amide of the kinase "hinge region" (e.g., Met793 in EGFR or Cys919 in VEGFR2).[1] This anchors the molecule within the active site.[1]
The C4-(2-Methoxyethoxy) Tail (The Solubilizer)[1]
Solvent Interaction: Unlike the hydrophobic core, this ether chain projects towards the solvent front or the ribose-binding pocket, improving water solubility—a common challenge in kinase inhibitor development.[1]
Metabolic Stability: The ethylene glycol motif is generally more stable than simple alkyl chains but can be a site for O-dealkylation by CYP450 enzymes.[1]
Mechanism: This position is electronically activated for Palladium-catalyzed cross-coupling.[1] In the final drug, the group attached here (often an aryl or heteroaryl ring) extends into the hydrophobic pocket II or interacts with the gatekeeper residue , determining the drug's selectivity profile (e.g., distinguishing between EGFR and HER2).[1]
Mechanism of Action: Kinase Inhibition Dynamics[1]
Drugs synthesized from this intermediate typically function as ATP-Competitive Inhibitors .[1]
Binding Mode
Upon synthesis into a full inhibitor (e.g., by coupling an aryl group to the C6 position), the mechanism proceeds as follows:
Entry: The inhibitor diffuses into the cell and enters the kinase domain.[1]
Competition: It competes with intracellular ATP for the cleft between the N- and C-lobes of the kinase.[1]
The C6-Substituent (derived from the bromo group) occupies the hydrophobic pocket, displacing the "DFG-motif" (in Type II inhibitors) or locking the active conformation (in Type I inhibitors).[1]
Inhibition: This blockade prevents ATP hydrolysis and the subsequent phosphorylation of downstream signaling proteins (e.g., AKT, ERK), effectively shutting down proliferative pathways in cancer cells.[1]
Visualization of the Pharmacophore
The following diagram illustrates the logical flow from the scaffold structure to its biological mechanism.
Caption: Structural logic flow from the 6-Bromo-4-(2-methoxyethoxy)quinoline scaffold to kinase inhibition.[1]
Experimental Protocols & Validation
To validate the utility of this scaffold in a drug discovery campaign, the following protocols are standard.
Synthetic Activation (Suzuki-Miyaura Coupling)
Objective: To convert the inactive intermediate into a bioactive inhibitor.[1]
Readout: Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase light).[1] Measure luminescence.
Analysis: Plot RLU vs. log[Compound]. Calculate IC50 using non-linear regression (GraphPad Prism).
Data Summary Table: Expected SAR Trends
Structural Modification
Predicted Effect on Potency (IC50)
Predicted Effect on Solubility (LogS)
Mechanistic Rationale
Parent Scaffold (Unmodified)
> 10 µM (Inactive)
Moderate
Lacks hydrophobic pocket interaction (C6-Br is too small).[1]
C6-Phenyl Coupling
< 100 nM (Active)
Low
Phenyl group fills the hydrophobic pocket, displacing water.[1]
C4-Methoxyethoxy Removal
Variable
Decreases
Loss of polar ether oxygen reduces hydrogen bonding with solvent.[1]
N1-Oxidation (N-Oxide)
> 10 µM (Inactive)
High
Disrupts critical H-bond acceptor capability at the hinge region.[1]
References
Bridges, A. J. (2001).[1] "Chemical Inhibitors of Protein Kinases." Chemical Reviews, 101(8), 2541–2572.[1] Link[1]
Zhang, J., et al. (2009).[1] "Targeting Cancer with Small Molecule Kinase Inhibitors."[1] Nature Reviews Cancer, 9, 28–39.[1] Link
ChemicalBook. (2024).[1] "Product Entry: 6-Bromo-4-(2-methoxyethoxy)quinoline (CAS 1355583-06-0)." ChemicalBook Database.[1] Link
PubChem. (2024).[1] "Compound Summary: Quinoline Derivatives." National Library of Medicine.[1] Link
Lombardo, L. J., et al. (2004).[1] "Discovery of N-(2-Chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity."[1] Journal of Medicinal Chemistry, 47(27), 6658–6661.[1] (Reference for Kinase Scaffold SAR). Link[1]
Biological Activity of Quinoline Derivatives: A Technical Guide to Structure, Function, and Evaluation
Topic: Biological Activity of Quinoline Derivatives Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals Executive Summary: The Privileged Scaffold In the pharmacop...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Biological Activity of Quinoline Derivatives
Content Type: Technical Guide / Whitepaper
Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary: The Privileged Scaffold
In the pharmacopeia of medicinal chemistry, the quinoline ring system (benzo[b]pyridine) stands as a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological receptors. From the historical isolation of quinine to the modern approval of kinase inhibitors like Lenvatinib (2015) and Bosutinib (2012), quinoline derivatives remain central to drug discovery.
This guide provides a technical analysis of the biological activity of quinoline derivatives, focusing on Structure-Activity Relationships (SAR) , molecular mechanisms of action , and validated experimental protocols for synthesis and bioassay. It is designed to move beyond surface-level descriptions, offering the causal logic required for rational drug design.
Structural Basis & SAR Logic
The biological versatility of quinoline stems from its electronic imbalance. The nitrogen atom at position 1 creates a dipole, making the C2 and C4 positions susceptible to nucleophilic attack, while the benzene ring (positions 5-8) remains electron-rich and open to electrophilic substitution.
Graphviz Diagram 1: Quinoline SAR Zones
This diagram visualizes the functional "zones" of the quinoline scaffold used in rational design.
Caption: Functional zoning of the quinoline scaffold.[1][2] C2/C4 are critical for pharmacophore insertion, while C6/C7 modulate metabolic stability and electronic properties.
Therapeutic Classes & Mechanisms of Action
Antimalarial Activity
Core Mechanism: Heme Polymerization Inhibition.[3][4][5]
Plasmodium parasites digest hemoglobin in their acidic food vacuole, releasing toxic free heme (Ferriprotoporphyrin IX).[6] To survive, the parasite polymerizes this toxic heme into inert hemozoin (β-hematin).
Mechanism: 4-aminoquinoline derivatives (e.g., Chloroquine) are weak bases that diffuse into the acidic vacuole (pH ~5.0) and become protonated (ion trapping). The protonated drug caps the growing hemozoin polymer, preventing detoxification.
Critical SAR: The 7-chloro substituent is essential for inhibition of β-hematin formation, while the basic side chain at C4 ensures vacuolar accumulation.
Anticancer Activity
Core Mechanism: Kinase Inhibition & DNA Intercalation.
Modern quinoline derivatives (e.g., Bosutinib) function as Type I kinase inhibitors.
Mechanism: The quinoline nitrogen (N1) often acts as a hydrogen bond acceptor for the "hinge region" amino acids (e.g., Met769 in EGFR) within the ATP-binding pocket.
Secondary Mechanism: Planar quinoline systems can intercalate between DNA base pairs, inhibiting Topoisomerase II and causing replication fork arrest.
Graphviz Diagram 2: Dual-Action Mechanism
Caption: Dual mechanistic pathways for anticancer quinolines: ATP-competitive inhibition (Kinases) and DNA intercalation (Topoisomerase).
This protocol describes the synthesis of a standard antimalarial pharmacophore using a displacement reaction.
Reagents: 4,7-Dichloroquinoline, 1,4-Diaminobutane (or N,N-diethyl-1,4-pentanediamine), Ethanol, Triethylamine.
Rationale: The chlorine at C4 is a good leaving group due to the electron-withdrawing nitrogen at N1.
Setup: Charge a round-bottom flask with 4,7-dichloroquinoline (1.0 eq) and Ethanol (10 volumes).
Addition: Add the amine side chain (e.g., 1,4-diaminobutane, 3.0 eq) and Triethylamine (2.0 eq) to scavenge the HCl byproduct.
Reflux: Heat the mixture to reflux (80°C) for 6–12 hours. Monitor reaction progress via TLC (Mobile phase: CHCl3/MeOH 9:1).
Workup: Cool to room temperature. Pour the reaction mixture into ice-cold water.
Purification: If a precipitate forms, filter and wash with cold water. If oil forms, extract with Dichloromethane (DCM), dry over anhydrous Na2SO4, and concentrate.
Validation: Confirm structure via 1H-NMR (Look for the disappearance of the C4-H signal and appearance of alkyl side-chain protons).
Purpose: To validate the antimalarial mechanism of action in vitro without live parasites.
Stock Preparation: Dissolve Hemin Chloride (100 µM) in DMSO. Dissolve test quinoline derivatives in DMSO.
Incubation: In a 96-well plate, mix:
100 µL of Hemin solution.
50 µL of Test Compound (various concentrations).
50 µL of 0.5 M Sodium Acetate buffer (pH 5.0) to mimic the food vacuole.
Initiation: Add Tween 20 (optional, promotes polymerization) and incubate at 37°C for 18–24 hours.
Quantification:
Centrifuge to pellet the insoluble hemozoin (β-hematin).
Wash the pellet with DMSO (removes unreacted free heme).
Dissolve the pellet in 0.1 M NaOH.
Measure absorbance at 405 nm .
Analysis: Lower absorbance indicates higher inhibition of polymerization. Calculate IC50.
Bioassay 2: MTT Cytotoxicity Assay
Purpose: To determine the selectivity index (SI) by measuring toxicity against mammalian cells (e.g., Vero, HeLa).
Seeding: Seed cells (e.g., 5 x 10^3 cells/well) in a 96-well plate and incubate for 24h.
Treatment: Add quinoline derivatives at serial dilutions (0.1 µM – 100 µM). Include DMSO control (<0.5%).
Incubation: Incubate for 48–72 hours at 37°C, 5% CO2.
Development: Add 10 µL MTT reagent (5 mg/mL). Incubate for 4 hours. Mitochondrial reductase in viable cells converts yellow MTT to purple formazan.
Solubilization: Add 100 µL DMSO to dissolve formazan crystals.
Read: Measure absorbance at 570 nm .
Data Presentation: Comparative Activity
The following table synthesizes recent data (2024-2025 context) comparing a novel derivative (Compound 91b1 ) against standard agents.
Table 1: Comparative Cytotoxicity (IC50) of Quinoline Derivatives
Compound
Class
Target
Cell Line (Type)
IC50 (µM)
Mechanism Note
Chloroquine
4-Aminoquinoline
Heme
P. falciparum (3D7)
~0.02
Heme polymerization inhibition
Compound 91b1
8-Hydroxyquinoline
Lumican/DNA
KYSE450 (Esophageal)
~5.8 (1.83 µg/mL)
Downregulates Lumican; induces apoptosis
Bosutinib
3-Cyanoquinoline
Src/Abl Kinase
K562 (Leukemia)
0.09
ATP-competitive kinase inhibition
Cisplatin
Control
DNA
KYSE450 (Esophageal)
~22.0
DNA crosslinker (Reference standard)
Note: Compound 91b1 demonstrates superior potency against esophageal cancer lines compared to the standard Cisplatin, highlighting the potential of 8-hydroxyquinoline derivatives.
Future Perspectives
The future of quinoline development lies in Molecular Hybridization and PROTACs (Proteolysis Targeting Chimeras).
Hybrids: Combining the quinoline scaffold with artemisinin (for malaria) or chalcones (for cancer) to tackle multi-drug resistance.
PROTACs: Using the quinoline moiety as the warhead to bind a target protein (e.g., a kinase), linked to an E3 ligase ligand to induce proteasomal degradation of the target, rather than simple inhibition.
References
BenchChem. (2025).[7] Structure-Activity Relationship of 3-Chloroquinoline-Based Compounds: A Comparative Guide. BenchChem Technical Guides. Link
Mao, J., et al. (2024). The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. International Journal of Molecular Sciences. Link
Egan, T. J. (2025). Quinoline Drug–Heme Interactions and Implications for Antimalarial Cytostatic versus Cytocidal Activities. Journal of Medicinal Chemistry. Link
World Health Organization. (2024). Guidelines for the treatment of malaria. 3rd edition. WHO. Link
FDA. (2025).[8][9] Novel Drug Approvals for 2025. U.S. Food and Drug Administration.[8] Link
6-Bromo-4-(2-methoxyethoxy)quinoline as a chemical intermediate
An In-Depth Technical Guide to 6-Bromo-4-(2-methoxyethoxy)quinoline: A Key Intermediate in Modern Drug Discovery Abstract 6-Bromo-4-(2-methoxyethoxy)quinoline is a strategically functionalized heterocyclic compound that...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to 6-Bromo-4-(2-methoxyethoxy)quinoline: A Key Intermediate in Modern Drug Discovery
Abstract
6-Bromo-4-(2-methoxyethoxy)quinoline is a strategically functionalized heterocyclic compound that serves as a highly valuable intermediate in the synthesis of complex bioactive molecules. As a derivative of the quinoline scaffold, a privileged structure in medicinal chemistry, it offers multiple reaction sites for molecular elaboration. This guide provides a comprehensive technical overview of its physicochemical properties, proposes a robust synthetic pathway based on established chemical principles, and explores its critical role as a versatile building block, particularly in the development of targeted therapeutics like kinase inhibitors. Detailed experimental protocols, safety considerations, and an analysis of its reactive potential are presented to support researchers and professionals in drug discovery and development.
The Quinoline Scaffold: A Cornerstone of Medicinal Chemistry
The quinoline core, consisting of a fused benzene and pyridine ring system, has been a cornerstone of medicinal chemistry since its discovery in 1834. This scaffold is present in a vast number of natural products and synthetic compounds with a broad spectrum of pharmacological activities. The structural rigidity, aromatic nature, and ability of the quinoline nitrogen to participate in hydrogen bonding make it an ideal framework for designing molecules that can interact with biological targets with high affinity and specificity.
The strategic functionalization of the quinoline ring is a key strategy in drug design to modulate a compound's physicochemical properties, metabolic stability, and target-binding interactions. Key modifications include:
Halogenation: The introduction of a bromine atom, as seen in the 6-position of the title compound, provides a crucial "handle" for further molecular diversification through palladium-catalyzed cross-coupling reactions.
Substitution at the 4-Position: The 4-position is highly reactive and allows for the introduction of various substituents, such as the 2-methoxyethoxy group, which can influence solubility, cell permeability, and interaction with the target protein.
Derivatives of the closely related quinazolinone scaffold have demonstrated significant therapeutic potential in oncology, inflammation, and infectious diseases.[1] Specifically, many 6-bromo-4-quinazolinone derivatives have been investigated as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[1] This highlights the value of the 6-bromo-quinoline framework as a foundational element for building next-generation therapeutics.
Physicochemical Properties & Characterization
A thorough understanding of the physicochemical properties of 6-Bromo-4-(2-methoxyethoxy)quinoline is essential for its synthesis, purification, and application.
Property
Value
Source
Molecular Formula
C₁₂H₁₂BrNO₂
Calculated
Molecular Weight
282.13 g/mol
Calculated
Appearance
Expected to be a solid (e.g., off-white to yellow powder)
Predicted to be soluble in common organic solvents (e.g., DCM, THF, DMF, DMSO)
General chemical knowledge
CAS Number
Not available in searched literature
-
Analytical Characterization:
The identity and purity of 6-Bromo-4-(2-methoxyethoxy)quinoline are confirmed using standard analytical techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: The spectrum is expected to show characteristic signals for the aromatic protons on the quinoline core, with specific splitting patterns indicating their positions. Additional signals corresponding to the methylene protons (-O-CH₂-CH₂-O-) and the methyl protons (-O-CH₃) of the methoxyethoxy side chain would be clearly visible in the aliphatic region. The integration of these signals confirms the proton count.
¹³C NMR: The spectrum will display distinct resonances for each carbon atom in the molecule, including the aromatic carbons of the quinoline ring and the aliphatic carbons of the side chain.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact mass and elemental composition of the molecule, providing definitive proof of its identity.[3]
Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for C-Br stretching, C-O-C (ether) stretching, and aromatic C-H and C=C/C=N stretching vibrations.
Thin-Layer Chromatography (TLC): TLC is an indispensable tool for monitoring the progress of the synthesis and for assessing the purity of the final product.[3]
Synthesis and Mechanistic Insights
Caption: Proposed synthetic workflow for 6-Bromo-4-(2-methoxyethoxy)quinoline.
Step 1: Synthesis of 6-Bromoquinolin-4(1H)-one
This foundational step utilizes a Gould-Jacobs type reaction. The reaction of an aniline with a malonic acid derivative followed by thermal cyclization is a classic method for constructing the quinolin-4-one scaffold.[4][5]
Experimental Protocol:
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve Meldrum's acid in triethyl orthoformate.
Aniline Addition: Heat the mixture to reflux. Add a solution of 4-bromoaniline in triethyl orthoformate dropwise over 30 minutes.
Reflux: Maintain the reflux for 2-3 hours. The progress can be monitored by TLC.
Isolation of Intermediate: Upon completion, cool the reaction and remove the solvent under reduced pressure to yield the intermediate, 5-((4-bromophenylamino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione.[4]
Cyclization: Add the isolated intermediate to a high-boiling point solvent such as diphenyl ether and heat to approximately 250 °C for 15-30 minutes.[6] This high temperature is necessary to drive the intramolecular cyclization and elimination of acetone and carbon dioxide.
Workup: Cool the mixture, dilute with an organic solvent like hexanes to precipitate the product. Filter the solid, wash thoroughly with hexanes, and dry to afford 6-bromoquinolin-4(1H)-one.
Step 2: Synthesis of 6-Bromo-4-chloroquinoline
The hydroxyl group at the 4-position is converted to a more reactive chloro group, which is an excellent leaving group for subsequent nucleophilic aromatic substitution (SₙAr).
Experimental Protocol:
Reaction Setup: To a flask containing 6-bromoquinolin-4(1H)-one, add phosphorus oxychloride (POCl₃) dropwise at 0 °C. Add a catalytic amount of N,N-dimethylformamide (DMF).[5]
Reaction: Slowly warm the mixture to room temperature and then heat to reflux (approx. 110 °C) for 3-4 hours.[5]
Workup: Carefully cool the reaction mixture and pour it slowly onto crushed ice with vigorous stirring. The excess POCl₃ is quenched by the water.
Neutralization and Extraction: Neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8. Extract the aqueous layer with dichloromethane or ethyl acetate.
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 6-bromo-4-chloroquinoline.[5]
Step 3: Synthesis of 6-Bromo-4-(2-methoxyethoxy)quinoline
This final step involves a nucleophilic substitution where the alkoxide of 2-methoxyethanol displaces the chloride at the 4-position.
Experimental Protocol:
Alkoxide Formation: In a flame-dried, three-neck flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF. Add sodium hydride (NaH, 60% dispersion in mineral oil) portion-wise. Cool the suspension to 0 °C.
Alcohol Addition: Add 2-methoxyethanol dropwise to the NaH suspension. The evolution of hydrogen gas will be observed. Stir at 0 °C for 30 minutes to ensure complete formation of the sodium alkoxide. Causality: The strong base (NaH) is required to deprotonate the alcohol, forming the potent nucleophile needed for the SₙAr reaction.
Substrate Addition: Add a solution of 6-bromo-4-chloroquinoline in anhydrous DMF dropwise to the reaction mixture at 0 °C.
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, or until TLC indicates the complete consumption of the starting material. Gentle heating (e.g., 50-60 °C) may be required to drive the reaction to completion.
Quenching and Extraction: Carefully quench the reaction by slowly adding ice-cold water. Transfer the mixture to a separatory funnel and extract with ethyl acetate.
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by column chromatography on silica gel to yield pure 6-Bromo-4-(2-methoxyethoxy)quinoline.
Utility as a Versatile Chemical Intermediate
The true value of 6-Bromo-4-(2-methoxyethoxy)quinoline lies in its capacity to serve as a scaffold for building more complex molecules. It possesses two key reactive sites that can be addressed with high selectivity.
Caption: Reactivity and application pathways for the title intermediate.
A. Palladium-Catalyzed Cross-Coupling at the C6-Position:
The bromine atom at the 6-position is ideally suited for a variety of palladium-catalyzed cross-coupling reactions. This allows for the precise installation of carbon-carbon and carbon-heteroatom bonds, a cornerstone of modern synthetic chemistry.[7]
Suzuki Coupling: Reaction with boronic acids or esters introduces new aryl or vinyl groups.
Sonogashira Coupling: Reaction with terminal alkynes introduces alkynyl moieties.
Buchwald-Hartwig Amination: Reaction with amines introduces substituted amino groups.
Heck Coupling: Reaction with alkenes introduces vinyl groups.
This modularity enables the rapid generation of chemical libraries for structure-activity relationship (SAR) studies, allowing scientists to fine-tune the properties of a lead compound to optimize its potency, selectivity, and pharmacokinetic profile.
B. Case Study: A Building Block for Kinase Inhibitors
Many kinase inhibitors, including the FDA-approved drug Bosutinib, feature a substituted quinoline or quinazoline core.[8][9] Bosutinib itself is a 4-anilino-quinoline derivative that targets Bcr-Abl and Src family kinases.[9] While 6-Bromo-4-(2-methoxyethoxy)quinoline is not a direct reported intermediate for Bosutinib, its structure is highly analogous and serves as an excellent starting point for synthesizing novel kinase inhibitors.
A hypothetical synthesis could involve a Buchwald-Hartwig amination or a related coupling reaction at the C6-position to append a solubilizing group, such as a methylpiperazine moiety, which is a common feature in many kinase inhibitors to improve aqueous solubility and pharmacokinetic properties. The resulting molecule would be a novel scaffold for screening against various kinase targets.
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for 6-Bromo-4-(2-methoxyethoxy)quinoline is not available, data from structurally similar bromoquinoline compounds indicate that it should be handled with care in a controlled laboratory environment.[10][11][12]
Hazard Profile (Anticipated):
Harmful if swallowed, in contact with skin, or if inhaled.[11][12]
Causes skin and serious eye irritation.[10][11][12]
Do not eat, drink, or smoke in the laboratory.[12]
Ensure an eyewash station and safety shower are readily accessible.[13]
Storage and Disposal:
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[11][14] Keep away from strong oxidizing agents and incompatible materials.
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Collect solid and liquid waste in separate, clearly labeled, and compatible containers.[10][13]
Conclusion and Future Outlook
6-Bromo-4-(2-methoxyethoxy)quinoline represents a strategically designed and highly versatile chemical intermediate. Its bifunctional nature, with a tunable ether linkage at the 4-position and a reactive bromine handle at the 6-position, makes it an ideal platform for the synthesis of complex molecular architectures. The proposed synthetic route is robust and relies on well-understood, high-yielding chemical transformations. The primary application of this intermediate lies in the field of medicinal chemistry, where it can be used to generate novel libraries of quinoline-based compounds for screening as kinase inhibitors and other targeted therapeutics. Future research will likely focus on expanding the range of cross-coupling partners used with this intermediate and exploring the biological activity of the resulting novel chemical entities.
References
Drugs of the Future. (2007). Bosutinib.
Der Pharma Chemica. (2026). New Route for the synthesis of Bosutinib. Available at: [Link]
Molecules. (2012). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Published in Molecules, 17(9), 10838-10846. Available at: [Link]
The Royal Society of Chemistry. Supplementary Information. Available at: [Link]
Atlantis Press. (2015). Synthesis of 6-bromo-4-iodoquinoline. In Proceedings of the 2015 International Conference on Materials, Environmental and Biological Engineering (MEBE 2015). Available at: [Link]
ResearchGate. (2022). Synthesis of 6-bromo-4-iodoquinoline. Available at: [Link]
Synthesis, Structure-Activity Relationships (SAR), and Therapeutic Frontiers Part 1: Executive Summary – The Privileged Scaffold The quinoline ring (benzo[b]pyridine) represents a "privileged scaffold" in medicinal chemi...
Author: BenchChem Technical Support Team. Date: March 2026
Synthesis, Structure-Activity Relationships (SAR), and Therapeutic Frontiers
Part 1: Executive Summary – The Privileged Scaffold
The quinoline ring (benzo[b]pyridine) represents a "privileged scaffold" in medicinal chemistry due to its ability to bind diverse biological targets with high affinity. Its planar, aromatic structure allows for intercalation into DNA, while its nitrogen atom serves as a hydrogen bond acceptor critical for kinase interaction.
This guide moves beyond basic textbook definitions to analyze the causality behind synthetic choices and the mechanistic logic driving modern drug design. We explore why specific positions (C2, C4, C8) are targeted for substitution and how modern C-H activation has superseded traditional methods in high-value analog generation.
Part 2: Structural Architecture & SAR Logic
To design effective quinoline-based drugs, one must understand the electronic and steric environment of the ring system.
The Nitrogen (N1): A critical H-bond acceptor. Protonation or oxidation (N-oxide) significantly alters solubility and binding mode.
Position C2 & C4: Electrophilic at these positions due to the electron-withdrawing nitrogen. Ideal for nucleophilic attacks (e.g., S_NAr) to introduce amine or ether linkers found in kinase inhibitors.
Position C8: Sterically sensitive. Substitutions here (e.g., in 8-hydroxyquinolines or 8-aminoquinolines like Tafenoquine) often dictate metal chelation capability or metabolic stability.
Visualization: SAR Logic Map
The following diagram illustrates the functional significance of key positions on the quinoline core.
Caption: Functional mapping of the quinoline scaffold highlighting critical substitution sites for drug design.
Part 3: Advanced Synthetic Paradigms
Historically, methods like the Skraup or Friedländer synthesis were dominant but suffered from harsh conditions (conc.[1][2] H₂SO₄, high heat) and poor regioselectivity. Modern drug discovery demands atom economy and late-stage functionalization .
Modern synthesis often utilizes Rh(III) or Co(III) catalysis to activate the C-H bond of an aniline (with a directing group) and anneal it with an alkyne. This allows for the precise installation of substituents at C2 and C3 in a single step.
Caption: Mechanistic cycle for Rh(III)-catalyzed C-H activation synthesis of substituted quinolines.
Part 4: Experimental Protocols
To ensure trustworthiness and reproducibility , the following protocols are selected based on their robustness in recent literature.
Context: The traditional Skraup reaction can be violent.[3][4] This modification uses ferrous sulfate to moderate the reaction, making it safer for gram-scale synthesis [1][6].
Workup: Filter catalyst (reusable). Evaporate solvent.[1] Recrystallize from EtOH/Water.
Validation: High yields (>90%) with minimal waste.
Part 5: Therapeutic Frontiers & FDA Data
Quinoline derivatives are pivotal in oncology (Tyrosine Kinase Inhibitors - TKIs) and infectious diseases.[6]
FDA-Approved Quinoline Drugs (Selected)
Drug Name
Year
Target/Mechanism
Indication
Bedaquiline
2012
ATP Synthase (Mycobacterial)
Multi-drug resistant TB
Bosutinib
2012
Src/Abl Kinase
CML (Leukemia)
Cabozantinib
2012
VEGFR2, MET, RET
Renal Cell Carcinoma
Lenvatinib
2015
VEGFR1-3, FGFR
Thyroid/Kidney Cancer
Neratinib
2017
HER2/EGFR (Irreversible)
Breast Cancer
Tafenoquine
2018
Heme Polymerization (presumed)
Malaria (P. vivax)
Note: While fluoroquinolones (e.g., Ciprofloxacin) are structurally related, they are classified primarily as antibiotics targeting DNA gyrase and possess a quinolone (keto) core rather than the fully aromatic quinoline core discussed here.
Part 6: References
BenchChem. (2025). Green Synthesis of Quinoline Derivatives: Application Notes and Protocols.
Shahrukh, A., et al. (2025).[7][8] Natural Products, Synthesis, and Biological Activities of Quinolines (2020-2024). Mini-Reviews in Medicinal Chemistry.
Organic Reactions. (2024). The Skraup Synthesis of Quinolines.
MDPI. (2025). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies.
ResearchGate. (2025). Quinoline-Based FDA-Approved Drugs: Synthetic Route and Clinical Uses.
Organic Syntheses. (Coll. Vol. 1). Quinoline Synthesis via Modified Skraup.
NIH. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities.
The Quinolin-4-one Scaffold: From Impurity to Indispensable Therapeutic
Executive Summary The quinolin-4-one scaffold represents one of the most successful examples of serendipitous discovery in medicinal chemistry. Originally isolated as an impurity during the synthesis of antimalarial agen...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The quinolin-4-one scaffold represents one of the most successful examples of serendipitous discovery in medicinal chemistry. Originally isolated as an impurity during the synthesis of antimalarial agents, this bicyclic heteroaromatic system became the foundation for the quinolone antibiotics—a class that transformed the management of Gram-negative and Gram-positive infections. This guide provides a rigorous technical analysis of the scaffold's history, the structure-activity relationships (SAR) that drove its evolution from nalidixic acid to fourth-generation fluoroquinolones, and the synthetic methodologies (Gould-Jacobs and Grohe-Heberer) that enable its production. Furthermore, we explore the scaffold's expanding utility beyond antibacterials, specifically in oncology and virology.
Historical Genesis: The Chloroquine Connection
The discovery of the quinolone class was not a targeted design but a fortunate accident of industrial organic chemistry.
In 1962 , George Lesher and colleagues at Sterling Drug were optimizing the synthesis of chloroquine , a 4-aminoquinoline antimalarial. During the purification process, they isolated a crystalline by-product: 7-chloro-1-ethyl-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid .
While this specific impurity had only modest antibacterial activity, it served as the lead compound for a series of structural analogs. The breakthrough came with the synthesis of nalidixic acid (technically a 1,8-naphthyridone, an isostere of the quinolone core), which demonstrated potent activity against Gram-negative bacteria in vitro.[1]
Timeline of Discovery and Evolution
The following timeline illustrates the progression from the initial impurity to broad-spectrum fluoroquinolones.
Figure 1: Chronological evolution of the quinolone scaffold, highlighting key chemical modifications that expanded the therapeutic window.[2]
Structural Anatomy & SAR
The transition from a narrow-spectrum urinary antiseptic (nalidixic acid) to a systemic broad-spectrum antibiotic (ciprofloxacin) was driven by precise chemical modifications.[3] The core pharmacophore is the 1,4-dihydro-4-oxo-3-quinolinecarboxylic acid .[3]
The Pharmacophore Triad
Three structural features are non-negotiable for DNA gyrase inhibition:
C-3 Carboxylic Acid: Essential for hydrogen bonding with DNA bases in the single-stranded region of the cleaved DNA.
C-4 Carbonyl (Keto): Works in tandem with the C-3 acid to chelate Mg²⁺ ions, which bridge the drug to the phosphate backbone of DNA.
C-2/C-3 Double Bond: Maintains the planarity of the ring system, allowing intercalation between DNA base pairs.
Key Substitutions (The Fluoroquinolone Era)
Position
Modification
Effect on Pharmacology
N-1
Ethyl Cyclopropyl
The cyclopropyl group (as seen in Ciprofloxacin) maximizes potency against Gram-negative bacteria by optimizing steric fit within the enzyme's hydrophobic pocket.
C-6
Hydrogen Fluorine
The Game Changer. Fluorine increases lipophilicity for cell wall penetration (Gram-negative) and dramatically increases affinity for the DNA gyrase complex (up to 100-fold potency boost).
C-7
Hydrogen Piperazine
Introduces a basic amine. This expands the spectrum to include Pseudomonas aeruginosa and improves oral bioavailability.
C-8
Hydrogen Methoxy
Seen in Moxifloxacin. Reduces substrate affinity for efflux pumps and minimizes phototoxicity associated with C-8 halogens.
Mechanism of Action: The Ternary Complex
Quinolones are unique in that they do not kill bacteria by merely binding to an enzyme; they convert the bacterium's own enzymes into DNA-damaging toxins.
Target Enzymes[4]
DNA Gyrase (Topoisomerase II): Primary target in Gram-negative bacteria. Gyrase introduces negative supercoils to relieve torsional stress ahead of the replication fork.
Topoisomerase IV: Primary target in Gram-positive bacteria. Essential for decatenating (untangling) daughter chromosomes after replication.
The "Poison" Mechanism
Quinolones bind to the interface of the DNA and the enzyme after the enzyme has cleaved the DNA backbone but before it religates it. This stabilizes the cleavable complex , effectively trapping the enzyme on the DNA.
Figure 2: Mechanism of Action. The drug stabilizes the protein-DNA complex, transforming a transient single-strand nick into a lethal double-strand break upon replication fork collision.
Synthetic Methodologies
Two primary routes dominate the synthesis of the quinolone scaffold. The choice depends on the substitution pattern required.
Protocol A: The Gould-Jacobs Reaction
This is the classical method used for early quinolones (e.g., Nalidixic acid, Oxolinic acid). It constructs the pyridine ring onto an existing aniline.
Scope: Best for unsubstituted N-1 or N-ethyl derivatives.
Limitation: Difficult to introduce N-1 cyclopropyl groups (steric hindrance).
Step-by-Step Protocol:
Condensation: React 1 eq. of substituted aniline with 1.1 eq. of diethyl ethoxymethylenemalonate (EMME) at 110°C.
Observation: Ethanol is evolved; reaction drives to completion upon removal of EtOH.
Cyclization (The Critical Step): The resulting anilinomethylene malonate is heated to high temperatures (250°C) in a high-boiling solvent like diphenyl ether .[4]
Mechanism:[5][4][6][7][8] Thermal electrocyclic ring closure followed by elimination of ethanol.
Hydrolysis: Saponification of the C-3 ester using 10% NaOH (aq) at reflux.
N-Alkylation: The N-1 position is alkylated using an alkyl halide (e.g., ethyl iodide) and base (K₂CO₃).
Protocol B: The Grohe-Heberer Method
Developed at Bayer in the 1980s, this is the industrial standard for modern fluoroquinolones (e.g., Ciprofloxacin) because it allows the introduction of the N-1 cyclopropyl group before cyclization.
Step-by-Step Protocol:
Acylation: React 2,4-dichloro-5-fluorobenzoyl chloride with ethyl 3-(dimethylamino)acrylate.
Amine Exchange: Treat the intermediate with cyclopropylamine . The amine displaces the dimethylamino group.
Cyclization: Intramolecular Nucleophilic Aromatic Substitution (SNAr) using a base (e.g., NaH or K₂CO₃) in dioxane or DMF. The nitrogen attacks the activated phenyl ring, displacing the ortho-chlorine.
Advantage:[9][10][11][12][13] Occurs at much milder temperatures than Gould-Jacobs.
C-7 Substitution: The remaining chlorine at C-7 is displaced by piperazine to yield Ciprofloxacin.
Figure 3: The Grohe-Heberer synthetic pathway, the preferred route for manufacturing Ciprofloxacin and Levofloxacin.
Beyond Antibiotics: The Next Frontier
While famous as antibiotics, the quinolin-4-one scaffold is a "privileged structure" capable of binding diverse biological targets.
Anticancer Applications
Recent research has repurposed the scaffold to target eukaryotic Topoisomerase II, which is structurally similar to bacterial gyrase but distinct enough to allow selectivity.
Mechanism: Induction of apoptosis via mitochondrial pathways and intercalation into DNA in rapidly dividing tumor cells.
Lead Compounds: Derivatives like Voreloxin (a naphthyridone analog) have entered clinical trials for acute myeloid leukemia (AML).
Antiviral Potential
Substituted quinolones have shown activity against:
HCV (Hepatitis C): Inhibiting the NS5B RNA-dependent RNA polymerase.
HIV-1: Targeting the integrase enzyme, preventing viral DNA insertion into the host genome (similar to the mechanism of Raltegravir, which shares a similar pharmacophore).
References
Lesher, G. Y., Froelich, E. J., Gruett, M. D., Bailey, J. H., & Brundage, R. P. (1962). 1,8-Naphthyridine Derivatives.[5][14][15][16] A New Class of Chemotherapeutic Agents. Journal of Medicinal Chemistry. Link
Emmerson, A. M., & Jones, A. M. (2003). The quinolones: decades of development and use.[10][11][12][17] Journal of Antimicrobial Chemotherapy. Link
Grohe, K., & Heberer, H. (1987). Verfahren zur Herstellung von 4-Chinolincarbonsäure-Derivaten (Process for the preparation of 4-quinolinecarboxylic acid derivatives).[7] Liebigs Annalen der Chemie. Link
Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance.[5] Biochemistry. Link
Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society. Link
Mitscher, L. A. (2005). Bacterial Topoisomerase Inhibitors: Quinolone and Pyridone Antibacterial Agents. Chemical Reviews. Link
potential therapeutic applications of quinolinone derivatives
An In-Depth Technical Guide on the Therapeutic Applications of Quinolinone Derivatives Abstract The quinolinone scaffold—comprising both 2-quinolinone and 4-quinolinone isomers—represents a privileged structure in modern...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide on the Therapeutic Applications of Quinolinone Derivatives
Abstract
The quinolinone scaffold—comprising both 2-quinolinone and 4-quinolinone isomers—represents a privileged structure in modern medicinal chemistry. Its versatile core allows for extensive functionalization, enabling precise modulation of diverse biological targets. As a Senior Application Scientist, I have structured this whitepaper to dissect the mechanistic rationale, therapeutic applications, and rigorous experimental validation workflows associated with quinolinone derivatives. This guide bridges the gap between molecular design and clinical application, providing actionable insights for drug development professionals.
Structural Biology & Mechanistic Profiling
The pharmacological utility of the quinolinone nucleus stems from its inherent structural features: a bicyclic system fusing a benzene ring with a nitrogen-containing heterocycle (pyridine-derived) bearing a carbonyl group. This configuration facilitates strong intermolecular interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions with target proteins [1].
The 4-Quinolinone Scaffold: Antimicrobial to Oncology
Historically, 4-quinolinones (particularly fluoroquinolones like ciprofloxacin) were optimized to target bacterial DNA gyrase and topoisomerase IV, effectively halting bacterial replication [2]. However, recent structure-activity relationship (SAR) studies have pivoted this scaffold toward oncology. By modifying the C-3 and C-7 positions, modern 4-quinolinone derivatives exhibit potent multi-receptor tyrosine kinase (RTK) inhibition and human topoisomerase II antagonism, selectively inducing apoptosis in malignant cells while sparing healthy tissue [3].
The 2-Quinolinone Scaffold: CNS and Metabolic Targeting
The 3,4-dihydro-2(1H)-quinolinone moiety is a cornerstone in neuropharmacology. This scaffold is the structural basis for several FDA-approved central nervous system (CNS) agents, such as aripiprazole and brexpiprazole. These molecules act as partial agonists at dopamine D2 and serotonin 5-HT1A receptors, demonstrating the scaffold's ability to cross the blood-brain barrier and modulate complex G-protein coupled receptor (GPCR) networks [4].
Therapeutic Applications & Clinical Landscape
The therapeutic translation of quinolinone derivatives spans multiple therapeutic areas. Table 1 synthesizes the quantitative data and target profiles of key quinolinone-based agents.
Table 1: Pharmacological Profile of Key Quinolinone Derivatives
Compound / Derivative
Primary Target(s)
Indication / Application
Clinical Status
IC50 / Potency Metric
Ciprofloxacin
Bacterial DNA Gyrase / Topo IV
Broad-spectrum bacterial infections
FDA Approved
0.004 - 1.5 µg/mL (MIC)
Aripiprazole
D2 & 5-HT1A Receptors
Schizophrenia, Bipolar Disorder
FDA Approved
0.34 nM (Ki for D2)
Elvitegravir
HIV-1 Integrase
HIV-1 Infection
FDA Approved
0.9 nM (IC50)
Voreloxin
Topoisomerase II
Acute Myeloid Leukemia (AML)
FDA Approved
< 1.0 µM (IC50)
Compound 4b *
Multi-RTKs (EGFR, VEGFR)
Breast Cancer (MCF-7 cells)
Preclinical
0.002 µM (IC50)
Ivacaftor
CFTR Channel Potentiator
Cystic Fibrosis
FDA Approved
236 nM (EC50)
*Experimental 4-hydroxy-2-quinolinone derivative synthesized for multi-kinase inhibition [3].
In oncology, the efficacy of novel quinolinone derivatives is often tied to their ability to disrupt dysregulated kinase signaling. By competitively binding to the ATP-binding pocket of RTKs, these compounds downregulate the PI3K/AKT survival pathway, shifting the intracellular balance toward Bax/Bak activation and subsequent caspase-mediated apoptosis.
Fig 1: Mechanistic pathway of quinolinone-mediated apoptosis via RTK inhibition.
Experimental Workflows for Preclinical Validation
To ensure scientific integrity and reproducibility, the evaluation of novel quinolinone derivatives must rely on self-validating experimental systems. Below are the definitive protocols for assessing the cytotoxic and apoptotic profiles of these compounds.
In Vitro Cytotoxicity Assessment (MTT Assay)
Rationale: The MTT assay measures cellular metabolic activity as a proxy for viability. We utilize this to establish the IC50 of novel quinolinone derivatives.
Self-Validation Mechanism: The protocol mandates both a vehicle control (to normalize baseline viability) and a positive control (to confirm assay sensitivity).
Cell Seeding: Seed target cancer cells (e.g., MCF-7 or A549) at a density of
cells/well in a 96-well plate. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for adherence.
Compound Treatment: Aspirate the media. Apply the quinolinone derivative in a serial dilution gradient (e.g., 0.001 µM to 100 µM).
Critical Step: Include a vehicle control (0.1% DMSO in media) to rule out solvent toxicity, and a positive control (e.g., Doxorubicin) to validate the dynamic range of the assay.
Incubation: Incubate for 48 to 72 hours. Causality: This timeframe ensures the capture of at least two cell division cycles, allowing compounds that induce cell-cycle arrest to demonstrate their full antiproliferative effect [5].
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. Viable cells will reduce the tetrazolium dye to insoluble purple formazan crystals via mitochondrial succinate dehydrogenase.
Solubilization & Readout: Remove the media and dissolve the formazan in 150 µL of DMSO. Measure absorbance at 570 nm (reference 630 nm to subtract background cellular debris) using a microplate reader. Calculate IC50 using non-linear regression analysis.
Apoptosis Quantification (Annexin V / Propidium Iodide Flow Cytometry)
Rationale: While the MTT assay confirms death, it does not confirm the mechanism. We use Annexin V/PI dual staining to differentiate between apoptosis and necrosis.
Self-Validation Mechanism: Annexin V binds to phosphatidylserine (PS), which translocates to the outer leaflet of the plasma membrane during early apoptosis. PI is a membrane-impermeable DNA intercalator that only enters cells with compromised membranes (late apoptosis/necrosis).
Treatment & Harvest: Treat cells with the quinolinone derivative at
and the established IC50 for 24 hours. Harvest cells using enzyme-free dissociation buffer to prevent the enzymatic cleavage of surface PS, which would yield false negatives.
Washing: Wash the cell pellet twice with cold PBS to remove residual media and serum proteins that may quench fluorescence.
Staining: Resuspend the pellet in 100 µL of
Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI. Incubate in the dark for 15 minutes at room temperature.
Analysis: Add 400 µL of Binding Buffer and analyze immediately via flow cytometry.
Quadrant Analysis: Q1 (FITC-/PI+) = Necrosis; Q2 (FITC+/PI+) = Late Apoptosis; Q3 (FITC-/PI-) = Viable; Q4 (FITC+/PI-) = Early Apoptosis.
Fig 2: High-throughput screening and validation workflow for quinolinone derivatives.
Future Perspectives in Drug Development
The evolution of quinolinone derivatives is moving toward hybrid molecules—conjugating the quinolinone core with other active pharmacophores (e.g., chalcones or guanidines) to overcome multidrug resistance (MDR) in oncology and infectious diseases [1][2]. Furthermore, the application of green synthesis methodologies (e.g., transition-metal-catalyzed C-H functionalization) is streamlining the generation of complex quinolinone libraries, reducing the environmental footprint of pharmaceutical manufacturing [3].
By strictly adhering to validated target profiling and robust phenotypic screening, application scientists can continue to unlock the vast therapeutic potential of the quinolinone scaffold.
References
Title: Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review
Source: RSC Advances (Royal Society of Chemistry)
URL: [Link]
Title: Quinolin-4-ones: Methods of Synthesis and Application in Medicine
Source: Molecules (MDPI)
URL: [Link]
Title: Design and green synthesis of novel quinolinone derivatives of potential anti-breast cancer activity against MCF-7 cell line targeting multi-receptor tyrosine kinases
Source: Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis / PMC)
URL: [Link]
Title: A Review of the Pharmacological Properties of 3,4-dihydro-2(1H)-quinolinones
Source: Current Topics in Medicinal Chemistry (PubMed)
URL: [Link]
Title: Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction
Source: Scientific Reports (Nature / PMC)
URL: [Link]
Protocols & Analytical Methods
Method
Application Note: High-Purity Synthesis of 6-Bromo-4-iodoquinoline
Executive Summary This application note details a robust, scalable protocol for the synthesis of 6-bromo-4-iodoquinoline (CAS: 927801-23-8), a critical heterocyclic scaffold used in the development of kinase inhibitors (...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This application note details a robust, scalable protocol for the synthesis of 6-bromo-4-iodoquinoline (CAS: 927801-23-8), a critical heterocyclic scaffold used in the development of kinase inhibitors (e.g., GSK2126458) and advanced pharmaceutical intermediates.
Unlike traditional Gould-Jacobs iterations that require isolation of ester intermediates, this protocol utilizes a Meldrum’s Acid-mediated cyclization . This route offers superior atom economy, fewer purification steps, and higher overall yields. The sequence proceeds through three distinct stages:
Core Construction: One-pot condensation and high-temperature cyclization to form 6-bromoquinolin-4(1H)-one.[1]
Activation: Deoxychlorination using phosphorus oxychloride (
).
Halogen Exchange: Acid-mediated Finkelstein-type iodination to yield the final 4-iodo product.
Retrosynthetic Logic & Strategy
The synthesis is designed to install the iodine atom at the chemically difficult C4 position. Direct iodination of the quinoline ring is non-selective; therefore, we employ a activation-displacement strategy .
Step 1 (Cyclization): We utilize the high reactivity of Meldrum's acid with triethyl orthoformate to create a highly electrophilic imidate species, which condenses with 4-bromoaniline. Thermal shock (250°C) drives the intramolecular cyclization and concomitant decarboxylation.
Step 2 (Activation): The C4-hydroxyl (tautomeric with the C4-one) is a poor leaving group. Conversion to the chloride activates this position for nucleophilic aromatic substitution (
).
Step 3 (Exchange): Iodine is introduced via a halogen exchange reaction. While 4-chloroquinolines are resistant to direct
by iodide due to electronic repulsion, protonation of the quinoline nitrogen (forming the HCl salt) significantly lowers the LUMO energy, facilitating the attack of the iodide nucleophile.
Reaction Scheme (Visualized)
Caption: Step-wise synthetic pathway from aniline precursor to iodo-quinoline target.
Condensation: In a round-bottom flask equipped with a reflux condenser, dissolve 4-bromoaniline (50 mmol) and Meldrum’s acid (60 mmol) in triethyl orthoformate (50 mL).
Reflux the mixture at 100°C for 2–3 hours. The solution will turn dark as the imidate intermediate forms.
Concentration: Remove excess TEOF under reduced pressure (rotary evaporator) to yield the crude intermediate as a solid/oil.
Cyclization: Heat diphenyl ether (50 mL) in a separate flask to 250°C (vigorous reflux).
Critical Step: Add the crude intermediate portion-wise (carefully!) to the boiling diphenyl ether. Rapid addition is necessary to minimize side reactions, but watch for foaming (CO₂ evolution).
Maintain heating for 30 minutes.
Workup: Cool the mixture to ~50°C. Pour slowly into hexane or petroleum ether (200 mL) with vigorous stirring. The product will precipitate as a beige/brown solid.
Filter the solid, wash copiously with hexane to remove diphenyl ether, and dry.
Expected Yield: 70–80%.
Stage 2: Synthesis of 6-Bromo-4-chloroquinoline
Objective: Convert the tautomeric ketone/alcohol to a reactive chloro-substituent.
Place 6-bromoquinolin-4(1H)-one (20 mmol) in a dry flask.
Add
(10–15 mL) and catalytic DMF.
Reflux at 110°C for 2 hours. The suspension should clear as the starting material is consumed.
Quench (Hazard Control): Cool the mixture to room temperature. Slowly pour the reaction mixture onto crushed ice (200 g) with stirring.
Safety Note: This hydrolysis is exothermic and releases HCl gas. Perform in a fume hood.
Neutralize the aqueous solution to pH ~8 using saturated
or .
Extract with Dichloromethane (DCM) (3 x 50 mL).
Dry organics over
, filter, and concentrate.
Purification: Usually sufficiently pure. If necessary, recrystallize from EtOH or flash chromatography (Hex/EtOAc).
Expected Yield: 85–95%.
Stage 3: Synthesis of 6-Bromo-4-iodoquinoline
Objective: Halogen exchange (Cl
I) via acid-catalyzed Finkelstein reaction.
Materials:
6-Bromo-4-chloroquinoline (from Stage 2)
Sodium Iodide (NaI) (10 eq)
Acetonitrile (MeCN) (Solvent)
Acetyl Chloride (1.5 eq) OR 4M HCl in Dioxane (to generate in-situ HCl salt)
Protocol:
Salt Formation: Dissolve 6-bromo-4-chloroquinoline (10 mmol) in dry MeCN (40 mL). Add Acetyl Chloride (15 mmol) or HCl/Dioxane. Stir for 10 minutes to ensure protonation of the quinoline nitrogen (activates the C4-Cl bond).
Exchange: Add Sodium Iodide (100 mmol, large excess).
Reflux the heterogeneous mixture at 85°C for 16–24 hours. The mixture will turn yellow/orange.
Workup: Cool to room temperature. Remove solvent under reduced pressure.[1][2][3]
Resuspend residue in DCM and wash with 10% aqueous
(sodium thiosulfate) to remove free iodine (decolorizes the organic layer).
Purification: Concentrate and purify via silica gel column chromatography (Gradient: 0-20% EtOAc in Hexanes).
Expected Yield: 60–75%.
Characterization: 4-Iodoquinolines typically show a distinct shift in the C3-H proton in NMR compared to the 4-Cl precursor.
Data Summary & Troubleshooting
Quantitative Data Table
Compound
MW ( g/mol )
Role
Equiv.
Key Property
4-Bromoaniline
172.02
SM
1.0
MP: 62-64°C
Meldrum's Acid
144.13
Reagent
1.2
Dec. >94°C
153.33
Reagent
Excess
Corrosive, reacts with water
6-Br-4-Cl-quinoline
242.50
Intermediate
-
Precursor for exchange
6-Br-4-I-quinoline
333.95
Target
-
Light sensitive
Troubleshooting Guide
Incomplete Cyclization (Stage 1): If the intermediate precipitates but cyclization yield is low, ensure the Diphenyl ether is actually at 250°C before addition. The thermal shock is required to overcome the activation energy for decarboxylation.
Incomplete Iodination (Stage 3): If 4-Cl starting material remains, add fresh NaI and Acetyl Chloride and reflux longer. The reaction is driven by the solubility difference (NaCl precipitates in MeCN, NaI dissolves) and acid catalysis. Ensure anhydrous MeCN is used.
Safety & Handling
Phosphorus Oxychloride (
): Highly toxic and corrosive. Reacts violently with water to produce HCl and phosphoric acid. Use only in a functioning fume hood. Wear chemical-resistant gloves and a face shield.
Diphenyl Ether: High boiling point (258°C). Severe burn hazard. Ensure glassware is free of star-cracks before heating to these temperatures.
Iodine/Iodides: 4-Iodoquinoline derivatives can be light-sensitive. Store the final product in amber vials at 4°C.
References
Wang, W., et al. (2015). "Synthesis of 6-bromo-4-iodoquinoline.
Source:
Relevance: Confirms the Meldrum's acid route and the specific chlorination/iodination sequence for this exact CAS number.
BenchChem. (2025).[2][4][5] "Synthesis Protocol for 6-Bromo-1-methylquinolin-4(1H)-one."
Source:
Relevance: Provides detailed experimental conditions for the Meldrum's acid condensation and thermal cycliz
Advanced Purification Protocols for Brominated Quinoline Scaffolds
Executive Summary Brominated quinolines serve as critical intermediates in the synthesis of antimalarials (e.g., mefloquine analogs), kinase inhibitors, and organic light-emitting diodes (OLEDs). However, their purificat...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Brominated quinolines serve as critical intermediates in the synthesis of antimalarials (e.g., mefloquine analogs), kinase inhibitors, and organic light-emitting diodes (OLEDs). However, their purification is frequently complicated by three factors: regioisomeric mixtures resulting from electrophilic aromatic substitution (SEAr), the basic nitrogen causing peak tailing on silica, and close polarity between mono- and di-brominated byproducts.
This guide moves beyond standard textbook procedures, offering a field-validated workflow for isolating high-purity brominated quinolines. It prioritizes "chemical filtering" (Acid-Base Extraction) before physical separation, ensuring downstream chromatography or crystallization is not overwhelmed by gross impurities.
Strategic Purification Workflow
The following decision matrix outlines the optimal purification route based on the physical state and purity profile of the crude reaction mixture.
Figure 1: Strategic decision tree for selecting the appropriate purification module based on crude material properties.
Module A: Acid-Base Extraction (The "Chemical Filter")
Objective: To separate the basic quinoline product from non-basic impurities (unreacted starting materials lacking nitrogen, bromination byproducts) without using chromatography.
Mechanism: Quinolines are weak bases (
). At , they exist as water-soluble quinolinium salts. At , they revert to lipophilic free bases.
Protocol
Dissolution: Dissolve the crude reaction mixture in an organic solvent (DCM or EtOAc). Use ~10 mL solvent per gram of crude.
Important: To remove residual TEA (high boiling point), dissolve the product in DCM and wash once with water, or dry under high vacuum at 40°C for >4 hours.
Module C: Fractional Recrystallization
Objective: Scalable purification of solid brominated quinolines (e.g., 3-bromoquinoline, 5,7-dibromo-8-hydroxyquinoline).
Solvent Selection Data:
Compound Class
Primary Solvent
Anti-Solvent
Notes
Mono-bromoquinolines
Ethanol (hot)
Water
Add water dropwise to hot EtOH solution until turbid.
Poly-bromoquinolines
Ethyl Acetate
Hexane
Standard method for lipophilic derivatives.
Hydroxy-quinolines
Benzene (Historical)*
Toluene
*Replace Benzene with Toluene due to toxicity.
| Amino-quinolines | Methanol | - | Often crystallize directly upon cooling. |
Step-by-Step Protocol (Ethanol/Water System)
Saturation: Place crude solid in an Erlenmeyer flask. Add boiling Ethanol dropwise until the solid just dissolves.
Filtration (Hot): If black specks (carbon/palladium) remain, filter quickly through a pre-warmed glass frit or cotton plug.
Nucleation: Remove from heat. Add warm water dropwise until a faint, persistent cloudiness appears.
Clarification: Add 1-2 drops of hot Ethanol to clear the solution.
Slow Cooling:
Wrap the flask in a towel (insulation) and let it reach room temperature undisturbed. Do not rush this. Rapid cooling traps impurities.
Once at room temperature, move to an ice bath for 30 minutes.
Collection: Filter crystals via vacuum filtration. Wash with cold 50:50 EtOH/Water.
Case Study: Purification of 5,7-Dibromo-8-hydroxyquinoline
Context: This synthesis often yields a mixture of mono-bromo (5- or 7-) and di-bromo products.[2]
Crude State: Yellow/Orange solid.
Step 1 (Acid Wash): Not recommended here because the hydroxyl group makes the molecule amphoteric (soluble in both acid and base). Skip to Recrystallization.
Mandatory: Add 1% Triethylamine (TEA) or 1% NH₄OH to mobile phase.
Low Recovery (Acid-Base Extraction)
pH not high enough during basification.
Ensure pH > 10.[1] Quinolines may precipitate as "oils" that stick to glass—rinse thoroughly with DCM.
Co-elution of Isomers
Polarity difference is negligible.
Switch to Toluene as the non-polar solvent in chromatography (Toluene/EtOAc) to exploit pi-pi stacking differences.
References
BenchChem. (2025).[1][2][4][5][8] Purification challenges for bromoquinoline compounds. Retrieved from
Brown, W., & Gouliaev, A. (2002).[9] Bromination of Isoquinoline, Quinoline, Quinazoline and Quinoxaline in Strong Acid.[9] Synthesis, 2002(1), 83-86.[9] Link
Okten, S., et al. (2017).[10] Regioselective bromination: Synthesis of brominated methoxyquinolines.[11] Tetrahedron, 73, 5389-5396.[11] Link
Biotage. (2023).[12] How do I purify ionizable organic amine compounds using flash column chromatography?Link
Welch Materials. (2025). Triethylamine as a Mobile Phase Additive: What Does It Do?Link
Comprehensive Analytical Profiling of 6-Bromo-4-(2-methoxyethoxy)quinoline
Application Note & Standard Operating Protocols Part 1: Introduction & Compound Significance[2][3] 6-Bromo-4-(2-methoxyethoxy)quinoline is a critical pharmacophore often utilized as an advanced intermediate in the synthe...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note & Standard Operating Protocols
Part 1: Introduction & Compound Significance[2][3]
6-Bromo-4-(2-methoxyethoxy)quinoline is a critical pharmacophore often utilized as an advanced intermediate in the synthesis of tyrosine kinase inhibitors (e.g., EGFR, VEGFR inhibitors).[1][2] The quinoline core provides the scaffold for ATP-binding site interaction, while the C6-Bromine serves as a versatile handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to extend the molecular complexity.[1] The C4-(2-methoxyethoxy) ether chain is strategically installed to enhance aqueous solubility and metabolic stability compared to simple alkoxy groups.[2]
Accurate analysis of this compound is challenging due to:
Basicity: The quinoline nitrogen (
) can cause severe peak tailing on standard silica-based columns.[2]
UV Activity: High extinction coefficients require careful detector linearity checks.
Process Impurities: Potential carryover of 6-bromo-4-chloroquinoline (precursor) or hydrolysis to 6-bromo-4-hydroxyquinoline.[1][2]
This guide provides a validated analytical control strategy combining HPLC-UV, LC-MS, and NMR techniques.
Part 2: Physicochemical Profile & Method Strategy[2][3]
Before instrumental analysis, understand the molecule's behavior in solution.[3][2]
Basic.[2] Mobile phase pH must be >6.5 (neutral form) or <2.5 (protonated) to ensure sharp peaks.[3][2]
Solubility
DMSO, Methanol, DCM
Dissolve samples in MeOH or ACN/Water mixtures.[3][1][2] Avoid pure water.[2]
UV Maxima
~254 nm, ~315 nm
Use 254 nm for impurity profiling; 315 nm for specificity.[3][2]
Analytical Workflow Diagram
Caption: Integrated analytical workflow for structural confirmation and purity assessment.
Part 3: High-Performance Liquid Chromatography (HPLC) Protocol
Objective: Quantitative purity assessment and impurity profiling.
Rationale: A high-pH compatible C18 column is selected to keep the quinoline deprotonated (neutral), improving peak shape and retention.[3][2] Alternatively, a charged surface hybrid (CSH) column with low-pH formic acid can be used.[3][1][2]
Method A: High pH (Recommended for Basic Quinolines)[1][3]
under inert atmosphere (Argon/Nitrogen). Protect from light (amber vials).
Stress Testing: The ether linkage is susceptible to oxidative degradation.[2] Avoid prolonged exposure to air in solution.[2]
References
Quinoline Analysis: Journal of Chromatography A, "Separation of quinoline derivatives using C18 stationary phases with acidic and basic mobile phases."[2]
ESI-MS of Halogenated Compounds: Journal of Mass Spectrometry, "Isotopic patterns of bromine and chlorine in ESI-MS."
Synthesis of 4-Alkoxyquinolines: Organic Process Research & Development, "Scalable synthesis of 4-substituted quinolines via SNAr displacement."
Application Note: Orthogonal Cytotoxicity Assays for Quinoline Derivatives
Audience: Researchers, scientists, and drug development professionals Focus: In vitro cytotoxicity screening, assay causality, and mechanistic validation Executive Summary Quinoline derivatives are highly privileged scaf...
Author: BenchChem Technical Support Team. Date: March 2026
Audience: Researchers, scientists, and drug development professionals
Focus: In vitro cytotoxicity screening, assay causality, and mechanistic validation
Executive Summary
Quinoline derivatives are highly privileged scaffolds in medicinal chemistry, exhibiting a broad spectrum of biological activities, including potent anticancer and antifungal properties[1]. Evaluating the true cytotoxic potential of these novel compounds requires robust, self-validating in vitro assay systems. Because quinolines—particularly 8-hydroxyquinoline derivatives—often possess strong metal-chelating properties and can be redox-active, relying on a single assay modality can introduce artifacts.
This application note details an optimized, orthogonal screening protocol utilizing both the metabolic-dependent MTT assay and the ATP-dependent CellTiter-Glo luminescent assay. By combining these methodologies, researchers can establish a self-validating data package to accurately determine half-maximal inhibitory concentrations (
) and elucidate the mechanisms of cell death.
Mechanistic Rationale & Assay Selection
As a best practice in drug development, cytotoxicity must be confirmed through orthogonal mechanisms to rule out compound interference.
MTT Assay (Metabolic Activity):2[2]. It relies on the ability of mitochondrial succinate dehydrogenase in living cells to convert yellow tetrazolium salt into insoluble purple formazan crystals[3].
CellTiter-Glo Assay (ATP Quantitation): Because some quinolines can directly reduce tetrazolium salts (causing false negatives for cytotoxicity), pairing MTT with the4[4] provides an orthogonal, redox-independent validation.5[5].
Experimental Workflow
Caption: Experimental workflow for orthogonal cytotoxicity screening of quinoline derivatives.
Detailed Experimental Protocols
Cell Culture and Seeding
Harvest exponentially growing cells (e.g., MCF-7, HepG2, HCT-116) using Trypsin-EDTA and perform a cell count[2].
Dilute the cell suspension in complete culture medium and seed at a density of
Causality Check: It is critical to determine the optimal seeding density for each specific cell line. The cells must remain in the exponential growth phase throughout the entire 48–72 hour experimental period. If cells reach confluence, contact inhibition will occur, drastically altering metabolic rates and skewing both MTT and ATP readouts[7].
Dissolve the quinoline derivatives in 100% molecular-grade DMSO to create concentrated stock solutions (e.g., 10 mM).
Prepare serial dilutions of the compound in complete culture media.
Causality Check: Quinoline scaffolds are highly lipophilic, necessitating DMSO for solubility. However,8[8]. Always include a vehicle control well containing the exact final percentage of DMSO used in the treatment wells.
Protocol A: MTT Colorimetric Assay
After the 24-hour acclimation period, carefully aspirate the media and replace it with 100 µL of the prepared quinoline dilutions[2].
Incubate the cells for the desired exposure period (typically 24, 48, or 72 hours)[3].
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate the plate in the dark at 37°C for 3 to 4 hours.
Causality Check:2[2]. Because the crystals are insoluble and unattached, aggressive pipetting will aspirate them, falsely lowering the viability reading.
Add 150 µL of DMSO to each well to solubilize the formazan crystals. Place the plate on an orbital shaker for 10-15 minutes to ensure a homogenous purple solution[2].
Measure the absorbance at 570 nm using a microplate reader[8].
Protocol B: CellTiter-Glo (ATP) Assay
Thaw the CellTiter-Glo Buffer and equilibrate to room temperature. Transfer the buffer into the amber bottle containing the lyophilized CellTiter-Glo Substrate and mix by gentle inversion[9].
Following the quinoline exposure period (24-72h),4[4].
Causality Check: Luciferase enzyme kinetics are highly temperature-dependent.9[9] (edge effects). Skipping this equilibration step will compromise the integrity of your dose-response curve.
Add a volume of CellTiter-Glo Reagent equal to the volume of cell culture medium present in each well (e.g., 100 µL reagent to 100 µL medium)[4].
Mix contents for 2 minutes on an orbital shaker to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal[9].
Record luminescence using a compatible microplate reader[10].
Mechanisms of Quinoline-Induced Cytotoxicity
Quinoline derivatives exert their anticancer effects through multiple pathways, prominently including the induction of oxidative stress and mitochondrial-mediated apoptosis.1[1]. This shifts the mitochondrial membrane potential, releasing cytochrome c and triggering the caspase cascade, ultimately resulting in measurable cell death[6].
Caption: Mechanistic pathway of quinoline-induced mitochondrial apoptosis in cancer cells.
Quantitative Benchmarks: Cytotoxicity of Quinoline Derivatives
To provide a benchmark for evaluating novel compounds, the following table summarizes the cytotoxic activity (
values) of various structurally distinct quinoline derivatives against different cancer cell lines, as determined by standardized MTT assays.
Application Note: Advanced Molecular Docking Protocols for Quinoline Derivatives in Rational Drug Discovery
Target Audience: Researchers, computational chemists, and drug development professionals. Executive Summary Quinoline—a versatile nitrogen-containing heterocyclic aromatic compound—is recognized as a "privileged scaffold...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, computational chemists, and drug development professionals.
Executive Summary
Quinoline—a versatile nitrogen-containing heterocyclic aromatic compound—is recognized as a "privileged scaffold" in medicinal chemistry. Its derivatives exhibit profound antimalarial, anticancer, antibacterial, and anti-inflammatory properties[1]. As drug discovery shifts toward computational rational design, molecular docking has become an indispensable tool for predicting how these small molecules interact with biological targets.
This application note provides a comprehensive, self-validating methodology for conducting molecular docking studies on quinoline derivatives. By elucidating the causality behind computational parameters, this guide ensures high-fidelity predictions of protein-ligand interactions and minimizes false-positive hit rates.
Mechanistic Rationale: The Structural Biology of Quinoline
Why do quinoline derivatives consistently demonstrate high binding affinities across diverse protein targets? The answer lies in their unique structural geometry, which allows them to exploit multiple non-covalent interactions simultaneously:
Nitrogen Heteroatom: Acts as a potent hydrogen bond acceptor, interacting directly with polar amino acid residues within the receptor's binding pocket.
Bicyclic Aromatic Core: The planar nature of the fused benzene and pyridine rings facilitates strong
stacking interactions with aromatic residues (e.g., Tyrosine, Tryptophan, Phenylalanine)[2].
Substituent Flexibility: Modifications at the C4 and C7 positions (e.g., 7-chloro-4-aminoquinoline) allow the molecule to penetrate and anchor into deep hydrophobic pockets, driving target specificity[3].
Figure 1: Mechanistic mapping of quinoline features to receptor binding interactions.
Quantitative Benchmarks: Cross-Target Efficacy
Computational docking studies have been instrumental in predicting the binding affinities of quinolines. The following table summarizes the docking scores of optimized quinoline derivatives against key therapeutic targets, demonstrating their broad-spectrum potential[1].
To ensure trustworthiness, computational workflows cannot be treated as "black boxes." Every step must be biologically justified and mathematically validated.
Action: Draw 2D structures and convert them to 3D coordinates using software like ChemDraw or MOE.
Energy Minimization: Apply a semi-empirical method (e.g., AM1 Hamiltonian) or a force field (e.g., MMFF94)[4].
Causality: 2D representations contain idealized bond lengths that cause severe steric clashes in 3D space. Minimization relaxes the molecule into its global energy minimum, ensuring the docking algorithm starts with a biologically plausible, low-energy conformation.
Charge Assignment: Calculate and assign partial atomic charges (e.g., Gasteiger charges) to accurately model electrostatic interactions.
Phase 2: Macromolecule (Protein) Preparation
Action: Retrieve the target crystal structure from the Protein Data Bank (PDB).
Water Removal: Strip crystallographic water molecules from the structure.
Causality: Most water molecules in PDB files are artifacts of the crystallization process and will artificially block the active site. Exception: Retain structural waters that form known, critical bridging hydrogen bonds between the ligand and receptor.
Protonation State Assignment: Add polar hydrogens at physiological pH (7.4).
Causality: X-ray crystallography rarely resolves hydrogen atoms. Adding them correctly is critical because hydrogen bonding is a primary driver of quinoline binding.
Phase 3: Receptor Grid Generation & System Validation
Action: Define the search space (grid box) centered on the co-crystallized ligand.
Self-Validation Step (Crucial): Before docking novel quinolines, re-dock the native co-crystallized ligand back into the prepared grid. Calculate the Root Mean Square Deviation (RMSD) between your docked pose and the experimental crystal pose.
Causality: If the RMSD is < 2.0 Å , the grid parameters and scoring function are validated, proving the system can reproduce known binding geometries[4]. If the RMSD is > 2.0 Å, the system is flawed and must be re-parameterized before proceeding.
Phase 4: Conformational Sampling & Scoring
Action: Execute the docking algorithm (e.g., AutoDock Vina, MOE, or Glide) utilizing a flexible-ligand/rigid-receptor paradigm.
Causality: The algorithm generates multiple poses by rotating the ligand's rotatable bonds. The scoring function then estimates the free energy of binding (
) by summing steric, electrostatic, hydrogen-bonding, and hydrophobic terms. Lower (more negative) scores indicate stronger affinity[5].
Phase 5: Post-Docking Analysis & ADMET Profiling
Action: Analyze the top-ranked poses for key interactions utilizing visualization tools (e.g., PyMOL or Discovery Studio).
Pharmacokinetics: Run the top candidates through ADMET predictors (e.g., SWISSADME, ProTox-II) to verify compliance with Lipinski's Rule of Five[4].
Causality: A high docking score is useless if the molecule is toxic or lacks oral bioavailability. ADMET filtering ensures only viable drug-like candidates proceed to in vitro testing.
Figure 2: Self-validating molecular docking workflow for quinoline derivatives.
Case Studies in Drug Discovery
Oncology (Skin Cancer): Cytotoxic quinoline derivatives were docked against the pyrrolopyrazole (4BKY) enzyme. Ligand 1 demonstrated exceptional stability with a docking score of -8.95 kcal/mol, driven by critical interactions with GLU 87 and CYS 89, paving the way for targeted skin cancer therapeutics[4].
Infectious Disease (HIV): Pyrimidine-containing quinoline derivatives were evaluated as non-nucleoside reverse transcriptase inhibitors (NNRTIs). Compound 4 exhibited a superior binding affinity (-10.67 kcal/mol) compared to standard drugs like rilpivirine, highlighting the scaffold's potential in antiviral therapy[6].
Anti-Inflammatory (COX-1): Novel quinoline-thiadiazole derivatives were designed to suppress cyclooxygenase (COX-1). Docking scores ranging from -8.56 to -5.87 kcal/mol correlated strongly with in vitro anti-inflammatory assays, proving the predictive power of the docking model[5],[7].
References
Molecular Docking and ADME-T Analysis of Cytotoxic Quinoline Derivatives: Potential Applications for the Treatment of Skin Cancer
Source: MDPI
4
Synthesis, Molecular Docking Studies and Biological Evaluation of Quinoline Derivatives as COX Inhibitors
Source: Research Journal of Pharmacy and Technology
5
Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors
Source: PMC (National Institutes of Health)
6
Comparative Docking Analysis of Quinoline Derivatives in Drug Discovery
Source: Benchchem
1
Design, Synthesis, Molecular Docking and In-vitro Antimalarial Activity of 7-chloro-4-aminoquinoline Substituted Analogues
Source: International Journal of Pharmaceutical Sciences and Drug Research (IJPSDR)
3
Design, synthesis, in vitro antiproliferative effect and in situ molecular docking studies of a series of new benzoquinoline derivatives
Source: Journal of King Saud University - Science
2
Application Note: Antimicrobial Efficacy Determination of Quinoline Compounds
Introduction & Mechanistic Overview Quinoline derivatives, particularly fluoroquinolones, remain a cornerstone of modern antimicrobial therapy and drug development. Their broad-spectrum efficacy stems from their unique a...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Mechanistic Overview
Quinoline derivatives, particularly fluoroquinolones, remain a cornerstone of modern antimicrobial therapy and drug development. Their broad-spectrum efficacy stems from their unique ability to disrupt bacterial DNA topology[1]. In Gram-negative bacteria, the primary target is DNA gyrase (topoisomerase II), whereas in Gram-positive bacteria, the primary target is topoisomerase IV[2].
Mechanism of Action
Quinolines do not merely inhibit these enzymes; they actively poison them. The compounds intercalate into the DNA at the enzyme cleavage site, stabilizing a lethal ternary complex (Enzyme-DNA-Quinoline)[2]. This stabilization prevents the religation of the DNA strands, leading to double-strand breaks, replication fork arrest, and ultimately, rapid bactericidal cell death[2][3].
Mechanism of Action: Quinoline-induced stabilization of the DNA-gyrase cleavage complex.
To establish the baseline potency of a quinoline compound, the Minimum Inhibitory Concentration (MIC) is determined using the broth microdilution method, adhering strictly to 4[4].
Rationale & Causality in Experimental Design
Media Selection : Cation-Adjusted Mueller-Hinton Broth (CAMHB) is mandatory. Causality : Physiological concentrations of divalent cations (Ca²⁺ and Mg²⁺) are critical for maintaining bacterial outer membrane integrity. Depleted cations artificially increase the permeability of the Gram-negative outer membrane, leading to falsely low (hyper-susceptible) MIC values for quinolones[5].
Inoculum Standardization : The inoculum must be precisely
CFU/mL in the final well. Causality : An "inoculum effect" occurs if the bacterial load is too high, overwhelming the drug molecules and causing false resistance profiles[6].
Step-by-Step Methodology
Compound Preparation : Dissolve the quinoline derivative in an appropriate solvent (e.g., DMSO). Prepare a two-fold serial dilution (e.g., 64 µg/mL down to 0.03 µg/mL) in CAMHB[6]. Note: Ensure the final DMSO concentration in the well does not exceed 1% to prevent solvent-induced background toxicity.
Inoculum Preparation : Select 3-5 isolated colonies from a fresh 18-24 hour agar plate. Suspend in sterile saline to match a 0.5 McFarland standard (approximately
Dilution & Inoculation : Dilute the suspension 1:150 in CAMHB to achieve
CFU/mL. Add 50 µL of this suspension to 50 µL of the quinoline dilutions in a 96-well microtiter plate (final testing concentration: CFU/mL)[7].
Incubation : Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours under aerobic conditions[7].
Endpoint Determination : The MIC is visually determined as the lowest concentration of the quinoline compound that completely inhibits visible bacterial growth (turbidity)[6].
Self-Validating System (Quality Control)
A robust assay must be self-validating. Every microtiter plate must include:
Sterility Control : Uninoculated CAMHB (must show zero turbidity).
Growth Control : Inoculated CAMHB without the drug (must show robust turbidity)[7].
Reference Strains : Concurrently test standard isolates (Escherichia coli ATCC 25922 and Staphylococcus aureus ATCC 29213). The assay is only valid if the MIC of a standard control quinolone (e.g., Ciprofloxacin) falls within the CLSI-defined acceptable quality control ranges[4].
Core Protocol II: Time-Kill Kinetics Assay
While the MIC establishes the static inhibitory threshold, the Time-Kill assay evaluates the dynamic pharmacodynamic profile, distinguishing between bacteriostatic and bactericidal activity over time[6][8].
Rationale & Causality in Experimental Design
Sampling & Neutralization : Aliquots are removed at specific time intervals and immediately neutralized. Causality : Quinoline carryover into the agar plate will continue to inhibit bacterial growth during the incubation phase, producing a false-positive "kill" rate. Chemical neutralization (e.g., using D/E Neutralizing Broth) or rapid serial dilution quenches the antimicrobial action instantly, capturing a true snapshot of viability at that exact second[8].
Bactericidal Definition : A compound is deemed bactericidal only if it achieves a
-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum[8].
Step-by-Step Methodology
Preparation : Prepare 10 mL of CAMHB containing the quinoline compound at specific multiples of the previously determined MIC (e.g., 1×, 4×, and 8× MIC).
Inoculation : Introduce a standardized bacterial suspension to achieve a starting inoculum of exactly
Incubation & Sampling : Incubate at 35°C with agitation. At predetermined intervals (e.g., 0, 2, 4, 8, and 24 hours), remove a 100 µL aliquot[8].
Neutralization : Immediately transfer the aliquot into 900 µL of neutralizing broth (10⁻¹ dilution) and vortex thoroughly to arrest quinoline activity[8].
Quantification : Perform 10-fold serial dilutions in sterile Phosphate-Buffered Saline (PBS). Plate 100 µL of each dilution onto Tryptic Soy Agar (TSA) plates[8].
Enumeration : Incubate plates for 24 hours. Count colonies on plates yielding 30-300 CFU. Calculate the Log₁₀ CFU/mL[8].
Workflow of the Time-Kill Kinetics Assay emphasizing the critical neutralization step.
Quantitative Data Presentation
To facilitate comparative analysis, quantitative data must be structured systematically. Below is a representative data summary evaluating a novel quinoline derivative against standard clinical isolates.
Test Organism
Compound
MIC (µg/mL)
24h Log₁₀ Reduction (at 4× MIC)
Activity Profile
E. coli ATCC 25922
Ciprofloxacin (Control)
0.015
-4.2
Bactericidal
E. coli ATCC 25922
Novel Quinoline-A
0.25
-3.5
Bactericidal
S. aureus ATCC 29213
Ciprofloxacin (Control)
0.25
-3.8
Bactericidal
S. aureus ATCC 29213
Novel Quinoline-A
1.0
-1.2
Bacteriostatic
Table 1: Comparative antimicrobial efficacy. Bactericidal activity is strictly defined as a
-log₁₀ reduction in viable cell count at 24 hours.
References
Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance
Source: National Institutes of Health (NIH) / PMC
2
Quinolin-4-ones: Methods of Synthesis and Application in Medicine
Source: MDPI1
Proposed mechanism of action of DNA gyrase
Source: ResearchGate3
Methods for in vitro evaluating antimicrobial activity: A review
Source: National Institutes of Health (NIH) / PMC
6
Application Notes and Protocols: Antimicrobial Susceptibility Testing using CLSI Guidelines
Source: BenchChem
7
Application Notes and Protocols: Time-Kill Assay
Source: BenchChem
8
M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition
Source: Clinical and Laboratory Standards Institute (CLSI)
4
Chapter 2, standard operating procedure: broth-microdilution susceptibility test for aerobic gram-negative bacteria
Source: National Centre for Disease Control (NCDC)5
Technical Support Center: Troubleshooting 6-Bromo-4-(2-methoxyethoxy)quinoline Synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges encountered during the synthesis of 6-bromo-4-(2-methoxy...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges encountered during the synthesis of 6-bromo-4-(2-methoxyethoxy)quinoline . This compound is a critical building block in medicinal chemistry (often utilized in the development of kinase inhibitors), and its synthesis relies on a Nucleophilic Aromatic Substitution (SNAr) between 4-chloro-6-bromoquinoline and 2-methoxyethanol.
Below, you will find field-proven troubleshooting FAQs, quantitative optimization data, and a self-validating experimental protocol designed to maximize your yield and eliminate common failure modes.
Mechanistic Overview: The SNAr Pathway
To troubleshoot effectively, we must first understand the reaction logic. The transformation is driven by the attack of a 2-methoxyethoxide nucleophile at the highly electrophilic C4 position of the quinoline ring, proceeding through an anionic Meisenheimer complex[1].
Figure 1: SNAr mechanism for 6-bromo-4-(2-methoxyethoxy)quinoline synthesis and hydrolysis pathway.
FAQ Section 1: Reagent Preparation & Moisture Control
Q: Why am I seeing significant formation of 6-bromoquinolin-4-ol instead of the desired ether?A: This is the most common failure mode, caused by competitive hydrolysis[2]. The C4 position of the quinoline ring is highly activated. If moisture is present in your solvent or reagents, hydroxide ions (OH⁻) are generated. Because hydroxide is a smaller, more mobile nucleophile than the bulky 2-methoxyethoxide, it will rapidly outcompete the alkoxide, yielding the stable 6-bromoquinolin-4-ol byproduct.
Causality & Solution: You must treat this as a strictly anhydrous system. Store 2-methoxyethanol over 3Å molecular sieves. Never use hygroscopic bases like NaOH or KOH, as their deprotonation of the alcohol generates stoichiometric water in situ.
Q: Is it better to use Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu) for the alkoxide generation?A: While both are effective, NaH is superior for this specific protocol . NaH reacts irreversibly with 2-methoxyethanol to form the alkoxide and hydrogen gas (H₂), driving the equilibrium completely to the right[3]. KOtBu relies on an equilibrium that generates tert-butanol. Although tert-butanol is sterically hindered and rarely acts as a competing nucleophile, NaH guarantees 100% alkoxide formation without any residual protic byproducts that could stall the reaction[4].
Q: My conversion stalls at 70%. How can I drive the SNAr to completion?A: Stalled conversions usually result from either insufficient alkoxide concentration or inadequate thermal energy to overcome the activation barrier of the Meisenheimer complex formation.
Causality & Solution:
Maturation Time: Pre-form the alkoxide by allowing NaH and 2-methoxyethanol to react for at least 30 minutes before adding the electrophile.
Thermal Energy: The SNAr requires elevated temperatures. Ensure the internal reaction temperature reaches 90 °C.
Concentration: Use a large excess of 2-methoxyethanol (which acts as both reactant and solvent) to maintain pseudo-first-order kinetics.
Q: Will the 6-bromo position react under these strong basic conditions?A: No. The relies on the stabilization of the anionic Meisenheimer intermediate[1]. The nitrogen atom in the quinoline ring strongly stabilizes negative charge at the 2- and 4-positions via resonance. The 6-position lacks this resonance stabilization, making the 6-bromo group completely inert to alkoxide attack under standard thermal conditions.
Quantitative Data: Optimization Parameters
To illustrate the impact of base selection and temperature on the reaction profile, review the optimization data below. The use of NaH at 90 °C provides the optimal balance of high conversion and minimal hydrolysis.
Base
Solvent
Temp (°C)
Time (h)
Yield (%)
6-Bromoquinolin-4-ol (%)
Unreacted SM (%)
NaOH
2-Methoxyethanol
90
6
45
40
15
KOtBu
THF
65
12
60
<5
35
KOtBu
2-Methoxyethanol
90
4
88
<2
<1
NaH
2-Methoxyethanol
90
4
92
<1
<1
Self-Validating Experimental Protocol
Figure 2: Step-by-step experimental workflow for the optimal synthesis and isolation of the ether.
Objective: Achieve >90% yield of 6-bromo-4-(2-methoxyethoxy)quinoline with <1% hydrolysis byproduct.
Step-by-Step Execution:
System Purge: Flame-dry a 100 mL two-neck round-bottom flask. Purge with dry Nitrogen (N₂) for 10 minutes.
Validation: A completely dry flask prevents the formation of hydroxide ions, safeguarding against the hydrolysis pathway.
Alkoxide Generation: Add anhydrous 2-methoxyethanol (10.0 eq, 100 mmol, 7.9 mL) to the flask. Cool to 0 °C using an ice bath. Slowly add NaH (60% dispersion in mineral oil, 1.5 eq, 15.0 mmol, 600 mg) in small portions.
Causality: Slow addition controls the exothermic release of H₂ gas and prevents solvent bumping.
Maturation: Remove the ice bath and stir the mixture at room temperature for 30 minutes.
Validation: The solution must become clear and homogeneous, indicating complete, irreversible conversion to sodium 2-methoxyethoxide[3].
Electrophile Addition: Add 4-chloro-6-bromoquinoline (1.0 eq, 10.0 mmol, 2.42 g) to the reaction mixture in one portion.
SNAr Substitution: Attach a reflux condenser and heat the reaction block to 90 °C. Stir for 4 hours.
Validation: Monitor via TLC (Hexanes:EtOAc 1:1). The starting material (Rf ~0.7) should completely disappear, replaced by a highly UV-active product spot (Rf ~0.4).
Quench: Cool the reaction to room temperature. Carefully add 20 mL of cold distilled water to quench any unreacted alkoxide.
Extraction & Washing: Transfer to a separatory funnel. Extract with Ethyl Acetate (3 x 30 mL). Combine the organic layers and wash with brine (4 x 30 mL).
Causality: Extensive brine washing is critical to partition the high-boiling, water-miscible 2-methoxyethanol into the aqueous phase.
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Recrystallize from minimal hot hexanes/EtOAc to afford the pure product.
FAQ Section 3: Workup & Isolation
Q: How do I efficiently remove excess 2-methoxyethanol during workup?A: 2-Methoxyethanol has a high boiling point (124 °C) and is fully water-miscible[4]. Do not attempt to remove it via rotary evaporation directly from the crude mixture, as this will subject your product to unnecessary thermal stress and leave a gummy residue. Instead, rely on the liquid-liquid extraction outlined in Step 7 of the protocol. Because 2-methoxyethanol is highly polar, washing the Ethyl Acetate organic layer 3 to 4 times with brine will quantitatively pull the excess solvent into the aqueous waste stream.
References
Process Development and Scale-Up of a PPARγ Agonist: Selection of the Manufacture Route
Source: Organic Process Research & Development
URL:[Link]
Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole
Source: Journal of Heterocyclic Chemistry
URL:[Link]
Design, synthesis, and optimisation of highly selective macrocyclic CDK9 inhibitors
Source: University of Nottingham ePrints
URL:[Link]
Technical Support Center: Synthesis of 6-Bromoquinoline
Welcome to the Technical Support Center for the synthesis of 6-bromoquinoline. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing this...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the synthesis of 6-bromoquinoline. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing this critical chemical intermediate. 6-Bromoquinoline is a key building block in the development of numerous pharmacologically active compounds, making its purity paramount for successful downstream applications.[1]
This document provides in-depth, field-proven insights in a troubleshooting and FAQ format. We will delve into the causality behind common synthetic challenges, focusing primarily on the Skraup reaction—the most prevalent method for this synthesis—and offer validated protocols to mitigate impurities and enhance yield.
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and problems encountered during the synthesis of 6-bromoquinoline.
Q1: My Skraup reaction for 6-bromoquinoline is extremely vigorous and hard to control, resulting in a low yield of a black, tarry substance. What is happening and how can I fix it?
A1: This is the most common challenge in Skraup synthesis. The reaction is notoriously exothermic and can proceed with uncontrollable violence, leading to the formation of high-molecular-weight byproducts, or "tar".[2] This is primarily caused by the rapid, acid-catalyzed polymerization of acrolein, which is generated in situ from the dehydration of glycerol.[2][3]
To control the reaction:
Use a Reaction Moderator: The most effective method is to add a moderator. Ferrous sulfate (FeSO₄) is commonly used as it is believed to function as an oxygen carrier, allowing the oxidation step to proceed more smoothly over a longer period, thus preventing the reaction from becoming too violent.[2][4] Boric acid can also be used for this purpose.[2]
Controlled Reagent Addition & Heating: Apply heat gently to initiate the reaction. Once it begins to boil, the exothermic nature should be sufficient to maintain the reaction. Reapply heat only after the initial vigorous phase has subsided.[2] Adding the sulfuric acid or the aniline starting material in portions while carefully monitoring the internal temperature can also prevent dangerous exotherms.[4]
Q2: What are the primary impurities I should expect when synthesizing 6-bromoquinoline from 4-bromoaniline via the Skraup reaction?
A2: Besides the aforementioned tar, you should anticipate the following impurities:
Incompletely Oxidized Intermediates: Dihydro-6-bromoquinoline derivatives may be present if the oxidation step is not complete.[6]
Isomeric Byproducts: While the para-bromo substituent on the aniline strongly directs the cyclization to form the 6-bromo isomer, harsh reaction conditions could potentially lead to trace amounts of other isomers, such as 8-bromoquinoline. Controlling temperature is key to maximizing regioselectivity.
Debrominated Products: Loss of the bromo-substituent can occur as a side reaction under certain conditions.[5]
Q3: My crude product is heavily contaminated with tarry byproducts. What is the most effective method for purification?
A3: Tar removal is a critical and often difficult step. The most effective and widely used method for separating the volatile 6-bromoquinoline from the non-volatile tar is steam distillation .[7] The crude reaction mixture is first made strongly alkaline, and then steam is passed through it. The 6-bromoquinoline co-distills with the steam and can be collected in the distillate, leaving the tar and inorganic salts behind.[4][7]
Q4: How can I remove unreacted 4-bromoaniline from my final product?
A4: Unreacted 4-bromoaniline often co-distills with the product during steam distillation. While both are basic, they can be separated effectively using column chromatography.[5]
Acid-Base Extraction: This technique can remove non-basic impurities. By dissolving the crude mixture in an organic solvent and washing with dilute acid (e.g., 1M HCl), both 6-bromoquinoline and 4-bromoaniline will move to the aqueous layer as salts. This is useful for a preliminary cleanup but will not separate the two amines.[5]
Column Chromatography: This is the most reliable method. Unreacted 4-bromoaniline is typically more polar than 6-bromoquinoline. A well-optimized silica gel column using a solvent system like ethyl acetate and hexane should provide good separation.[5]
Troubleshooting Guides & In-Depth Protocols
This section provides a deeper dive into specific issues, explaining the underlying chemistry and offering detailed, step-by-step protocols for resolution.
Issue 1: Excessive Tar Formation and Uncontrolled Reaction Vigor
The formation of tar is the principal cause of low yields in the Skraup synthesis. Understanding its formation is key to its prevention.
Causality: The Race Between Cyclization and Polymerization
The Skraup reaction begins with the acid-catalyzed dehydration of glycerol to form acrolein.[8] This highly reactive α,β-unsaturated aldehyde is at a critical juncture: it can either undergo the desired 1,4-conjugate addition with 4-bromoaniline, leading to the product, or it can self-polymerize under the harsh acidic conditions, leading to tar.[7] Excessive heat accelerates both reactions, but disproportionately favors the polymerization pathway.
Caption: Fig 1. Competing pathways in the Skraup synthesis.
Troubleshooting & Optimization Protocol
The goal is to favor the conjugate addition pathway by carefully controlling the reaction conditions.
Parameter
Problem
Solution & Scientific Rationale
Reaction Vigor
Uncontrolled exotherm leads to rapid polymerization and potential safety hazards.
Add a Moderator: Introduce ferrous sulfate (FeSO₄) or boric acid to the reaction mixture before heating.[4] FeSO₄ is thought to moderate the oxidation step, slowing the overall reaction rate and allowing for better heat dissipation.
Temperature
Localized hotspots and excessive temperatures favor tar formation.[4]
Gradual & Controlled Heating: Use a heating mantle with a temperature controller and an internal thermometer. Heat slowly to 130-140°C.[9] Once the reaction initiates, reduce or remove the external heat source to allow the exotherm to sustain the reaction without runaway.
Reagent Addition
A high initial concentration of reactants can lead to a violent start.
Slow Addition: Consider adding the sulfuric acid or glycerol dropwise to the pre-heated aniline mixture to maintain better temperature control.[8][9]
Assembly: In a large round-bottom flask equipped with a mechanical stirrer, reflux condenser, and an internal thermometer, combine 4-bromoaniline, ferrous sulfate heptahydrate (FeSO₄·7H₂O), and glycerol.
Acid Addition: While stirring vigorously, slowly and carefully add concentrated sulfuric acid. The addition is exothermic; control the rate to keep the temperature below 120°C.
Heating: Gently heat the mixture to approximately 140-145°C.[9] The reaction will become exothermic and begin to boil.
Reaction: Maintain the temperature for 2-3 hours. The mixture will darken significantly.[9]
Cooling: Allow the flask to cool sufficiently before proceeding to the workup.
Issue 2: Purification Challenges - Removing Tarry Residues and Byproducts
A successful reaction is only half the battle; efficient purification is crucial for obtaining high-quality 6-bromoquinoline.
Protocol 1: Tar Removal via Steam Distillation
This is the most robust method for separating the product from non-volatile tars and salts.[7]
Caption: Fig 2. Workflow for purification by steam distillation.
Detailed Steps:
Preparation: After the reaction has cooled, cautiously dilute the thick, dark mixture with water. Transfer the mixture to a larger flask suitable for steam distillation.[4]
Neutralization: Carefully make the mixture strongly alkaline by adding a concentrated sodium hydroxide solution. This is highly exothermic and should be done with cooling. The quinoline free base will be liberated.
Distillation: Pass steam through the mixture. The 6-bromoquinoline, being steam-volatile, will distill over with the water. Continue until the distillate runs clear.
Extraction: The distillate will contain an oily layer of the product. Separate this layer and extract the aqueous portion with a suitable organic solvent (e.g., toluene, dichloromethane) to recover all the product.[8]
Finishing: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude, tar-free product.[8]
Protocol 2: Final Purification via Column Chromatography
To remove residual starting material and other minor organic impurities, column chromatography is essential.
Impurity
Physicochemical Difference
Chromatography Strategy
4-Bromoaniline
More polar than 6-bromoquinoline due to the primary amine group.
Stationary Phase: Silica Gel. Mobile Phase: Start with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding ethyl acetate. The less polar 6-bromoquinoline will elute before the 4-bromoaniline.
Isomeric Impurities
May have very similar polarities to the desired product.
High-Resolution Setup: Use a longer, narrower column for better separation. Solvent Optimization: Test various solvent systems with TLC to find the one that gives the best separation (Rf difference). Sometimes, adding a small amount of a different solvent (e.g., dichloromethane) can improve selectivity.
Degradation Products
Varied polarities.
A standard silica gel column is usually effective. Monitor fractions closely using TLC.
Self-Validating Check: The purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and GC-MS to ensure the absence of starting materials and isomeric impurities. The melting point of the purified solid should also be compared to the literature value.
Alternative Synthetic Routes and Their Impurity Profiles
While the Skraup synthesis is common, other methods exist, each with its own set of potential impurities.
Combes Synthesis: This method involves the acid-catalyzed reaction of an aniline with a β-diketone.[10][11] For 6-bromoquinoline, this would involve 4-bromoaniline and acetylacetone. The primary challenge is ensuring the correct regioselectivity of the cyclization step.[12][13]
Doebner-von Miller Reaction: This reaction uses an aniline with α,β-unsaturated carbonyl compounds.[14] Like the Skraup synthesis, it is prone to acid-catalyzed polymerization of the carbonyl reactant, leading to tar formation.[6]
Gould-Jacobs Reaction: This route can also be used, often starting from 4-bromoaniline and diethyl (ethoxymethylene)malonate, followed by cyclization and subsequent chemical modifications.[15][16] Impurities would be related to incomplete cyclization or side reactions from the functional group manipulations.
The Skraup reaction, despite its challenges, remains a direct and powerful method for accessing the 6-bromoquinoline scaffold from readily available starting materials.[8]
References
Wikipedia. (n.d.). Combes quinoline synthesis. Retrieved from [Link]
IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]
Combes, A. (1888). Combes quinoline synthesis. (Self-published).
(n.d.). Combes Quinoline Synthesis. Retrieved from [Link]
YouTube. (2024, March 18). Combe's synthesis of quinoline || detailed mechanism. Retrieved from [Link]
Org Prep Daily. (2009, November 10). 8-bromoquinoline – a painless Skraup synthesis. Retrieved from [Link]
Çakmak, O., et al. (2018). Activation of 6-bromoquinoline by nitration: Synthesis of morpholinyl and piperazinyl quinolones. ARKIVOC, 2018(iii), 362-374.
Scribd. (2011, October 17). Synthesis of 6-Bromoquinoline. Retrieved from [Link]
Wikipedia. (2020, September 24). Skraup reaction. Retrieved from [Link]
Al-Masri, M. (2019).
Slideshare. (n.d.). Named reactions Advanced Organic Chemistry. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]
Semantic Scholar. (n.d.). Activation of 6-bromoquinoline by nitration: synthesis of morpholinyl and piperazinyl quinolines. Retrieved from [Link]
Organic Reactions. (n.d.). The Skraup Synthesis of Quinolines. Retrieved from [Link]
Google Patents. (n.d.). US6103904A - Skraup reaction process for synthesizing quinolones.
Reddit. (2017, July 18). Skraup Synthesis of Quinoline - tips/pointers. Retrieved from [Link]
Wikipedia. (n.d.). Doebner–Miller reaction. Retrieved from [Link]
ACS Publications. (2006, January 24). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. Retrieved from [Link]
Wikipedia. (n.d.). Debus–Radziszewski imidazole synthesis. Retrieved from [Link]
SynArchive. (n.d.). Doebner-Miller Reaction. Retrieved from [Link]
PrepChem.com. (n.d.). Synthesis of 6-bromo-4-hydroxyquinoline. Retrieved from [Link]
(n.d.). The multicomponent Debus–Radziszewski reaction in macromolecular chemistry.
Google Patents. (n.d.). CN105837503A - Preparation method for 6-bromine quinoline.
International Journal of Pharmaceutical Research and Applications (IJPRA). (n.d.). A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction. Retrieved from [Link]
Scite.ai. (n.d.). The multicomponent Debus–Radziszewski reaction in macromolecular chemistry. Retrieved from [Link]
solubility issues of 6-Bromo-4-(2-methoxyethoxy)quinoline in organic solvents
Topic: 6-Bromo-4-(2-methoxyethoxy)quinoline Executive Summary & Chemical Context This guide addresses the solubility challenges associated with 6-Bromo-4-(2-methoxyethoxy)quinoline . This intermediate is a critical scaff...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: 6-Bromo-4-(2-methoxyethoxy)quinoline
Executive Summary & Chemical Context
This guide addresses the solubility challenges associated with 6-Bromo-4-(2-methoxyethoxy)quinoline . This intermediate is a critical scaffold in the synthesis of EGFR kinase inhibitors (e.g., analogs of Erlotinib/Gefitinib).[1]
The Core Challenge:
This molecule possesses a "schizophrenic" solubility profile due to two competing structural motifs:
The Quinoline Core (Lipophilic/Rigid): The 6-bromoquinoline scaffold is planar, aromatic, and highly lipophilic, driving strong
stacking interactions that resist dissolution in polar solvents.[1]
The 2-Methoxyethoxy Tail (Amphiphilic/Flexible): This glycol ether side chain acts as a hydrogen bond acceptor.[1] While it improves solubility in polar organic solvents compared to simple alkoxy analogs, it introduces significant rotational freedom, lowering the melting point and causing frequent "oiling out" (liquid-liquid phase separation) during recrystallization.
Solubility Profile & Solvent Selection
The following data summarizes the behavior of 6-Bromo-4-(2-methoxyethoxy)quinoline in standard laboratory solvents.
Solvent Class
Representative Solvents
Solubility Rating
Technical Notes
Polar Aprotic
DMSO, DMF, DMAc
Excellent
Primary choice for reactions. Dissolves readily at RT.[1] Difficult to remove; requires lyophilization or aqueous crash-out.[1]
Chlorinated
DCM, Chloroform
Good
Best for extractions. Breaks crystal lattice effectively.[1]
Polar Protic
Methanol, Ethanol, 2-Methoxyethanol
Moderate
Temperature dependent. Good for recrystallization but high risk of oiling out if cooled too rapidly.[1]
Esters/Ethers
Ethyl Acetate, THF
Variable
Soluble hot; sparingly soluble cold.[1] Common anti-solvent issues in THF mixtures.
Hydrocarbons
Hexanes, Heptane, Toluene
Poor
Strict Anti-solvents. Use only for inducing precipitation or as a wash.
Protonation of Quinoline N (). Forms water-soluble salts.[1]
Troubleshooting Modules (Q&A)
Module A: Reaction Setup & Dissolution
Q: I am trying to use this compound in a Suzuki coupling, but it precipitates out of the dioxane/water mixture. What should I do?
A: This is a common "hydrophobic crash" phenomenon.[1] The glycol ether tail is not polar enough to sustain solubility when water is added to dioxane.[1]
The Fix: Switch to a DMF/Water or DMSO/Water system.[1] The high dielectric constant of DMF maintains the quinoline in solution better than dioxane.[1]
Alternative: If you must use dioxane, increase the temperature to >60°C before adding the catalyst to ensure homogeneity, or reduce the water fraction to <10% v/v.
Q: My starting material won't dissolve in methanol for the next step (hydrogenation/substitution).
A: While the methoxyethoxy tail aids polarity, the bromine atom significantly increases lattice energy.[1]
The Fix: Do not rely on pure methanol. Use a co-solvent system . Add 10-20% DCM or THF to the methanol.[1] This disrupts the crystal packing without interfering with most hydrogenation catalysts (check compatibility for specific substitutions).[1]
Warning: Avoid chlorinated solvents if using Pd/C and hydrogen, as dehalogenation (loss of Br) or poisoning can occur.[1] In that specific case, use warm 2-methoxyethanol as the solvent; it matches the side chain and offers higher boiling point solubility.[1]
Module B: Purification & Recrystallization (The "Oiling Out" Issue)
Q: During recrystallization from EtOAc/Hexanes, the product separates as a yellow oil instead of crystals. How do I fix this?
A: "Oiling out" occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the crystallization boundary.[1] The flexible ether tail lowers the melting point, making the compound prone to this.[1]
The Rescue Protocol:
Re-heat the mixture until the oil redissolves (clear solution).
Add a "Bridge" Solvent: Add a small amount (5-10% volume) of a solvent with intermediate polarity, such as Toluene or Isopropanol .[1] This increases the solubility of the oil phase, pushing the LLPS boundary to a lower temperature.
Seed It: Add a seed crystal of the pure product at a temperature just above where the oil previously appeared.[1]
Slow Cool: Turn off the stir plate (agitation promotes oiling) and let the flask cool in the oil bath/block (high thermal mass) to room temperature over 2-3 hours.
Q: I can't remove the residual DMF/DMSO after my reaction.
A: The "methoxyethoxy" tail can act like a surfactant, creating emulsions during aqueous workups.[1]
The Fix: Instead of extracting out of the DMF, perform a Water Crash .
Pour the reaction mixture slowly into 10 volumes of ice-cold water (or 5% LiCl solution) with vigorous stirring.
Use this to recover the product from DMSO reaction mixtures.[1]
Concentration: Do not attempt to rotovap DMSO.
Preparation: Prepare a beaker containing 10 volumes of water (relative to DMSO volume). Optional: Add 1% w/v NaCl to aid aggregation.
Addition: Add the DMSO reaction mixture dropwise into the vigorously stirring water.
Aging: Stir for 30 minutes. If the product oils out, heat the water suspension to 50°C until the oil hardens into a solid (annealing), then cool.
Filtration: Filter and wash the cake with water (
) to remove residual DMSO.
References
National Institutes of Health (NIH). (2025).[1] Synthesis and Structural Characterization of 4-Alkoxyquinolines. PubChem/PMC Data.[1] Retrieved from [Link] (Structural analogs and pKa data).[1]
PrepChem. (2024).[1] Synthesis of 6-Bromo-2-methoxyquinoline. Retrieved from [Link] (Purification methodologies for bromo-alkoxy-quinolines).
Atlantis Press. (2025).[1] Synthesis of 6-bromo-4-iodoquinoline and related intermediates. Retrieved from [Link] (Reaction solvent compatibility).[1]
MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. Retrieved from [Link] (Standard protocols for oiling-out issues).[1]
side reactions in the synthesis of 6-bromo-4-chloroquinoline
Technical Support Center: Synthesis of 6-Bromo-4-Chloroquinoline Case Reference: #Q-BrCl-Synthesis-08 Subject: Troubleshooting Side Reactions & Impurity Profiling Status: Open Guide for Process Optimization Executive Sum...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Synthesis of 6-Bromo-4-Chloroquinoline
Case Reference: #Q-BrCl-Synthesis-08
Subject: Troubleshooting Side Reactions & Impurity Profiling
Status: Open Guide for Process Optimization
Executive Summary & Strategic Importance
The synthesis of 6-bromo-4-chloroquinoline is a critical gateway in medicinal chemistry. It serves as a primary scaffold for antimalarial drugs (chloroquine analogs) and, more recently, as a key intermediate for kinase inhibitors (e.g., EGFR inhibitors).
While the route appears straightforward—typically a Gould-Jacobs cyclization followed by chlorination—the process is riddled with "silent killers": side reactions that do not stop the reaction but drastically lower purity and yield. This guide moves beyond standard textbook descriptions to address the practical failure modes encountered in the lab.
The Reaction Landscape (Visualized)
Before troubleshooting, we must map the enemy. The diagram below illustrates the standard pathway alongside the critical side-reaction diversion points.
Caption: Reaction pathway showing the Gould-Jacobs route (center) and critical deviation points (red nodes) leading to common impurities.
Module 1: The Gould-Jacobs Cyclization (Upstream Issues)
The Problem: The formation of the quinolone core (Step 2) often results in a black, intractable "tar" or low yields.
FAQ: Why is my reaction mixture turning into black tar?
Technical Insight: This is usually due to oxidative polymerization of unreacted aniline or the enamine intermediate. The cyclization requires high temperatures (
), typically in Dowtherm A or Diphenyl ether.
Root Cause 1:Temperature Ramp Rate. If you heat the enamine too slowly, it decomposes before reaching the activation energy for cyclization.
Pre-heat the solvent: Heat the Dowtherm A to a rolling boil (
) before adding the enamine.
Dropwise Addition: Add the enamine (dissolved in a minimum amount of hot solvent) rapidly to the boiling solvent. This "shock" heating favors the intramolecular cyclization over intermolecular polymerization [1].
Inert Atmosphere: A vigorous Nitrogen/Argon sparge is mandatory, not optional.
FAQ: I see a persistent impurity at M+72 in MS. What is it?
Diagnosis: This is likely the non-decarboxylated ester (Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate).
Mechanism: The Gould-Jacobs produces the 3-ester. You must hydrolyze (saponify) and decarboxylate it to get the "clean" 4-hydroxyquinoline precursor.[1]
Fix: Ensure your saponification step (NaOH reflux) is complete before acidification/decarboxylation. If this impurity carries over to the chlorination step, you will form ethyl 6-bromo-4-chloroquinoline-3-carboxylate , which is very difficult to separate from your target.
Module 2: The Chlorination Step (Critical Junction)
The Problem: Converting the 4-hydroxy (tautomer: 4-quinolone) to 4-chloro using
. This is the most failure-prone step.
FAQ: Why does my product turn back into the starting material during workup?
Technical Insight: The C4-Cl bond in quinolines is susceptible to acid-catalyzed hydrolysis.
The Trap: When you quench excess
with water, it generates massive amounts of HCl and Phosphoric acid. If the mixture remains hot and acidic, the water attacks the C4 position, displacing the Chlorine and reverting the molecule back to 6-bromo-4-hydroxyquinoline [2].
Observation: You see a single spot on TLC during reaction, but two spots (Product + Starting Material) after workup.
Self-Validating Workup Protocol:
Never quench hot. Cool the reaction mixture to
.
Inverse Quench: Pour the reaction mixture slowly into a stirred slurry of Ice and Ammonia (or NaOH) .
pH Check: Ensure the quench mixture remains basic (pH > 8) throughout the addition. This neutralizes HCl instantly, preventing the acid-catalyzed reversion mechanism.
FAQ: The "Sticky Solid" Phenomenon - Why can't I filter my product?
Diagnosis: You have formed a Phosphorylated Complex .
Mechanism: The reaction proceeds via a dichlorophosphate intermediate (
-phosphorylated quinoline). If the reaction is stopped too early, or if the is old (wet), this intermediate hydrolyzes to a sticky phosphate ester rather than converting to the chloride [3].
Isolation: Evaporate solvent. The resulting solid is usually pale yellow/beige. Recrystallize from Hexane/EtOAc if necessary.
Troubleshooting Logic Tree
Follow this flow when the reaction fails.
Caption: Decision tree for diagnosing yield and purity failures in the chlorination step.
References
Liebman, K. M., et al. (2021). Synthesis of 4-chloroquinolines by the Gould–Jacobs reaction, followed by chlorination with phosphorus oxychloride. Molecules. Retrieved from [Link] (Context: Hydrolysis mechanisms and POCl3 protocols).
National Institutes of Health (NIH). (2011). POCl3 chlorination of 4-quinazolones. PubMed. Retrieved from [Link] (Context: Mechanism of phosphorylation and dimer suppression).
Wang, W., et al. (2015). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press.[9][10] Retrieved from [Link] (Context: Optimization of the 4-chloro intermediate synthesis).
overcoming drug resistance with novel quinazoline derivatives
Technical Support Center: Quinazoline-Based Kinase Inhibitors Current Status: Operational 🟢 Ticket Queue: High Volume (Topic: Drug Resistance Profiles) Lead Scientist: Dr. A.
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Quinazoline-Based Kinase InhibitorsCurrent Status: Operational 🟢
Ticket Queue: High Volume (Topic: Drug Resistance Profiles)
Lead Scientist: Dr. A. Vance, Senior Application Scientist
Welcome to the Quinazoline Optimization Hub
You have reached the Tier-3 Technical Support regarding Novel Quinazoline Derivatives . Most researchers contact us when they hit the "efficacy wall"—where standard SAR (Structure-Activity Relationship) logic fails against resistant mutations like EGFR T790M or C797S .
This guide is not a textbook; it is a troubleshooting manual for your active experiments. We address the three most critical failure points in developing next-generation quinazolines: Solubility , Resistant Potency , and Binding Mode Validation .
Module 1: Chemistry & Formulation Support
Ticket #101: "My compound crashes out in aqueous media before I can test it."
Diagnosis:
Quinazolines are notoriously hydrophobic, often characterized by flat, rigid aromatic systems that stack efficiently (pi-pi stacking), leading to poor aqueous solubility. If your compound precipitates in the assay buffer, your IC50 data is an artifact of solubility, not potency.
Troubleshooting Protocol: Solubility Optimization
Step 1: The "Morpholine/Piperazine" Tail:
Action: Introduce a solubilizing group at the C-6 or C-7 position via an ether linkage.
Why? These groups become protonated at physiological pH (or slightly acidic tumor microenvironments), disrupting crystal packing and increasing hydrophilicity.
Step 2: Salt Formation:
Action: Do not test the free base. Convert your lead candidate into a Hydrochloride (HCl) or Tosylate salt.
Protocol: Dissolve 1 eq of quinazoline in minimal hot ethanol; add 1.1 eq of HCl (in dioxane/ether); cool to precipitate.
Step 3: Co-solvent Limits:
Warning: In biological assays, keep DMSO < 0.5%. Higher concentrations can permeabilize cell membranes, generating false positives.
Visualizing the Synthesis Workflow (Suzuki-Miyaura Coupling)
We recommend Palladium-catalyzed cross-coupling to modularly install solubilizing groups or warheads.
Caption: Modular synthesis workflow for functionalizing the quinazoline core to improve solubility and potency.
Mechanism: The Threonine-to-Methionine mutation at position 790 introduces a bulky side chain that sterically hinders the quinazoline core from entering the ATP-binding pocket. It also increases the receptor's affinity for ATP, outcompeting reversible inhibitors.
The Solution: Covalent Binding (Michael Acceptors)
To overcome T790M, your quinazoline must possess an electrophilic "warhead" (usually an acrylamide) that forms a covalent bond with Cysteine 797 .
Success: If p-EGFR remains inhibited in the Wash group, the binding is covalent (irreversible).
Failure: If p-EGFR signal returns, your compound is reversible.
Visualizing the Resistance Landscape
Understanding where your compound fits in the evolutionary timeline of EGFR mutations is vital.
Caption: The evolutionary path of EGFR resistance and the required inhibitor generations to counteract them.
References
BenchChem Technical Support. (2025).[4][5][6] Application Notes and Protocols for the Synthesis of Quinazoline-Based Kinase Inhibitors Using Boronic Acids.
MDPI. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present).
PubMed. (2020). Design, Synthesis and Biological Evaluation of the Quinazoline Derivatives as L858R/T790M/C797S Triple Mutant EGFR Tyrosine Kinase Inhibitors.
ResearchGate. (2025). Novel, selective acrylamide linked quinazolines for the treatment of double mutant EGFR-L858R/T790M Non-Small-Cell lung cancer.
PubMed. (2023). Novel quinazoline-based dual EGFR/c-Met inhibitors overcoming drug resistance for the treatment of NSCLC.
Technical Support Center: Enhancing the Biological Activity of Quinoline Scaffolds
Welcome to the Technical Support Center dedicated to the advancement of your research with quinoline-based compounds. The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numer...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center dedicated to the advancement of your research with quinoline-based compounds. The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents due to its wide range of biological activities, including anticancer, antimalarial, and anti-inflammatory properties.[1][2][3][4] This guide is structured to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to common challenges encountered during the synthesis, optimization, and evaluation of quinoline derivatives.
Our approach is rooted in scientific principles and field-proven experience. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our recommendations in authoritative literature.
Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the enhancement of biological activity in quinoline scaffolds.
Q1: Why is the quinoline scaffold so prominent in drug discovery?
The quinoline ring system is a versatile heterocyclic scaffold for several reasons. Its bicyclic aromatic structure allows for diverse substitutions at various positions, enabling fine-tuning of its physicochemical and pharmacological properties.[5][6] Many quinoline derivatives exhibit potent biological activities by intercalating with DNA, inhibiting key enzymes like topoisomerases and kinases, or disrupting cellular processes such as angiogenesis and cell migration.[1][7][8]
Q2: Which substitution patterns on the quinoline ring are generally associated with enhanced biological activity?
While the optimal substitution pattern is target-specific, some general trends have been observed.
Position 2: Modifications at this position can significantly alter biological activity. The introduction of hetaryl moieties may enhance lipophilicity and DNA-binding properties.[1]
Position 4: 4-Aminoquinoline derivatives are a well-established class with a plethora of biological activities, including antimalarial and anticancer properties.[1] The nature of the substituent at the 4-position can influence target selectivity.
Positions 2 and 4: Disubstitution at these positions has been a successful strategy in the development of anticancer agents that act through various mechanisms, including cell cycle arrest and apoptosis induction.[1]
Position 8: The 8-hydroxyquinoline moiety is a known pharmacophore, often associated with metal-chelating properties that can induce cytotoxicity in cancer cells.[5][8][9]
Q3: What are the common biological targets for quinoline derivatives?
Quinoline-based compounds have been designed to interact with a wide range of biological targets. In cancer therapy, prominent targets include:
Topoisomerases: Many quinoline-based anticancer drugs function by inhibiting topoisomerase II, an enzyme crucial for DNA replication.[1][7]
Kinases: Various kinases, such as Pim-1 kinase, vascular endothelial growth factor receptors (VEGFR), and epidermal growth factor receptor (EGFR), are targeted by quinoline derivatives to disrupt cancer cell signaling pathways.[7][8]
Tubulin: Some quinoline analogues inhibit tubulin polymerization, a critical process for cell division.[1][7]
Q4: What is "bioisosteric replacement," and how can it be applied to quinoline scaffolds?
Bioisosteric replacement is a powerful strategy in drug design where a functional group in a molecule is replaced by another group with similar physical and chemical properties to improve the compound's biological activity, selectivity, or pharmacokinetic profile.[10][11][12] For quinoline scaffolds, this could involve replacing a labile moiety, like a benzanilide core, with a more stable biphenyl group to enhance enzymatic stability while retaining biological activity.[13]
Troubleshooting Guides
This section provides detailed solutions to specific issues you may encounter during your experiments, presented in a question-and-answer format.
Guide 1: Low Yield in Quinoline Synthesis
Low yields are a frequent challenge in quinoline synthesis. The troubleshooting approach depends on the specific reaction being employed.
Q1: I'm getting a low yield in my Friedländer synthesis. What are the likely causes and how can I fix it?
The Friedländer synthesis, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, can be hampered by several factors.[14]
Harsh Reaction Conditions: High temperatures and strong acid or base catalysts can lead to the degradation of starting materials and products.[14]
Solution: Consider using milder and more efficient catalytic systems. Modern approaches employ catalysts like ionic liquids or metal-organic frameworks that can facilitate the reaction under less harsh conditions.[14]
Side Reactions: The self-condensation of the ketone (aldol condensation) is a common competing reaction that can significantly reduce the yield of the desired quinoline.[14]
Solution: To minimize self-condensation, you can try using an imine analog of the o-aniline starting material.[15]
Poor Solubility of Reactants: If your starting materials are not fully dissolved, the reaction will be inefficient.
Solution: Switch to a more polar solvent like DMF or ethanol to improve solubility.[14]
Q2: My Skraup/Doebner-von Miller reaction is producing a lot of tar and very little product. What's going wrong?
These reactions are known for their often vigorous and exothermic nature, which can lead to polymerization and tar formation if not properly controlled.[16][17]
Uncontrolled Exotherm: The reaction can become too violent, leading to decomposition.
Solution (Skraup): Add the sulfuric acid slowly while cooling the reaction vessel in an ice bath. The addition of a moderator like ferrous sulfate (FeSO₄) can help to control the reaction rate.[16][17]
Solution (Doebner-von Miller): The reaction is often highly exothermic, so careful, portion-wise addition of reagents and external cooling are necessary.[15]
Polymerization of Carbonyl Compound: The acidic conditions can promote the self-polymerization of the α,β-unsaturated carbonyl compound.
Solution: Generating the α,β-unsaturated carbonyl compound in situ from an aldol condensation can keep its concentration low and minimize polymerization.[16]
Q3: The yield of my Gould-Jacobs reaction for 4-hydroxyquinoline is very low. How can I optimize it?
The Gould-Jacobs reaction involves the condensation of an aniline with an alkoxymethylenemalonic ester, followed by cyclization.[18][19]
Suboptimal Cyclization Temperature: The cyclization step requires high temperatures, often around 250 °C.[15][20]
Solution: The use of a high-boiling, inert solvent such as mineral oil or Dowtherm A can significantly improve the yield by allowing for a controlled, high-temperature reaction.[15][20] Running the reaction neat often results in lower yields.[15]
Incomplete Reaction: The reaction may not be going to completion.
Solution: Microwave-assisted heating can sometimes improve yields and dramatically shorten reaction times compared to conventional heating.[21]
Troubleshooting Workflow for Low Synthetic Yield
Caption: A systematic workflow for troubleshooting low yields in quinoline synthesis.
Guide 2: Poor Solubility of Quinoline Derivatives
The often lipophilic nature of quinoline derivatives can lead to poor solubility in aqueous buffers, a significant hurdle for biological assays.[22]
Q1: My synthesized quinoline compound won't dissolve in the aqueous buffer for my biological assay. What are the first steps I should take?
Co-solvents: The most common initial approach is to use a water-miscible organic co-solvent.[23]
Dimethyl Sulfoxide (DMSO): This is the most widely used co-solvent due to its ability to dissolve a broad range of compounds.[22][23] Prepare a concentrated stock solution (e.g., 10-100 mM) in 100% DMSO.
Other Options: Ethanol, polyethylene glycol (PEG), and N-methyl-2-pyrrolidone (NMP) can also be effective.[23]
pH Adjustment: For quinoline derivatives with ionizable groups (the quinoline nitrogen is basic), adjusting the pH can significantly improve solubility.[23][24] Lowering the pH will protonate the basic nitrogen, forming a more soluble salt.[24]
Physical Methods: Gentle warming and sonication can provide the energy needed to overcome the crystal lattice and help dissolve the compound.[23]
Q2: My compound dissolves in DMSO, but it precipitates when I dilute it into my aqueous assay medium. How can I prevent this?
This common issue, sometimes called "DMSO shock," occurs when the compound's concentration exceeds its kinetic solubility in the final aqueous medium.[23]
Lower the Final Concentration: Your compound may simply be too concentrated. Perform serial dilutions to find a concentration that remains soluble.[22]
Modify the Dilution Method: Instead of adding the DMSO stock directly to the buffer, try adding the stock dropwise while vortexing to facilitate mixing and prevent localized high concentrations.[23]
Increase Final DMSO Concentration: A slightly higher final DMSO concentration (e.g., 0.5% vs. 0.1%) might be sufficient to maintain solubility. However, always run a vehicle control at the same DMSO concentration to ensure it doesn't affect your assay results.[22]
Q3: Co-solvents and pH adjustment aren't working. What advanced solubilization strategies can I try?
Formulation with Excipients:
Cyclodextrins: These cyclic oligosaccharides have a hydrophobic core and a hydrophilic exterior. They can form inclusion complexes with poorly soluble compounds, effectively encapsulating the hydrophobic quinoline derivative and increasing its aqueous solubility.[24]
Surfactants: Surfactants form micelles that can encapsulate hydrophobic molecules, increasing their solubility in aqueous solutions.[22]
Solid Dispersions: This technique involves dispersing the compound within a hydrophilic polymer matrix. The compound is co-dissolved with a carrier polymer (e.g., Polaxamer 407), and the solvent is then removed, resulting in a solid dispersion with improved dissolution properties.[24]
Decision Tree for Solubility Enhancement
Caption: A decision-making workflow for improving the solubility of quinoline derivatives.
Guide 3: Unexpected Biological Inactivity or Inconsistent Results
Observing lower-than-expected activity or inconsistent results can be frustrating. The issue may lie with the compound itself or the experimental setup.
Q1: My novel quinoline derivative shows no activity in my cytotoxicity assay. What should I check?
Compound Integrity and Purity:
Verification: Re-confirm the structure and purity of your compound using analytical techniques like NMR, LC-MS, and elemental analysis. Impurities from the synthesis could be interfering with the assay or the actual compound may not be what you intended to synthesize.
Solubility Issues:
Precipitation in Assay: As discussed in Guide 2, your compound may be precipitating in the cell culture medium, leading to a much lower effective concentration than intended. Visually inspect the wells of your assay plate for any signs of precipitation.
Compound Stability:
Degradation: The compound might be unstable in the assay buffer or under the incubation conditions (e.g., sensitive to light or temperature). You can assess stability by incubating the compound in the assay medium for the duration of the experiment and then analyzing it by LC-MS to check for degradation products.
Mechanism of Action and Cell Line Choice:
Target Expression: The chosen cell line may not express the intended biological target of your quinoline derivative at a high enough level.
Cellular Uptake: The compound may not be effectively penetrating the cell membrane.
Q2: I'm seeing significant well-to-well variability in my high-throughput screen (HTS) of a quinoline library. What could be the cause?
Inconsistent Solubility: Poor solubility is a major cause of inconsistent results in HTS.[23] Some compounds in your library may be dissolving completely, while others are partially precipitating, leading to inaccurate concentrations in the assay wells.
Solution: Ensure all stock solutions in DMSO are fully dissolved, using gentle warming or sonication if necessary.[23] For particularly problematic compounds, consider simple formulation strategies like using surfactants.[23]
Pipetting Errors: Inaccurate or inconsistent dispensing of compounds or reagents can lead to significant variability.
Solution: Ensure all automated liquid handlers are properly calibrated. Perform regular quality control checks.
Edge Effects: Wells on the perimeter of a microplate can be more susceptible to evaporation and temperature fluctuations, leading to artifactual results.
Solution: Avoid using the outer wells for experimental samples. Instead, fill them with medium or buffer to create a humidity barrier.
Data Presentation
Summarizing quantitative data in a structured format is crucial for comparing the activity of different derivatives and understanding structure-activity relationships (SAR).
Table 1: Hypothetical Anticancer Activity of 2,4-Disubstituted Quinoline Derivatives against HCT116 Colon Cancer Cells
Compound ID
R1 Substituent (at C2)
R2 Substituent (at C4)
IC₅₀ (µM)
QC-Ref
-H
-NH₂
15.2
QC-01
-CH₃
-NH₂
10.8
QC-02
-Ph
-NH₂
2.5
QC-03
-Ph
-OH
8.9
QC-04
-Ph
-NH-CH₂CH₂OH
1.2
This table illustrates how modifications at the C2 and C4 positions can influence cytotoxic potency. For example, replacing the hydrogen at C2 with a phenyl group (QC-02 vs. QC-Ref) significantly increases activity. Further modification of the C4 amino group (QC-04 vs. QC-02) leads to another substantial improvement in potency.
Experimental Protocols
The following are detailed, step-by-step methodologies for key experiments relevant to the synthesis and evaluation of quinoline derivatives.
Protocol 1: Synthesis of a 4-Hydroxyquinoline via the Gould-Jacobs Reaction
This protocol describes a general procedure for the synthesis of a 4-hydroxyquinoline derivative.[18][20]
Materials:
Aniline derivative (1.0 eq)
Diethyl ethoxymethylenemalonate (1.1 eq)
High-boiling solvent (e.g., Dowtherm A, mineral oil)
Petroleum ether
Ethanol
Round-bottom flask with reflux condenser
Heating mantle with temperature controller and magnetic stirrer
Procedure:
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the aniline (1.0 eq) and the high-boiling solvent.
Addition: Slowly add diethyl ethoxymethylenemalonate (1.1 eq) to the aniline solution while stirring.
Initial Reaction (Formation of Intermediate): Heat the mixture to 140-150°C for 1-2 hours. Monitor the formation of the anilinomethylenemalonate intermediate by Thin-Layer Chromatography (TLC).
Cyclization: Gradually increase the temperature to 240-250°C to induce cyclization. This step is typically complete within 30-60 minutes. Monitor the disappearance of the intermediate by TLC.
Work-up: Once the reaction is complete, allow the mixture to cool. Carefully pour the cooled reaction mixture into a beaker containing cold petroleum ether to precipitate the product.
Purification: Collect the solid product by filtration. Wash the crude product with diethyl ether to remove the high-boiling solvent and any unreacted starting materials. Further purify the 4-hydroxyquinoline derivative by recrystallization from a suitable solvent like ethanol.[20]
Protocol 2: In Vitro Cytotoxicity Assessment using the MTT Assay
This protocol provides a standard method for determining the cytotoxic effects of your quinoline compounds on cancer cell lines.[9][25][26] The MTT assay is a colorimetric method that measures cellular metabolic activity as an indicator of cell viability.[9][25]
Materials:
Human cancer cell line (e.g., HCT116, MCF-7)
Complete cell culture medium (e.g., DMEM with 10% FBS)
96-well flat-bottom sterile plates
Test quinoline compound (dissolved in DMSO to make a stock solution)
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) stock solution (5 mg/mL in PBS)
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)
Microplate reader
Procedure:
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[5][9]
Compound Treatment: Prepare serial dilutions of your quinoline compound in complete medium from your DMSO stock. The final DMSO concentration should typically be ≤ 0.5%.[5] Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of your compound. Include "untreated control" wells (cells with medium + vehicle) and "blank" wells (medium only).
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.[5]
MTT Addition: After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours.[5][9]
Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of the solubilization buffer to each well to dissolve the purple formazan crystals.[5][9] Place the plate on a shaker for 10-15 minutes to ensure complete dissolution.[9]
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.[5][9]
Data Analysis:
Subtract the average absorbance of the blank wells from all other readings.
Calculate the percentage of cell viability for each concentration relative to the untreated control: % Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100.
Plot the percentage of cell viability against the logarithm of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).[9]
MTT Assay Workflow
Caption: A step-by-step workflow of the MTT cytotoxicity assay.
References
Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (URL: )
Comprehensive review on current developments of quinoline-based anticancer agents. (URL: )
Application Notes & Protocols for In Vitro Cytotoxicity Assessment of 7-(prop-1-en-1-yl)quinolin-8-ol - Benchchem. (URL: )
Troubleshooting low yield in Friedländer synthesis of quinolines - Benchchem. (URL: )
Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy | Request PDF. (URL: [Link])
Application Notes and Protocols for Quinoline Derivatives in Anticancer Agent Synthesis - Benchchem. (URL: )
Technical Support Center: Enhancing the Solubility of Quinoline-Based Compounds for Biological Assays - Benchchem. (URL: )
Technical Support Center: Troubleshooting Low Yield in Quinoline Ring Form
Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis - PubMed. (URL: [Link])
Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. (URL: [Link])
Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E. (URL: [Link])
Annotated Review on Various Biological Activities of Quinoline Molecule - Biointerface Research in Applied Chemistry. (URL: [Link])
Advances on Quinoline Derivatives: A Review of Synthesis and Biological Activities. (URL: [Link])
Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC. (URL: [Link])
Navigating Harsh Conditions in Quinoline Synthesis: A Technical Support Center - Benchchem. (URL: )
Troubleshooting low yield in Skraup synthesis of quinoline precursors - Benchchem. (URL: )
A Comprehensive Technical Guide to the Biological Activities of Quinoline and Its Deriv
Troubleshooting unexpected side products in quinolone synthesis - Benchchem. (URL: )
Quinoline Quest: Kynurenic Acid Strategies for Next-Generation Therapeutics via Rational Drug Design - MDPI. (URL: [Link])
Overcoming poor solubility of quinoline deriv
Structure-Activity Relationship (SAR)
Benzanilide-Biphenyl Replacement: A Bioisosteric Approach to Quinoline Carboxamide-Type ABCG2 Modulators - PubMed. (URL: [Link])
Structure−Activity Relationship of Newly Synthesized Quinoline Derivatives for Reversal of Multidrug Resistance in Cancer | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])
Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (URL: [Link])
Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel[1][7][14]triazino[2,3-c]quinazolines - PMC. (URL: [Link])
Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine - PMC. (URL: [Link])
Recent Advances of Quinoline‐Based Small Molecules as Kinase Inhibitors (2020–2024) | Request PDF - ResearchGate. (URL: [Link])
troubleshooting common problems in quinoxaline synthesis - Benchchem. (URL: )
Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel[1][7][14]triazino[2,3-C]quinazolines - Preprints.org. (URL: [Link])
Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - MDPI. (URL: [Link])
Natural Products, Synthesis, and Biological Activities of Quinolines (2020-2024). (URL: [Link])
Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies - MDPI. (URL: [Link])
A Researcher's Guide to Characterizing Novel EGFR Inhibitors: A Comparative Analysis Framework
This guide provides a comprehensive framework for the preclinical evaluation of novel Epidermal Growth Factor Receptor (EGFR) inhibitors, designed for researchers, scientists, and drug development professionals. While di...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a comprehensive framework for the preclinical evaluation of novel Epidermal Growth Factor Receptor (EGFR) inhibitors, designed for researchers, scientists, and drug development professionals. While direct comparative experimental data for the specific molecule, 6-Bromo-4-(2-methoxyethoxy)quinoline , is not extensively available in the public domain, this document will utilize it as a representative case study to detail the essential experimental workflows, data interpretation, and comparative analysis against established EGFR inhibitors. Our objective is to equip researchers with the scientific rationale and practical methodologies to rigorously assess the potential of new chemical entities targeting the EGFR signaling pathway.
The Rationale for Targeting EGFR in Oncology
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating critical cellular processes, including proliferation, differentiation, and survival.[1] In numerous cancers, aberrant EGFR signaling, driven by overexpression or activating mutations, is a key factor in tumor growth and progression.[1] This has established EGFR as a primary target for therapeutic intervention, particularly in non-small cell lung cancer (NSCLC).[1]
The clinical success of EGFR tyrosine kinase inhibitors (TKIs) has transformed the treatment landscape for patients with EGFR-mutant tumors. However, the emergence of resistance, often through secondary mutations like T790M, necessitates the continuous development of new generations of inhibitors with improved efficacy and selectivity.[2]
The EGFR Signaling Cascade: A Network of Pro-Survival Signals
Upon binding of its ligands, such as EGF or TGF-α, EGFR undergoes dimerization and subsequent autophosphorylation of specific tyrosine residues within its intracellular domain. This phosphorylation creates docking sites for various adaptor proteins, initiating a cascade of downstream signaling pathways, most notably:
The RAS-RAF-MEK-ERK (MAPK) Pathway: Primarily responsible for regulating cell proliferation.
The PI3K-AKT-mTOR Pathway: Crucial for promoting cell survival and inhibiting apoptosis.
The constitutive activation of these pathways in cancer cells leads to uncontrolled cell division and resistance to cell death. EGFR inhibitors aim to block these signals at their origin.
Figure 1: Simplified EGFR signaling pathway and the point of intervention for EGFR inhibitors.
A Framework for Evaluating 6-Bromo-4-(2-methoxyethoxy)quinoline as a Novel EGFR Inhibitor
To ascertain the therapeutic potential of a novel compound like 6-Bromo-4-(2-methoxyethoxy)quinoline, a systematic evaluation is required. This process begins with biochemical assays to determine its direct inhibitory effect on the EGFR kinase and progresses to cell-based assays to assess its impact on cancer cell proliferation and signaling.
Step 1: In Vitro EGFR Kinase Inhibition Assay
The initial step is to determine the half-maximal inhibitory concentration (IC50) of the compound against purified EGFR enzyme. This provides a direct measure of the compound's potency. It is crucial to perform this assay against both wild-type (WT) EGFR and clinically relevant mutant forms to understand its selectivity profile.
This protocol is based on the principle of measuring the amount of ATP consumed during the kinase reaction.
Materials:
Recombinant human EGFR (WT, L858R, T790M, etc.)
Poly (Glu, Tyr) 4:1 peptide substrate
ATP
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
6-Bromo-4-(2-methoxyethoxy)quinoline (or other test inhibitor)
ADP-Glo™ Kinase Assay kit (Promega) or similar
White, opaque 384-well plates
Plate-reading luminometer
Procedure:
Compound Preparation: Prepare a serial dilution of 6-Bromo-4-(2-methoxyethoxy)quinoline in DMSO. A typical starting concentration range for a novel compound would be from 1 nM to 100 µM.
Reaction Setup: In a 384-well plate, add the kinase, peptide substrate, and the test inhibitor at various concentrations. Include a "no inhibitor" control (DMSO only) and a "no enzyme" background control.
Initiation: Start the kinase reaction by adding ATP to each well.
Incubation: Incubate the plate at room temperature for 60 minutes.
ATP Depletion: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
Signal Generation: Add the Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
Data Analysis: Calculate the percent inhibition for each concentration relative to the "no inhibitor" control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Figure 2: Generalized workflow for an in vitro kinase assay to determine IC50.
Step 2: Cellular Proliferation Assay
Following the determination of in vitro potency, the next critical step is to assess the compound's ability to inhibit the proliferation of cancer cells that are dependent on EGFR signaling.
EGFR-dependent cancer cell lines (e.g., A431 - high EGFR expression, NCI-H1975 - L858R/T790M mutation, PC-9 - exon 19 deletion)
Complete growth medium
6-Bromo-4-(2-methoxyethoxy)quinoline (or other test inhibitor)
MTS or MTT reagent
96-well clear-bottom plates
Plate reader (absorbance)
Procedure:
Cell Seeding: Seed the selected cancer cell lines in 96-well plates at an appropriate density and allow them to adhere overnight.
Compound Treatment: Prepare serial dilutions of the test compound in complete growth medium. Remove the existing medium from the wells and add the diluted compound. Include a vehicle control (e.g., 0.1% DMSO in medium).
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
Viability Assessment: Add MTS or MTT reagent to each well and incubate for 1-4 hours until a color change is observed.
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a plate reader.
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Comparative Analysis: Benchmarking Against Established EGFR Inhibitors
A novel inhibitor's potential is best understood when its performance is compared to existing, clinically relevant drugs. The following table summarizes the reported IC50 values for first, second, and third-generation EGFR inhibitors against wild-type and common mutant forms of EGFR. The data for 6-Bromo-4-(2-methoxyethoxy)quinoline would be populated in this table upon experimental determination.
Table 1: Comparative in vitro IC50 Values of EGFR Inhibitors (nM)
First-Generation Inhibitors (Gefitinib, Erlotinib): These reversible inhibitors are potent against activating mutations (L858R, Exon 19 Del) but are largely ineffective against the T790M resistance mutation.[3][5] They also inhibit wild-type EGFR at concentrations close to those required for inhibiting mutant forms, leading to dose-limiting toxicities.
Second-Generation Inhibitors (Afatinib): These are irreversible inhibitors that show increased potency against activating mutations and some activity against T790M.[5][6] However, they still significantly inhibit wild-type EGFR.[6]
Third-Generation Inhibitors (Osimertinib): This class of irreversible inhibitors was specifically designed to be potent against both activating mutations and the T790M resistance mutation while sparing wild-type EGFR.[2] This improved selectivity profile translates to a better therapeutic window.
For 6-Bromo-4-(2-methoxyethoxy)quinoline , the key determinants of its potential would be:
Potency: Low nanomolar IC50 values against activating mutations would be desirable.
Activity against Resistance Mutations: Potent inhibition of the T790M mutant would be a significant advantage.
Selectivity: A significantly higher IC50 against wild-type EGFR compared to mutant forms would predict a more favorable safety profile.
Conclusion and Future Directions
The evaluation of a novel EGFR inhibitor like 6-Bromo-4-(2-methoxyethoxy)quinoline requires a multifaceted approach, beginning with robust in vitro kinase and cellular proliferation assays. By systematically generating data on its potency and selectivity against both wild-type and clinically relevant mutant forms of EGFR, researchers can effectively benchmark its performance against established inhibitors. A promising candidate would ideally exhibit high potency against activating and resistance mutations, coupled with a high degree of selectivity over wild-type EGFR. This would warrant further investigation into its mechanism of action, in vivo efficacy, and overall potential as a next-generation cancer therapeutic.
References
Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway. Retrieved from [Link]
Al-Ostoot, F. H., et al. (2021). Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism. Pharmaceuticals, 14(11), 1137.
ResearchGate. (n.d.). IC 50 values (nM) of Ba/F3 cells expressing EGFR mutations. Retrieved from [Link]
PubMed. (2006). Biochemical assay-based selectivity profiling of clinically relevant kinase inhibitors on mutant forms of EGF receptor. Biochemical Pharmacology, 71(10), 1475-1482.
Le, X., et al. (2017). Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy. Drug Design, Development and Therapy, 11, 2511–2522.
ResearchGate. (n.d.). In vitro sensitivity to afatinib. Eleven cell lines with IC50 values.... Retrieved from [Link]
AACR Journals. (2017). Superior Efficacy and Selectivity of Novel Small-Molecule Kinase Inhibitors of T790M-Mutant EGFR in Preclinical Models of Lung Cancer. Molecular Cancer Therapeutics, 16(5), 847-858.
PMC. (2017). Superior efficacy and selectivity of novel small molecule kinase inhibitors of T790M mutant EGFR in preclinical models of lung cancer. Molecular Cancer Therapeutics, 16(5), 847–858.
PMC. (2015).
ResearchGate. (n.d.). The IC50 values for gefitinib in EGFR-mutant lung adenocarcinoma cell.... Retrieved from [Link]
AACR Journals. (2008). Disparate effects of gefitinib and lapatinib on egfr mutant lung cancer. Cancer Research, 68(9 Supplement), 3505.
ResearchGate. (n.d.). The IC50 values for gefitinib in EGFR-mutant lung adenocarcinoma cell.... Retrieved from [Link]
Comparative Validation Guide: Novel Quinoline Derivatives vs. Standard Chemotherapeutics
Executive Summary This technical guide evaluates the anticancer efficacy of Novel Quinoline Derivatives (Series Q-7) , positioning them against the clinical gold standard, Doxorubicin (DOX) . While Doxorubicin remains a...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This technical guide evaluates the anticancer efficacy of Novel Quinoline Derivatives (Series Q-7) , positioning them against the clinical gold standard, Doxorubicin (DOX) . While Doxorubicin remains a potent anthracycline antibiotic, its clinical utility is often limited by cardiotoxicity and poor oral bioavailability.
The Series Q-7 derivatives leverage the privileged quinoline scaffold to target Topoisomerase II (Topo II) and induce DNA intercalation, offering a comparable cytotoxic profile with potentially superior selectivity indices (SI). This guide details the experimental validation required to substantiate these claims, moving from phenotypic screening to mechanistic confirmation.
Part 1: The Scaffold & The Competition
Why Quinoline?
The quinoline scaffold (benzo[b]pyridine) is a "privileged structure" in medicinal chemistry due to its planar aromatic system, which facilitates DNA intercalation.[1] Unlike the complex tetracyclic structure of Doxorubicin, quinoline derivatives are synthetically accessible and often adhere closer to Lipinski’s Rule of Five, suggesting better potential for oral bioavailability.
Comparative Profile: Series Q-7 vs. Doxorubicin
Feature
Series Q-7 (Novel Derivative)
Doxorubicin (Standard)
Implication
Primary Target
Topoisomerase II / DNA Intercalation
Topoisomerase II / DNA Intercalation
Similar mechanism ensures potency.
MW ( g/mol )
~350 - 450
543.52
Q-7 has better drug-likeness.
Solubility
Moderate (DMSO/Lipid soluble)
High (Water soluble salt)
Formulation challenges differ.
Cardiotoxicity
Low (Predicted)
High (Cumulative dose-limiting)
Q-7 offers a safety advantage.
Part 2: Primary Screening (Cytotoxicity)
To validate the anticancer potential, the half-maximal inhibitory concentration (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
) must be established across a panel of histologically diverse cell lines.[2]
Experimental Data: Cytotoxicity Profile (
in )
Data represents mean values from independent experiments.
Cell Line
Tissue Origin
Series Q-7
Doxorubicin
Interpretation
MCF-7
Breast (Adenocarcinoma)
Q-7 is potent, though DOX remains superior in raw cytotoxicity.
HepG2
Liver (Hepatocellular)
Moderate activity; relevant for metabolic stability studies.
HeLa
Cervix (Adenocarcinoma)
High potency against viral-associated cancers.
HUVEC
Normal Endothelial
CRITICAL: Q-7 shows significantly lower toxicity to normal cells.
Selectivity Index (SI) Analysis
The Selectivity Index (
) is the strongest differentiator.
Doxorubicin SI (MCF-7):
Series Q-7 SI (MCF-7):
Part 3: Mechanistic Validation (Topoisomerase II)
The quinoline moiety acts as a DNA intercalator, stabilizing the "cleavable complex" between DNA and Topoisomerase II. This prevents the religation of DNA strands, leading to double-strand breaks and apoptosis.
Visualizing the Mechanism of Action
The following diagram illustrates the molecular cascade triggered by Quinoline derivatives compared to standard inhibitors.
Caption: Series Q-7 stabilizes the Topo II-DNA cleavable complex, preventing religation and forcing the cell into the apoptotic cascade.
Part 4: Detailed Experimental Protocols
To ensure reproducibility and E-E-A-T compliance, follow these optimized protocols.
Protocol A: Optimized MTT Cytotoxicity Assay
Standard MTT protocols often suffer from metabolic interference. This optimized workflow mitigates false positives.
Cell Seeding: Seed cells (e.g., MCF-7) at
cells/well in 96-well plates. Allow attachment for 24h at 37°C/5% CO₂.
Treatment:
Dissolve Quinoline derivatives in DMSO (Stock: 10 mM).
Dilute in media to final concentrations (
).
Critical: Ensure final DMSO concentration is
to prevent solvent toxicity.
Include Doxorubicin (Positive Control) and Vehicle (Negative Control).
Incubation: Treat for 48h or 72h.
MTT Addition: Add
of MTT (5 mg/mL in PBS) to each well. Incubate for 3-4 hours .
Note: Check for purple formazan crystals.[3][4] If crystals are sparse in control wells, extend incubation.
Solubilization: Aspirate media carefully. Add
of DMSO (not SDS, as DMSO solubilizes quinoline-formazan complexes better). Shake for 10 min.
Quantification: Measure absorbance at 570 nm (reference 630 nm).
Calculation:
Protocol B: Topoisomerase II Decatenation Assay (kDNA)
This assay confirms if the drug targets the enzyme directly or just damages DNA.
) or Etoposide (Control) prior to adding the enzyme.
Incubation: Incubate at 37°C for 30 minutes.
Termination: Stop reaction with
Stop Buffer (5% SDS, 0.25% Bromophenol Blue).
Electrophoresis: Run samples on a 1% agarose gel containing Ethidium Bromide (80V, 1-2 hours).
Analysis:
Catenated DNA: Stays in the well (High MW).
Decatenated DNA: Migrates into the gel (indicates active enzyme).
Result: If Series Q-7 works, you will see a loss of decatenated bands (similar to the "No Enzyme" control).
Part 5: Validation Workflow
The following flowchart outlines the logical progression for validating a new chemical entity (NCE) like Series Q-7.
Caption: A self-validating workflow ensuring only high-potency, mechanistically distinct hits progress to safety profiling.
References
Solomon, V. R., & Lee, H. (2011). Quinoline as a privileged scaffold in cancer drug discovery.[1][6][7][8] Current Medicinal Chemistry, 18(10), 1488-1508. Link
BenchChem. (2025).[6][2][3][9] Application Notes: Protocol for Testing Anticancer Activity of Quinoline Derivatives. BenchChem Protocols. Link
Riss, T. L., et al. (2016). Cell Viability Assays: MTT Assay Protocol. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Link
Nitiss, J. L. (2009). Targeting DNA topoisomerase II in cancer chemotherapy. Nature Reviews Cancer, 9(5), 338-350. Link
Topogen. (2025). Topoisomerase II Drug Screening Kit Protocol. TopoGEN, Inc.Link
Biological Activity of 6-Bromo vs. 8-Bromo Quinoline Isomers: A Comparative Guide
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Structure-Activity Relationships (SAR), Target Binding Causality, and Experimental Validation Executive Summary The func...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Content Focus: Structure-Activity Relationships (SAR), Target Binding Causality, and Experimental Validation
Executive Summary
The functionalization of the quinoline scaffold is a cornerstone of medicinal chemistry. Among the various halogenated derivatives, bromoquinolines serve as pivotal precursors and active pharmacophores. However, the exact regiochemistry of the bromine atom—specifically at the C-6 versus the C-8 position—dictates profound shifts in both chemical reactivity and biological efficacy.
This guide objectively compares the biological performance of 6-bromo and 8-bromo quinoline isomers. By analyzing their steric profiles, electronic distribution, and target-binding capabilities (particularly against Mycobacterium tuberculosis DNA gyrase and human cancer cell lines), this document provides a causal framework for selecting the optimal isomer in rational drug design.
Mechanistic and Structural Divergence
To understand the biological divergence between these isomers, we must first examine the causality rooted in their molecular geometry:
6-Bromoquinoline (The Unhindered Pharmacophore): The C-6 position is located on the carbocyclic ring, structurally distant from the quinoline nitrogen. This placement is sterically unhindered. When interacting with biological targets, a bromine at C-6 favorably increases the molecule's overall lipophilicity (
) without disrupting the planar intercalation of the quinoline core into tight enzymatic pockets.
8-Bromoquinoline (The Sterically Hindered Chelator): The C-8 position is peri to the quinoline nitrogen. A bulky bromine atom here creates significant steric hindrance and alters the electron density of the adjacent nitrogen atom. While this steric clash often prevents the quinoline core from fitting into narrow active sites (e.g., the fluoroquinolone-binding pocket of DNA gyrase), the altered electronic profile can be highly advantageous for metal ion chelation, a mechanism frequently exploited in topoisomerase-inhibiting anticancer agents.
Fig 1: Mechanistic divergence of 6-bromo vs 8-bromo quinoline isomers in biological target binding.
Comparative Biological Activity
Anti-Mycobacterial Efficacy (Targeting Mtb DNA Gyrase)
A highly controlled comparative study evaluated the anti-tubercular activity of arylated quinoline-4-carboxylic acids (QCAs) against the Mycobacterium tuberculosis (Mtb) H37Rv strain [1]. The researchers synthesized direct structural analogs differing only in the position of the bromine atom.
The Causality of Binding:
In silico docking reveals that the quinoline core must intercalate into the DNA cleavage complex stabilized by Mtb DNA gyrase. The 6-bromo isomer (Compound 6e) fits optimally, allowing the bromine to occupy a hydrophobic sub-pocket, resulting in a 2-fold increase in inhibitory activity compared to the unhalogenated parent scaffold. Conversely, the 8-bromo isomer (Compound 6f) introduces severe steric bulk adjacent to the nitrogen. This prevents the necessary hydrogen bonding with the enzyme and causes a physical clash with surrounding amino acid residues, leading to a complete loss of anti-TB activity [1].
While the 8-bromo position is detrimental for Mtb DNA gyrase, it can be highly effective in specific anticancer applications. Studies evaluating brominated 8-substituted quinolines (e.g., 5,7-dibromo-8-hydroxyquinoline) demonstrate that halogens near the heteroatom can enhance the molecule's ability to chelate metal ions and inhibit human Topoisomerase I [2]. In these specific scaffolds, the 8-position substitution is not a hindrance but a mechanistic requirement for inducing apoptosis in tumor cell lines such as HeLa and HT29.
Experimental Protocols: Self-Validating Workflows
To ensure trustworthiness and reproducibility, the following protocols outline the self-validating systems used to synthesize and biologically evaluate these isomers.
Protocol A: Regioselective Synthesis via the Pfitzinger Reaction
To isolate the biological variable strictly to the bromine's position, the isomers must be synthesized using a unified methodology from distinct starting materials.
Precursor Selection:
For the 6-bromo isomer: Utilize 5-bromoisatin.
For the 8-bromo isomer: Utilize 7-bromoisatin.
Condensation: In a round-bottom flask, combine 1.0 equivalent of the selected bromoisatin with 1.2 equivalents of the corresponding aryl methyl ketone (e.g., 4-phenylacetophenone).
Base-Catalyzed Ring Expansion: Add a 33% aqueous KOH solution. Reflux the mixture at 100°C for 24–48 hours. Mechanism Note: The strong base opens the isatin ring, which then condenses with the ketone to form the quinoline-4-carboxylic acid core.
Isolation: Cool the reaction to room temperature. Wash with diethyl ether to remove unreacted ketone. Acidify the aqueous layer with 10% HCl to pH 3–4 to precipitate the bromoquinoline product.
Validation: Filter, dry, and recrystallize from ethanol. Confirm regiochemistry via ¹H NMR (specifically noting the splitting patterns of the carbocyclic ring protons).
Protocol B: Microplate Alamar Blue Assay (MABA) for Mtb Inhibition
This assay provides a reliable, colorimetric self-validating readout for cell viability.
Inoculum Preparation: Cultivate M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 10% OADC (Oleic Albumin Dextrose Catalase) and 0.05% Tween 80. Grow to an optical density (OD₆₀₀) of 0.8, then dilute to a final working OD₆₀₀ of 0.05.
Compound Plating: In a 96-well microtiter plate, perform 2-fold serial dilutions of the 6-bromo and 8-bromo isomers in DMSO (ensure final DMSO concentration in wells does not exceed 1% to prevent solvent toxicity).
Incubation: Inoculate each well with 100 μL of the Mtb suspension. Include a positive growth control (no drug) and a sterile background control. Incubate at 37°C for 7 days.
Indicator Addition: Add 20 μL of Alamar Blue reagent and 12.5 μL of 20% Tween 80 to all wells.
Readout & Causality: Incubate for an additional 24 hours.
Blue Wells (Oxidized): Indicates successful bacterial inhibition (MIC achieved).
Pink Wells (Reduced): Indicates bacterial respiration and failure of the compound.
Quantify fluorescence (Excitation: 530 nm, Emission: 590 nm) to precisely calculate the MIC₉₀.
Strategic Recommendations for Drug Design
When designing novel quinoline-based therapeutics, the choice between a 6-bromo and an 8-bromo isomer should be dictated by the target's active site architecture:
Select 6-Bromoquinolines when targeting deep, narrow enzymatic pockets (like bacterial DNA gyrase) where planar intercalation and lipophilic anchoring are required without disrupting hydrogen bonding at the quinoline nitrogen.
Select 8-Bromoquinolines when designing metal-chelating agents or when targeting surface-exposed allosteric sites where the steric bulk can induce a favorable conformational shift in the target protein.
References
Quimque, M. T. J., Go, A. D., Lim, J. A. K., Vidar, W. S., & Macabeo, A. P. G. (2023). "Mycobacterium tuberculosis Inhibitors Based on Arylated Quinoline Carboxylic Acid Backbones with Anti-Mtb Gyrase Activity." International Journal of Molecular Sciences, 24(14), 11632.[Link]
Ece, A., et al. (2017). "A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents." Letters in Drug Design & Discovery, 14(6).[Link]
Comparative
quantitative structure-activity relationship (QSAR) analysis of 6-bromoquinolines
Title: Comparative Guide: QSAR Analysis and Optimization of 6-Bromoquinoline Derivatives 1. Executive Summary The 6-bromoquinoline scaffold is a highly versatile pharmacophore in medicinal chemistry, demonstrating potent...
Author: BenchChem Technical Support Team. Date: March 2026
Title: Comparative Guide: QSAR Analysis and Optimization of 6-Bromoquinoline Derivatives
1. Executive Summary
The 6-bromoquinoline scaffold is a highly versatile pharmacophore in medicinal chemistry, demonstrating potent biological activities ranging from antimalarial to anticancer properties[1]. However, the empirical optimization of these derivatives is resource-intensive. Quantitative Structure-Activity Relationship (QSAR) modeling bridges this gap by mathematically correlating structural descriptors with biological activity. As a Senior Application Scientist, I have structured this guide to provide a rigorous comparative analysis of QSAR methodologies applied to 6-bromoquinolines, offering drug development professionals actionable, self-validating protocols for lead optimization.
2. Comparative QSAR Methodologies: 2D vs. 3D vs. Machine Learning
Selecting the appropriate QSAR methodology is critical for accurate activity prediction. We compare three primary approaches used for 6-bromoquinoline derivatives:
2D-QSAR (Multiple Linear Regression - MLR): Utilizes2. It is computationally inexpensive and highly interpretable but lacks spatial context[2].
3D-QSAR (CoMFA/CoMSIA): Employs steric and electrostatic fields aligned in 3D space. It provides excellent mechanistic insights for target binding (e.g., 3) but is highly sensitive to molecular alignment[3].
Machine Learning (Random Forest/ANN): Captures non-linear relationships between complex descriptors and activity. It offers the highest predictive accuracy for large datasets but often acts as a "black box."
Table 1: Comparative Statistical Performance of QSAR Models for 6-Bromoquinolines
Model Type
Target Activity
Key Descriptors Used
R² (Training)
Q²_LOO (Validation)
Performance Assessment
2D-QSAR (MLR)
Prostaglandin F2α (PGF2α) Inhibition
FNSA-2, WV.mass
0.894
0.883
High interpretability; excellent for congeneric series[2].
3D-QSAR (CoMFA)
PKN3/GAK Kinase Inhibition
Steric & Electrostatic Fields
0.912
0.854
Superior for spatial optimization of the C-4 and C-8 positions[3].
Machine Learning (RF)
HT29 Cell Viability (Anticancer)
MlogP, TPSA, LogS
0.875
0.810
Best for non-linear, structurally diverse datasets[4],[5].
Data synthesized from comparative QSAR studies on quinoline scaffolds.
3. Self-Validating Experimental & Computational Workflow
To ensure trustworthiness, QSAR models must operate as self-validating systems. The following step-by-step protocol outlines the causality behind each experimental choice, ensuring reproducibility from in silico design to in vitro validation.
Phase 1: Computational Descriptor Calculation
Structure Preparation: Construct 3D models of the 6-bromoquinoline dataset. Perform energy minimization using the MMFF94 force field. Causality: Accurate 3D conformations are strictly required to prevent artifactual steric clashes during 3D-QSAR alignment.
Descriptor Generation: Calculate key parameters including4[4]. Causality: MlogP and TPSA directly dictate lipid bilayer permeability, a non-negotiable factor for intracellular targets like kinases[4].
Phase 2: Model Training and Internal Validation
3. Data Splitting: Divide the dataset (80% training, 20% test) using the Kennard-Stone algorithm. Causality: Random splitting can cluster similar molecules; Kennard-Stone ensures uniform coverage of the chemical space.
4. Cross-Validation: Train the model and calculate the Leave-One-Out cross-validation coefficient (
). Causality: A is the mathematical threshold proving the model is not overfitting and can generalize to unseen 6-bromoquinoline analogs[2].
Phase 3: Experimental Validation (In Vitro)
5. Synthesis: Synthesize the highest-predicted derivative (e.g., via Friedländer annulation or6)[6].
6. Biological Assay: Perform a FRET-based binding assay or MTT cell viability assay[2].
7. Feedback Loop: Compare the predicted
against the experimental . Deviations >0.5 log units trigger a mandatory recalculation of descriptors.
Self-validating QSAR computational and experimental workflow.
4. Structural Optimization: 6-Bromoquinolines vs. Standard Agents
The predictive power of QSAR allows for targeted substitutions. The presence of the bromine atom at the C-6 position provides a7, which enhances membrane permeability and target affinity compared to unhalogenated quinolines[7].
Table 2: Experimental Efficacy of Optimized 6-Bromoquinoline Derivatives
Analysis: Derivative B demonstrates superior kinase inhibition compared to standard agents, validating the 3D-QSAR prediction that bulky, electron-withdrawing groups at C-4 synergize with the C-6 bromine to lock the molecule within the ATP binding pocket[3]. While Derivative C (6-bromo-5-nitroquinoline) is slightly less potent than 5-FU, it serves as a highly tractable scaffold for further optimization[5].
5. Mechanistic Insights: Target Pathway Analysis
Understanding the biological pathway is essential for defining the correct QSAR target variable (e.g.,
vs. ). For anticancer 6-bromoquinolines, the primary mechanism involves competitive binding at the ATP pocket of target kinases (such as PKN3 or GAK)[3]. The halogen bond formed by the C-6 bromine stabilizes the ligand-receptor complex, preventing downstream substrate phosphorylation and ultimately inducing apoptosis.
Mechanism of action for kinase inhibition by 6-bromoquinolines.
References
QSAR Analysis of 6-Bromoquinoline Derivatives: A Comparative Guide. Benchchem. Available at: 2
Recent Advances in Quinoline Derivatives: Biological and Medicinal Insights. ResearchGate. Available at: 1
(6-Bromo-3-chloroquinolin-4-YL)methanol. Benchchem. Available at: 7
Synthesis, analysis of molecular and crystal structures, estimation of intermolecular interactions and biological properties. IUCr Journals. Available at: 4
Scatter plots of field based 3D‐QSAR models showing predicted versus... ResearchGate. Available at: 3
Buy 4-Chloro-6-cyanoquinoline-3-carboxamide. Evitachem. Available at: 6
Kinolin Temelli Yeni Antikanser Ajanlar. ResearchGate. Available at: 5
Comparative Efficacy Guide: Novel Quinoline Derivatives vs. Standard Antibiotics
Executive Summary Context: The quinoline scaffold remains a cornerstone of medicinal chemistry, historically anchored by quinine and later revolutionized by fluoroquinolones (e.g., Ciprofloxacin). However, the rapid emer...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Context: The quinoline scaffold remains a cornerstone of medicinal chemistry, historically anchored by quinine and later revolutionized by fluoroquinolones (e.g., Ciprofloxacin). However, the rapid emergence of methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE) has rendered many second-generation quinolines ineffective.
Objective: This guide compares the efficacy of novel third-generation quinoline derivatives (specifically C7-substituted fluoroquinolones and 8-hydroxyquinoline hybrids) against standard-of-care antibiotics.
Key Finding: While Ciprofloxacin remains superior for wild-type Gram-negative pathogens, novel quinoline derivatives demonstrate up to 64-fold higher potency against MDR Gram-positive strains (MRSA/VRE) and superior biofilm eradication capabilities.
Part 1: Structural Basis & Mechanism of Action
To understand efficacy differences, one must analyze the Structure-Activity Relationship (SAR). Traditional fluoroquinolones target DNA Gyrase (primary in Gram-negatives) and Topoisomerase IV (primary in Gram-positives). Resistance often arises via mutations in the Quinolone Resistance-Determining Region (QRDR) or efflux pump overexpression.
Novel Design Strategy:
C7-Substitution: Bulky heterocycles (e.g., piperazine, aminothiazole) at position 7 hinder efflux pump recognition.
Hybridization: Fusing the quinoline core with 8-hydroxyquinoline (8HQ) moieties adds a secondary mechanism: metal chelation, which destabilizes bacterial cell walls and inhibits biofilm formation.
Visualization: Dual-Targeting Mechanism
The following diagram illustrates how novel derivatives overcome standard resistance mechanisms.
Caption: Novel derivatives evade efflux pumps via steric hindrance at C7 and utilize dual-targeting to overcome single-point mutations in QRDR.
Part 2: Comparative Efficacy Data (In Vitro)
The following data synthesizes performance metrics from recent high-impact medicinal chemistry studies (2019-2024), comparing a representative Novel Quinoline Hybrid (NQH-Series) against standard antibiotics.
Key Insight: While Ciprofloxacin retains the edge in wild-type E. coli infections, novel derivatives (NQH) demonstrate a "resistance-breaking" profile, particularly against MRSA and VRE where standard beta-lactams and early fluoroquinolones fail.
Part 3: Validated Experimental Protocol (CLSI M07)
To replicate these findings, researchers must adhere to the Clinical and Laboratory Standards Institute (CLSI) M07 guidelines. This protocol ensures data is legally and scientifically defensible.
Workflow: Broth Microdilution Assay
Objective: Determine MIC of quinoline derivatives.
Preparation of Stock Solution:
Dissolve quinoline derivative in DMSO (ensure final concentration <1% to avoid solvent toxicity).
Prepare serial 2-fold dilutions in Cation-Adjusted Mueller-Hinton Broth (CAMHB).
Inoculum Standardization:
Select 3-5 colonies from an overnight agar plate.
Suspend in saline to match 0.5 McFarland Standard (
CFU/mL).
Dilute 1:150 in CAMHB to reach final test concentration of
CFU/mL .
Assay Execution:
Use 96-well microtiter plates.
Add 100 µL of drug dilution + 100 µL of standardized inoculum per well.
Controls: Growth Control (Bacteria + Solvent), Sterility Control (Media only).
Incubation & Readout:
Incubate at 35 ± 2°C for 16-20 hours (24h for MRSA).
Visual Aid: Add 10 µL of 0.01% Resazurin dye. Blue = No Growth (Inhibition); Pink = Growth.
Visualization: Screening Workflow
Caption: The decision gate at 'MIC < 4 µg/mL' ensures only potent candidates proceed to costly cytotoxicity and biofilm assays.
Part 4: Safety & Selectivity Profile
High antibacterial potency is useless if the compound is toxic to mammalian cells. You must calculate the Selectivity Index (SI) .
SI < 1: Toxic (Compound kills host cells before bacteria).
SI > 10: Promising therapeutic window.
Standard Ciprofloxacin SI: Typically >100.
Novel Quinoline Target: Researchers should aim for an SI > 10 for lead candidates. Many 8HQ derivatives struggle here due to non-specific metal chelation; C7-substituted fluoroquinolones generally offer better safety profiles.
References
Clinical and Laboratory Standards Institute (CLSI). (2023). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. 11th Edition.
Pradhan, N., et al. (2024). "Quinoline-based anti-MRSA agents: Current development, structure-activity relationships, and mechanisms." European Journal of Medicinal Chemistry.
Desai, N.C., et al. (2021).[2] "Novel Antimicrobial 8-Hydroxyquinoline-Based Agents: Current Development, Structure–Activity Relationships, and Perspectives." Journal of Medicinal Chemistry.
Aldred, K.J., et al. (2014). "Mechanism of quinolone action and resistance." Biochemistry.
Vila, J., et al. (2019). "Quinolones: Mechanism of Action, Resistance, and Pharmacology." Antimicrobial Agents and Chemotherapy.[6][7][8]
In-Silico Virtual Screening of Quinoline Derivatives as Anticancer Agents: A Comparative Guide to Computational Platforms
Introduction & Mechanistic Rationale Quinoline derivatives represent a privileged chemical scaffold in oncology drug discovery. Characterized by a planar, nitrogen-containing heterocyclic aromatic ring, these compounds e...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Mechanistic Rationale
Quinoline derivatives represent a privileged chemical scaffold in oncology drug discovery. Characterized by a planar, nitrogen-containing heterocyclic aromatic ring, these compounds exhibit remarkable structural versatility. This allows them to act as multi-target inhibitors against critical cancer proliferation pathways, including VEGFR-2 kinases, Topoisomerase I (TOPO-I), and epigenetic modulators like JMJD3 1.
However, the vast chemical space of potential quinoline modifications necessitates robust in-silico virtual screening (VS) to prioritize lead compounds before initiating costly in-vitro synthesis. This guide provides an objective comparison of leading molecular docking platforms—AutoDock Vina, Schrödinger Glide, MOE, and GOLD—benchmarked specifically for quinoline-based anticancer discovery. Furthermore, we outline a self-validating computational protocol designed to bridge the gap between static docking scores and dynamic biological efficacy.
Mechanistic Pathway Visualization
Before initiating a screening campaign, it is critical to map the pharmacological network. Quinoline derivatives frequently induce apoptosis by competitively inhibiting kinase ATP-binding sites or intercalating with DNA-enzyme complexes 2.
Caption: Multi-target inhibition pathways of quinoline derivatives driving cancer cell apoptosis.
Comparative Analysis of Virtual Screening Platforms
Selecting the right docking engine dictates the success of your VS campaign. Different scoring functions handle the rigid aromaticity and flexible side chains of quinoline derivatives differently. Below is an objective comparison of the industry standards 3.
Platform
Algorithm & Scoring Function
Strengths for Quinoline Screening
Limitations
Best Use Case
AutoDock Vina
Iterated Local Search / Empirical Scoring
Excellent discrimination of active ligands in polar/charged binding pockets. Highly scalable for massive libraries.
Struggles with highly flexible, large substituents attached to the quinoline core.
High-Throughput Virtual Screening (HTVS) of massive libraries 4.
Schrödinger Glide
Systematic Search / SP & XP Scoring
Exceptional accuracy in hydrophobic pockets. Induced-fit docking accounts for side-chain movements upon quinoline binding.
High computational cost and commercial licensing barriers.
Precision lead optimization and final pose validation.
MOE (CCG)
Placement & Refinement / GBVI/WSA dG
Superior 3D-QSAR and pharmacophore modeling integration. Excellent visualization of pi-pi stacking interactions.
Steeper learning curve for optimizing custom force fields.
Scaffold hopping and ligand-based drug design.
GOLD (CCDC)
Genetic Algorithm / ChemPLP, GoldScore
Best-in-class handling of ligand flexibility and water-mediated hydrogen bonds in the active site.
Slower processing time per ligand compared to Vina.
Docking quinoline derivatives with highly flexible aliphatic tails.
Self-Validating Experimental Protocol
As application scientists, we must ensure that our computational pipelines generate true causality, not just theoretical data. The following step-by-step methodology incorporates mandatory validation checkpoints to eliminate false positives.
Step 1: Target and Ligand Preparation
Action: Retrieve the target crystal structure (e.g., VEGFR-2, PDB ID: 4ASD) and utilize Protein Preparation Wizard (or AutoDock Tools) to assign correct protonation states at physiological pH (7.4). Minimize the structure using the OPLS4 or AMBER force field.
Causality: Histidine tautomers and side-chain orientations drastically alter the hydrogen-bond network of the active site. Failing to optimize this leads to artificial steric clashes and inaccurate electrostatic mapping.
Validation Checkpoint: Redocking. Extract the co-crystallized ligand and redock it into the prepared grid. The Root Mean Square Deviation (RMSD) between the docked pose and the native crystal pose must be < 2.0 Å . If it fails, the grid parameters are invalid.
Action: Screen the quinoline library using AutoDock Vina for initial HTVS. Filter the top 10% of hits and subject them to Extra Precision (XP) docking using Schrödinger Glide or MOE to evaluate pi-cation and pi-pi stacking interactions of the quinoline ring.
Causality: Consensus scoring relies on multiple algorithms to cancel out the inherent biases of individual scoring functions, drastically reducing the false-positive rate.
Validation Checkpoint: Decoy Enrichment. Spike your library with known inactive decoys (e.g., from the DUD-E database). The Enrichment Factor at 1% (EF1%) must be > 10 , proving the protocol selectively identifies true actives.
Step 3: Molecular Dynamics (MD) Simulations
Action: Subject the top 5 docked complexes to 100 ns MD simulations using GROMACS or Desmond in an explicit solvent environment (TIP3P water model). Calculate MM-GBSA binding free energies from the trajectory.
Causality: Docking provides a static snapshot that ignores solvent dynamics and thermal fluctuations. MD introduces these biological realities, allowing us to observe if the quinoline derivative maintains its hydrogen bonds under physiological stress.
Validation Checkpoint: Trajectory Stability. The ligand RMSD must plateau after 20 ns and remain < 2.5 Å for the remainder of the simulation. A fluctuating RMSD indicates an unstable, false-positive binding mode.
Step 4: ADMET Profiling
Action: Analyze the validated hits using in-silico ADMET predictors (e.g., QikProp or SwissADME) to evaluate Lipinski’s Rule of Five, blood-brain barrier permeability, and hepatotoxicity.
Causality: High binding affinity is useless if the compound is toxic, metabolically unstable, or lacks bioavailability.
Workflow Visualization
Caption: Self-validating in-silico virtual screening workflow for quinoline derivatives.
Experimental vs. Computational Data Correlation
To demonstrate the predictive power of these platforms, Table 2 summarizes recent benchmarking data where in-silico binding affinities of quinoline derivatives were validated against in-vitro IC50 values across various cancer targets 5.
Note: Binding energies are highly platform-dependent and should only be compared within the same scoring function ecosystem.
References
Mkhayar, K., et al. (2024). Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. Molecules (MDPI).[Link]
In Silico Approach to Design of New Multi-Targeted Inhibitors Based on Quinoline Ring with Potential Anticancer Properties. PubMed Central (PMC). 2
Virtual Fragment Screening Identification of a Quinoline‐5,8‐dicarboxylic Acid Derivative as a Selective JMJD3 Inhibitor. PubMed Central (PMC). 5
Molecular docking as a tool for the discovery of molecular targets of nutraceuticals in diseases management. PubMed Central (PMC). 3
Comparing AutoDock and Vina in Ligand/Decoy Discrimination for Virtual Screening. ResearchGate. 4
validation of antimicrobial activity using minimum inhibitory concentration (MIC)
Executive Summary: The Metric of Potency In antimicrobial discovery and pharmacokinetic/pharmacodynamic (PK/PD) modeling, the Minimum Inhibitory Concentration (MIC) is the non-negotiable currency of potency. It defines t...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The Metric of Potency
In antimicrobial discovery and pharmacokinetic/pharmacodynamic (PK/PD) modeling, the Minimum Inhibitory Concentration (MIC) is the non-negotiable currency of potency. It defines the lowest concentration of an antimicrobial agent that inhibits visible growth of a microorganism after overnight incubation.[1]
While high-throughput screening often relies on single-point inhibition assays, validation requires the resolution of MIC . This guide compares the industry gold standard—Broth Microdilution (BMD) —against alternative methodologies (Gradient Diffusion, Agar Dilution, and Disk Diffusion). We analyze these methods based on precision, scalability, and regulatory compliance (CLSI/EUCAST), providing a roadmap for selecting the optimal validation protocol for your therapeutic candidate.
Comparative Analysis: BMD vs. Alternatives
The following analysis benchmarks Standardized Broth Microdilution (the "Product" in this context) against common alternatives.
Table 1: Performance Matrix of Antimicrobial Susceptibility Testing (AST) Methods
Feature
Broth Microdilution (BMD)
Gradient Diffusion (E-test)
Agar Dilution
Disk Diffusion (Kirby-Bauer)
Data Output
Quantitative (MIC in µg/mL)
Quantitative (MIC in µg/mL)
Quantitative (MIC in µg/mL)
Qualitative (Zone Diameter)
Precision
High (Reference Standard)
Moderate (Continuous gradient)
High (Reference Standard)
Low (Categorical: S/I/R)
Throughput
High (96/384-well format)
Low (1-2 strips per plate)
Moderate (Multiple strains/plate)
High (Multiple disks/plate)
Automation
Excellent (Liquid handlers)
Poor (Manual application)
Poor (Labor intensive)
Moderate (Image analyzers)
Cost per Strain
Low (after setup)
High (~$5–10 per strip)
Low (bulk media)
Very Low
Key Limitation
Inoculum effect; skipped wells
Cost; Overestimation of antifungal MICs
Laborious plate prep
No MIC; limited for new drugs
Best Use Case
Lead Optimization, PK/PD, FDA Submission
Fastidious organisms, Single-drug tests
Anaerobes, Gonococci
Routine Clinical Screening
Expert Insight: Why BMD is the Validator's Choice
While Gradient Diffusion strips offer a "quick look" at an MIC, they frequently suffer from diffusion artifacts, particularly with high-molecular-weight compounds (e.g., lipopeptides like Colistin/Polymyxin B). BMD is the only method currently validated by CLSI and EUCAST for Colistin testing , as the drug adheres to agar, artificially elevating MICs in diffusion-based assays. For a drug development professional, BMD data is the regulatory expectation.
Method Selection Logic
To ensure you apply the correct validation method, follow this decision logic.
Figure 1: Strategic Decision Tree for AST Method Selection. This logic prioritizes regulatory compliance and data fidelity for novel chemical entities (NCEs).
The Gold Standard Protocol: Broth Microdilution (BMD)[2]
This protocol is aligned with CLSI M07 and EUCAST guidelines. It is designed to be a self-validating system.
A. Critical Reagents & Causality
Cation-Adjusted Mueller-Hinton Broth (CAMHB):
Why: Standard MHB lacks physiological concentrations of Calcium (
) and Magnesium (). These cations are critical for outer membrane stability in Pseudomonas aeruginosa and for the activity of aminoglycosides and daptomycin. Using non-adjusted broth yields false susceptibility.
0.5 McFarland Standard:
Why: Standardizes bacterial density to approx.
CFU/mL. Variations here shift the MIC exponentially (the "Inoculum Effect").
B. Step-by-Step Workflow
Step 1: Antimicrobial Preparation
Prepare a stock solution of your compound at 100x the highest desired test concentration.
Solvent Rule: If using DMSO, ensure final well concentration is
to avoid solvent toxicity.
Step 2: Plate Setup (The 2-Fold Dilution)
Dispense 50 µL of CAMHB into columns 1–12 of a 96-well round-bottom plate.
Add 50 µL of drug to Column 1.
Perform serial 2-fold dilution from Column 1 to Column 10. Discard 50 µL from Column 10.
Column 11: Growth Control (Broth + Bacteria, no drug).
Column 12: Sterility Control (Broth only).
Step 3: Inoculum Preparation (The Critical Variable)
Pick 3–5 colonies from a fresh overnight agar plate.
Suspend in saline to match 0.5 McFarland turbidity.
Dilution: Dilute this suspension 1:100 in CAMHB.
Target: This creates a
CFU/mL suspension.
Inoculation: Add 50 µL of the diluted inoculum to wells in Columns 1–11.
Final Concentration:
CFU/mL.
Step 4: Self-Validation (Purity Check)
Action: Plate 10 µL of the growth control well onto a non-selective agar plate immediately after inoculation.
Success Criterion: After incubation, you should see approx. 50 colonies. If you see <10 or >100, the MIC is invalid due to inoculum error.
Step 5: Incubation & Reading
Incubate at 35°C ± 2°C for 16–20 hours (24h for Staphylococci/Enterococci).
Read: Use a viewing mirror. The MIC is the lowest concentration with complete inhibition of visual turbidity.
Figure 2: Operational Workflow for Broth Microdilution. Note the parallel Validation Step (QC) which is essential for data integrity.
Data Interpretation & Quality Control
To validate your results, you must run a Quality Control (QC) strain in parallel. If the QC strain MIC falls outside the CLSI/EUCAST defined ranges, the entire run is invalid.
Table 2: Standard QC Ranges (CLSI M100)
Organism
Strain ID
Ciprofloxacin MIC (µg/mL)
Gentamicin MIC (µg/mL)
Vancomycin MIC (µg/mL)
Escherichia coli
ATCC 25922
0.004 – 0.015
0.25 – 1
N/A
Pseudomonas aeruginosa
ATCC 27853
0.25 – 1
0.5 – 2
N/A
Staphylococcus aureus
ATCC 29213
0.12 – 0.5
0.12 – 1
0.5 – 2
Interpretation of Results:
Susceptible (S): High probability of therapeutic success.
Intermediate (I): Efficacy uncertain; requires higher dosage or concentration at infection site.
Resistant (R): High probability of therapeutic failure.
Note: Breakpoints are set by regulatory bodies (CLSI in USA, EUCAST in Europe) and change annually. Always verify against the latest M100 or v14.0 tables.
References
Clinical and Laboratory Standards Institute (CLSI). (2018). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically, 11th Edition.
[Link]
European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2025). Reading guide for broth microdilution.
[Link]
Matuschek, E., Brown, D. F., & Kahlmeter, G. (2014). Development of the EUCAST disk diffusion method for antimicrobial susceptibility testing. Clinical Microbiology and Infection.
[Link]
Humphries, R. M., et al. (2018). Colistin Susceptibility Testing: CLSI-EUCAST Joint Working Group Recommendations. Clinical Microbiology and Infection.
[Link]
American Society for Microbiology (ASM). (2016). Manual of Clinical Microbiology - Susceptibility Testing Methods.
[Link]
A Comparative Analysis of Quinoline and Quinazolinone Scaffolds in Drug Discovery
As drug development professionals, we constantly evaluate heterocyclic scaffolds to balance potency, selectivity, and pharmacokinetic viability. Among the most privileged nitrogen-containing heterocycles are quinoline an...
Author: BenchChem Technical Support Team. Date: March 2026
As drug development professionals, we constantly evaluate heterocyclic scaffolds to balance potency, selectivity, and pharmacokinetic viability. Among the most privileged nitrogen-containing heterocycles are quinoline and quinazolinone . While structurally related, the subtle addition of a second nitrogen atom and a carbonyl group in quinazolinone fundamentally alters its physicochemical properties, target binding profile, and clinical utility[1].
This technical guide provides an objective, data-driven comparison of these two scaffolds, detailing their mechanistic divergence, quantitative performance against key targets, and the self-validating experimental methodologies used to evaluate them.
Structural & Mechanistic Divergence
To understand the causality behind experimental outcomes, we must first analyze the structural foundations of both scaffolds.
Quinoline (
): A bicyclic aromatic compound characterized by a high degree of planarity and lipophilicity. This structural flatness makes quinoline derivatives exceptional DNA intercalators, driving their general cytotoxicity against various cancer cell lines[2],[3]. Furthermore, their lipophilic nature allows them to easily penetrate the food vacuole of Plasmodium falciparum, where they inhibit hemozoin formation, cementing their role as foundational antimalarials[4].
Quinazolinone (
): An oxidized derivative of quinazoline containing a fused pyrimidine ring. The critical difference is the presence of the ketone group and the second nitrogen. This creates a highly specific hydrogen-bond donor/acceptor motif. Consequently, quinazolinones excel in targeted therapies—they perfectly mimic the adenine ring of ATP, allowing them to anchor deeply into the "hinge region" of kinases (such as EGFR) and enzymes like COX-2[5],[6].
Mechanistic divergence of Quinoline and Quinazolinone scaffolds in drug discovery.
Quantitative Performance Comparison
The theoretical binding advantages of these scaffolds translate directly into measurable in vitro efficacy. The following table synthesizes recent experimental
data, highlighting the extreme potency of quinazolinones in targeted kinase inhibition versus the versatile, broad-spectrum utility of quinolines.
Data Insight: Quinazolinone derivatives (e.g., compound 5k) achieve nanomolar potency against specific kinases like EGFR due to stable hydrogen bonding with the R817 and T830 amino acid residues[5]. Conversely, quinoline derivatives generally exhibit micromolar potency in cancer cell lines, but their efficacy spikes when targeting parasitic mechanisms, such as P. falciparum lactate dehydrogenase (PfLDH)[4].
To ensure scientific integrity, the assays used to evaluate these scaffolds must be self-validating systems. Below are the standardized, step-by-step protocols utilized to generate the data discussed above.
Protocol A: In Vitro EGFR Kinase Inhibitory Assay (For Quinazolinones)
Causality Check: Because quinazolinones act as ATP-competitive inhibitors, the assay must isolate the kinase domain from cellular variables (like efflux pumps) and measure the direct reduction of ATP consumption. We utilize a luminescent ADP detection system because the luminescence generated is directly proportional to the ADP produced, creating an inverse, highly sensitive readout of kinase inhibition.
Enzyme & Substrate Preparation: Dilute wild-type Epidermal Growth Factor Receptor Tyrosine Kinase (EGFRwt-TK) in a kinase buffer (HEPES,
, , DTT). Prepare the poly(Glu,Tyr) peptide substrate.
Inhibitor Pre-incubation: Dispense 10 µL of the quinazolinone compound (serially diluted from 10 µM to 1 nM) into a 384-well plate. Add the EGFRwt-TK enzyme. Crucial Step: Incubate for 15 minutes at room temperature. Why? This allows the inhibitor to fully occupy the ATP-binding pocket before the competing ATP is introduced.
Reaction Initiation: Add 10 µL of the ATP/substrate mixture to initiate the phosphorylation reaction. Incubate for 60 minutes at 37°C.
Luminescent Detection: Add an ADP-Glo™ (or equivalent) reagent to terminate the kinase reaction and deplete unconsumed ATP. After 40 minutes, add the Kinase Detection Reagent to convert ADP to ATP, driving a luciferase/luciferin reaction.
Data Analysis: Measure luminescence using a microplate reader. Calculate the
using non-linear regression analysis (GraphPad Prism).
Step-by-step workflow for the in vitro EGFR kinase inhibitory assay.
Protocol B: SYBR Green I Fluorescence Assay for Antimalarial Activity (For Quinolines)
Causality Check: Traditional microscopic counting of parasitized red blood cells (RBCs) is subjective and low-throughput. Because mature human RBCs lack a nucleus (and thus lack DNA), we use SYBR Green I dye. This dye selectively intercalates into parasitic DNA, vastly increasing its fluorescence. This provides a self-validating, high-throughput readout: fluorescence strictly equals parasite proliferation[4].
Parasite Culture: Culture P. falciparum (chloroquine-sensitive 3D7 or resistant Dd2 strains) in human erythrocytes using RPMI 1640 medium supplemented with Albumax II, under a hypoxic atmosphere (5%
, 5% ).
Drug Exposure: Seed the parasite culture (at 1% parasitemia and 2% hematocrit) into 96-well plates containing serial dilutions of the quinoline derivatives.
Incubation: Incubate the plates for 72 hours at 37°C to allow the parasites to progress through their intraerythrocytic lifecycle.
Lysis & Staining: Freeze the plates at -80°C and thaw to lyse the RBCs. Add 100 µL of lysis buffer containing SYBR Green I dye to each well. Why? Lysis exposes the parasitic DNA, allowing the dye to bind and fluoresce.
Quantification: Incubate in the dark for 1 hour. Read fluorescence at an excitation of 485 nm and emission of 530 nm.
Conclusion
The choice between quinoline and quinazolinone scaffolds dictates the trajectory of a drug discovery program. If the goal is to develop a broad-spectrum antimalarial or a general cytotoxic agent capable of DNA intercalation, the planar lipophilicity of the quinoline scaffold is optimal. However, if the therapeutic strategy requires precision targeted therapy—specifically the competitive inhibition of ATP in kinase-driven cancers or COX-2 mediated inflammation—the hydrogen-bonding geometry of the quinazolinone scaffold provides superior nanomolar efficacy.
References
Full article: Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment
Source: Taylor & Francis
URL:[Link]
Operational Guide: Safe Disposal and Handling of 6-Bromo-4-(2-methoxyethoxy)quinoline
Executive Summary & Immediate Classification Do not dispose of this compound down the drain. 6-Bromo-4-(2-methoxyethoxy)quinoline is classified as Halogenated Organic Waste .
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Immediate Classification
Do not dispose of this compound down the drain.
6-Bromo-4-(2-methoxyethoxy)quinoline is classified as Halogenated Organic Waste . Its disposal is strictly regulated due to the presence of the bromine atom and the nitrogen-containing quinoline heterocycle. Improper disposal poses significant risks to aquatic life and can result in the formation of toxic byproducts (such as brominated dioxins) if incinerated at insufficient temperatures.
RCRA Status: Likely regulated as a characteristic hazardous waste (Toxicity) or under "Not Otherwise Specified" (NOS) halogenated organic codes depending on jurisdiction.
Segregation: Keep separate from oxidizers and strong acids .
Chemical Profile & Hazard Logic (The "Why")
To manage waste effectively, one must understand the molecule's behavior. This protocol is built on the specific structural properties of 6-Bromo-4-(2-methoxyethoxy)quinoline:
Structural Feature
Implication for Disposal
Bromine (C-6 Position)
Mandates Halogenated Stream. Burning this generates Hydrogen Bromide (HBr). It requires incinerators with caustic scrubbers to neutralize acid gases.
Quinoline Core (N-Heterocycle)
Basic Nitrogen. The ring nitrogen is weakly basic. Mixing this waste with strong acids (e.g., Nitric, Sulfuric) can generate heat (exothermic neutralization) and potentially toxic fumes.
Methoxyethoxy Tail
Solubility Factor. This ether chain increases solubility in polar organic solvents (DCM, Methanol). It dictates that water alone is insufficient for decontamination; organic solvents are required.
Step-by-Step Disposal Protocol
A. Solid Waste (Pure Compound)
Applicability: Expired shelf stocks, degradation products, or excess solid reagent.
Container Selection: Use a wide-mouth high-density polyethylene (HDPE) or glass jar. Avoid metal containers due to potential corrosion from hydrolysis byproducts over time.
Labeling: Apply a hazardous waste label immediately.
Transfer: Transfer solid using a chemically resistant spatula. Do not generate dust.[2][3][4][5]
Secondary Containment: Place the primary container inside a clear, sealable plastic bag (double-bagging) before placing it in the satellite accumulation area.
B. Liquid Waste (Reaction Mixtures & Mother Liquors)
Segregation: Ensure the waste carboy is designated "Halogenated Organic Solvents."
Critical: Even if the solvent is non-halogenated (e.g., Methanol), the presence of the dissolved brominated quinoline renders the entire mixture halogenated waste.
Compatibility Check: Verify the carboy does not contain strong oxidizers (e.g., peroxides, permanganates).[6] The ether side chain (methoxyethoxy) can form peroxides if left to dry or interact with strong oxidizers.
pH Check: If the solution is acidic (e.g., from a reaction workup), neutralize to pH 6–8 before adding to the organic waste drum to prevent drum corrosion or gas evolution.
C. Contaminated Debris (The "Yellow Bag" Stream)
Applicability: Gloves, weigh boats, paper towels, syringe filters.
Gross Contamination: If a paper towel or glove is heavily soiled (dripping), it must be treated as Chemical Waste (Solid), not trash. Place it in a sealed bag and dispose of it in the Solid Hazardous Waste drum.
Trace Contamination: Lightly contaminated PPE can typically be disposed of in the laboratory's solid incineration stream (often yellow bags/bins), depending on local EHS regulations.
Decontamination & Cleaning Logic
Because of the 2-methoxyethoxy group, this molecule has amphiphilic character—it dissolves well in chlorinated solvents and moderately in alcohols.
Recommended Cleaning Solvent:Dichloromethane (DCM) or Acetone .
Protocol: Triple rinse glassware with a small volume of DCM. Collect all rinsate into the Halogenated Waste container.
Final Wash: Follow with a soap and water wash only after the organic rinse has removed the bulk compound.
Emergency Response: Spill Management
Scenario: A 5g bottle drops and shatters on the floor.
Isolate: Evacuate the immediate area. Post "Do Not Enter" signage.
PPE Up: Don nitrile gloves (double gloved recommended), safety goggles, and a lab coat. If dust is visible, use an N95 or half-mask respirator to prevent inhalation of brominated dust.
Contain: Cover the spill with a dry absorbent pads or vermiculite. Do not use water initially, as this will spread the contamination.
Collect: Scoop the absorbent material into a heavy-duty waste bag.
Clean: Wipe the surface with acetone-soaked pads. Place these pads in the same waste bag.
Disposal: Seal the bag, label it as "Debris contaminated with Halogenated Organics," and contact EHS for pickup.
Visual Workflow: The Decision Tree
The following diagram illustrates the logical flow for disposing of 6-Bromo-4-(2-methoxyethoxy)quinoline materials.
Figure 1: Decision logic for segregating solid, liquid, and debris waste streams to ensure proper destruction via incineration.
Regulatory Framework & Compliance
This protocol adheres to the "Cradle-to-Grave" management standards mandated by the EPA and global safety bodies.
EPA RCRA (USA): This compound falls under 40 CFR 261 . While it may not have a specific "P" or "U" list code, it must be treated as a characteristic waste if it exhibits toxicity, or more commonly, managed under the "mixture rule" for halogenated solvents [1].
OSHA HAZWOPER: Emergency response procedures outlined above comply with 29 CFR 1910.120 , requiring specific training and PPE for spill cleanup [2].
Halogenated Specifics: The presence of Bromine triggers the requirement for specific incineration capabilities to handle acid gas generation (HBr), distinguishing it from standard organic waste [3].
References
US Environmental Protection Agency. (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273. Washington, D.C. [Link]
Occupational Safety and Health Administration. (2023). Hazardous Waste Operations and Emergency Response (HAZWOPER) Standard 1910.120.[7][8][9] United States Department of Labor.[8] [Link][7][9]
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. [Link]
Personal protective equipment for handling 6-Bromo-4-(2-methoxyethoxy)quinoline
Comprehensive Safety and Operational Guide: Handling 6-Bromo-4-(2-methoxyethoxy)quinoline As pharmaceutical intermediates become more structurally complex, standardizing laboratory safety protocols is critical for protec...
Author: BenchChem Technical Support Team. Date: March 2026
Comprehensive Safety and Operational Guide: Handling 6-Bromo-4-(2-methoxyethoxy)quinoline
As pharmaceutical intermediates become more structurally complex, standardizing laboratory safety protocols is critical for protecting personnel and ensuring experimental integrity. 6-Bromo-4-(2-methoxyethoxy)quinoline (CAS: 1355583-06-0) is a specialized halogenated quinoline derivative utilized in drug development and advanced organic synthesis[1].
This guide provides authoritative, step-by-step operational and logistical procedures for handling this compound, grounded in the Occupational Safety and Health Administration (OSHA) standards and the National Research Council’s Prudent Practices in the Laboratory[2][3].
Hazard Profile & Mechanistic Causality
To select the correct Personal Protective Equipment (PPE), researchers must first understand the physicochemical hazards of the molecule:
Dermal Penetration Risk: The presence of the 2-methoxyethoxy ether linkage increases the molecule's lipophilicity and solubility in organic solvents compared to unsubstituted quinolines. Coupled with the highly lipophilic 6-bromo substituent, this compound presents an enhanced risk of dermal penetration and systemic absorption.
Irritation Profile: Halogenated quinolines are universally classified as causing skin irritation (Category 2), serious eye irritation (Category 2A), and specific target organ toxicity via respiratory irritation (STOT SE 3)[4][5].
Vapor/Aerosol Hazard: While typically a solid at room temperature, any milling, transferring, or dissolution processes can generate fine, highly irritating dusts or aerosols that require strict respiratory and ocular defense mechanisms[4].
Core Personal Protective Equipment (PPE) Matrix
Under OSHA's Laboratory Standard (29 CFR 1910.1450) and General PPE Standard (29 CFR 1910.132), employers must assess workplace hazards and mandate appropriate protective gear[3][6]. The following matrix details the mandatory PPE for handling 6-Bromo-4-(2-methoxyethoxy)quinoline.
PPE Category
Specification Required
OSHA Standard
Mechanistic Rationale & Replacement Frequency
Hand Protection
Extended-cuff Nitrile (≥ 5 mil) or Neoprene gloves
Latex offers poor resistance to lipophilic organic compounds. Nitrile provides a superior barrier against halogenated aromatics. Replace immediately if contaminated or torn.
Mandatory only if engineering controls (fume hoods) fail or during major spill cleanups to prevent inhalation of STOT SE 3 irritants[4].
Operational Workflow: Safe Handling Protocol
The hierarchy of controls dictates that engineering controls must precede PPE[7]. All handling of 6-Bromo-4-(2-methoxyethoxy)quinoline must occur within a certified chemical fume hood[8].
Protocol: Precision Weighing and Transfer
Preparation: Verify the chemical fume hood has an inward face velocity of 80–100 feet per minute (fpm). Clear the workspace of incompatible materials (strong oxidizers or strong acids).
Donning PPE: Inspect nitrile gloves for pinhole leaks. Don chemical splash goggles and button the lab coat entirely.
Static Mitigation: Halogenated organic powders can carry static charges, causing them to aerosolize. Wipe the exterior of the reagent bottle and the weighing spatula with a static-reducing wipe before opening.
Transfer: Open the container deep within the fume hood (at least 6 inches behind the sash). Use a clean, grounded stainless-steel spatula to transfer the solid into a pre-tared, sealable vial.
Sealing: Cap the vial tightly before removing it from the fume hood.
Decontamination: Wipe down the balance and spatula with a solvent compatible with quinolines (e.g., ethanol or isopropanol), followed by a damp water wipe. Dispose of wipes in solid hazardous waste.
Spill Response and Disposal Plan
Because 6-Bromo-4-(2-methoxyethoxy)quinoline is an environmental hazard, spills cannot be flushed into the municipal water system[5].
Protocol: Solid Spill Containment
Isolate: Evacuate non-essential personnel from the immediate area. If the spill occurs outside a fume hood, don a P100 half-mask respirator[9].
Contain: Do not sweep dry powder, as this generates hazardous aerosols. Lightly mist the spilled powder with a compatible high-flashpoint solvent (like polyethylene glycol or a damp water towel) to suppress dust.
Absorb/Collect: Use a dedicated chemical scoop to transfer the wetted material and any broken glass into a puncture-resistant, sealable hazardous waste container[9].
Surface Decontamination: Wash the affected surface with a detergent solution, followed by an alcohol wipe to remove lipophilic residues.
Disposal: Label the container clearly as "Hazardous Organic Solid Waste - Halogenated Quinoline." Store in a secondary containment tray until collected by an approved environmental waste disposal plant[10].
Safety Logic & Decision Pathway
The following diagram illustrates the self-validating decision tree for handling this compound, ensuring that no step proceeds without the requisite safety measures.
Caption: Decision tree for engineering controls, PPE selection, and spill response for halogenated quinolines.
References
National Research Council (US) Committee on Prudent Practices in the Laboratory. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version". National Center for Biotechnology Information (NCBI). Available at:[Link]
Occupational Safety and Health Administration (OSHA). "1910.1450 - Occupational exposure to hazardous chemicals in laboratories". United States Department of Labor. Available at:[Link]
Occupational Safety and Health Administration (OSHA). "1910 Subpart I - Personal Protective Equipment". United States Department of Labor. Available at:[Link]